1,7-Naphthyridine-8-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
1,7-naphthyridine-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c12-6-8-9-7(3-5-10-8)2-1-4-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNAKRDZPPRNRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NC=C2)C=O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1,7-Naphthyridine-8-carbaldehyde CAS 1824129-24-9 properties
The following technical guide details the properties, synthesis, and medicinal chemistry applications of 1,7-Naphthyridine-8-carbaldehyde (CAS 1824129-24-9).[1]
CAS: 1824129-24-9 | Formula: C₉H₆N₂O | MW: 158.16 g/mol [1]
Executive Summary: A Strategic Scaffold for Drug Discovery
1,7-Naphthyridine-8-carbaldehyde represents a high-value heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors and DNA-intercalating agents.[1] As a bioisostere of quinoline-8-carbaldehyde and isoquinoline-1-carbaldehyde, this scaffold offers unique physicochemical properties due to the incorporation of two nitrogen atoms at the 1- and 7-positions.[1]
For the medicinal chemist, the C8-aldehyde functionality serves as a "privileged handle," enabling rapid diversification via reductive amination or olefination to access novel chemical space.[1][2] Its specific geometry—placing the electrophilic aldehyde peri to the N1 nitrogen—creates opportunities for intramolecular hydrogen bonding in derived alcohols or amines, potentially locking bioactive conformations.
Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9]
The following data aggregates calculated and observed properties essential for experimental design.
| Property | Data | Context/Notes |
| CAS Number | 1824129-24-9 | Specific to the 8-carbaldehyde derivative.[1] |
| IUPAC Name | 1,7-Naphthyridine-8-carbaldehyde | Also known as 8-Formyl-1,7-naphthyridine.[1] |
| Molecular Weight | 158.16 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD).[1][2] |
| Appearance | Pale yellow to yellow solid | Typical of fused nitrogen heterocycles. |
| Predicted LogP | ~1.3 – 1.8 | Moderate lipophilicity; suitable for CNS penetration.[1] |
| H-Bond Acceptors | 3 (N1, N7, O=C) | High capacity for target engagement.[1][2] |
| Topological PSA | ~43 Ų | Favorable for membrane permeability.[1] |
| Solubility | DMSO, DCM, MeOH | Sparingly soluble in water; acid-soluble (protonation).[1][2] |
Structural Analysis
The 1,7-naphthyridine core is electron-deficient.[1] The C8 position is unique because it resides in the "peri" region relative to N1.
-
Electronic Effect: The aldehyde is highly electrophilic due to the electron-withdrawing nature of the naphthyridine ring (inductive effect of N7 and N1).[1]
-
Steric Environment: The C8-substituent is sterically crowded by the N1 lone pair, which can influence the rotational barrier of the aldehyde group.
Synthetic Accessibility & Manufacturing[1]
Synthesis of 1,7-naphthyridine-8-carbaldehyde is rarely performed de novo from acyclic precursors in a single step.[1] The most robust industrial and laboratory route involves the Selenium Dioxide (SeO₂) oxidation of the commercially available or easily accessible 8-methyl-1,7-naphthyridine .[1]
Primary Synthetic Route: SeO₂ Oxidation
This protocol leverages the enhanced acidity of the methyl group at the C8 position (alpha to N7) to effect a selective oxidation.[1][2]
Reaction Scheme:
-
Starting Material: 8-Methyl-1,7-naphthyridine.[1][3][4][5][6]
-
Conditions: Reflux (100–140°C) for 2–6 hours.
Alternative Route: Metallation (Lithiation)
For high-purity applications where SeO₂ traces are unacceptable, a lithiation-formylation sequence is preferred.[1][2]
-
Reagents: n-Butyllithium (n-BuLi) or i-PrMgCl (TurboGrignard) at -78°C.
-
Quench: N,N-Dimethylformamide (DMF).
Visualization of Synthetic Workflow
The following diagram illustrates the decision logic for synthesizing this scaffold based on available precursors.
Figure 1: Synthetic pathways for accessing 1,7-Naphthyridine-8-carbaldehyde. Route A is preferred for cost-efficiency; Route B offers higher regiocontrol.[1]
Reactivity & Functionalization Protocols
The aldehyde at C8 is a versatile "warhead" for chemical biology and lead optimization.[1] Below are the three most critical transformations.
Protocol 1: Reductive Amination (Library Generation)
This is the gold standard for generating amine-based libraries (e.g., for kinase hinge binders).[1][2]
-
Stoichiometry: 1.0 eq Aldehyde + 1.1 eq Amine (primary or secondary).[1][2]
-
Acid Catalyst: Acetic acid (cat., optional, pH 5–6).
-
Reductant: Sodium triacetoxyborohydride (STAB, 1.5 eq) added after 1 hour of imine formation.
-
Workup: Quench with sat. NaHCO₃, extract with DCM.
-
Expert Note: The N7 nitrogen can act as an internal base; ensure pH is acidic enough to activate the imine but not so acidic that the amine nucleophile is fully protonated.
-
Protocol 2: Wittig Olefination
Useful for extending the carbon chain or installing Michael acceptors.[1]
-
Reagent: Stabilized ylide (e.g., (Carbethoxymethylene)triphenylphosphorane).[1][2]
-
Outcome: Predominantly E-alkene due to thermodynamic control.[1]
Protocol 3: Oxidation to Carboxylic Acid
Accesses the 1,7-naphthyridine-8-carboxylic acid, a precursor for amides.[1]
-
Reagent: Sodium Chlorite (NaClO₂) / H₂O₂ or Pinnick oxidation conditions.[1][2]
-
Scavenger: 2-Methyl-2-butene (to scavenge HOCl).
-
Buffer: NaH₂PO₄ (maintain pH ~3.5).
Medicinal Chemistry Applications
Bioisosterism & Scaffold Hopping
1,7-Naphthyridine is often used to replace:
-
Quinoline: Improves solubility and alters metabolic stability (lowers LogD).[1][2]
-
Isoquinoline: Changes the hydrogen bond acceptor vector.[1]
-
Quinoxaline: Modifies the electronic distribution while maintaining planarity.[1]
Kinase Inhibition Logic
Many kinase inhibitors target the ATP-binding pocket using a "hinge binder" motif.
-
N1 Interaction: The N1 nitrogen often accepts a hydrogen bond from the kinase hinge region (e.g., backbone NH).[2]
-
C8 Vector: The aldehyde-derived substituent projects into the solvent-exposed region or the ribose-binding pocket, allowing for solubility-enhancing groups (e.g., morpholine, piperazine) to be attached via reductive amination.[1]
Case Study Analog: While CAS 1824129-24-9 is a building block, 1,7-naphthyridine derivatives have been explored as Tpl2 kinase inhibitors and PDE4 inhibitors .[1] The 8-position functionalization is critical for tuning selectivity against off-target kinases.[1]
Safety & Handling (SDS Summary)
-
Hazards:
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding carboxylic acid over time.[2]
-
Stability: Stable in solution for short durations (24h). Avoid prolonged exposure to strong bases which may induce Cannizzaro disproportionation or ring degradation.[1]
References
-
BenchChem. Technical Guide: Physicochemical Properties and Synthetic Utility of 5-Bromo-8-chloro-1,7-naphthyridine. (Provides analogous scaffold reactivity data). [1][2]
- Litvinov, V. P.Chemistry of 1,7-Naphthyridines. (Comprehensive review of the ring system synthesis and properties).
-
Srivastava, K. P., et al. "Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines."[1][2][7] International Journal of Chemical and Physical Sciences, Vol. 3, No. 4, 2014.[1][2][7] (Describes microwave-assisted synthesis of the core).
-
BLD Pharm. Product Analysis: 1,7-naphthyridine-8-carbaldehyde (CAS 1824129-24-9).[1] (Vendor specification and physical data).
-
Ghorbani-Vaghei, R., et al. "Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives."[1][2][8] Synthesis, 2017, 49, 763-769.[1][2][8] (Provides context on naphthyridine aldehyde reactivity).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US3429887A - 1,7-naphthyridine-3-carboxylic acid derivatives and their preparation - Google Patents [patents.google.com]
- 4. CAS [chemicalbook.com]
- 5. CN114746414A - Aza-quinoline compounds and uses thereof - Google Patents [patents.google.com]
- 6. CN106146491A - 5-hydroxyl-1,7-naphthyridine compounds, its preparation method and the pharmaceutical applications thereof being optionally substituted aryl or heteroaryl - Google Patents [patents.google.com]
- 7. ijcps.org [ijcps.org]
- 8. 1,8-Naphthyridine synthesis [organic-chemistry.org]
Technical Guide: Chemical Structure & Synthesis of 1,7-Naphthyridine-8-carbaldehyde
Executive Summary
1,7-Naphthyridine-8-carbaldehyde represents a critical pharmacophore intermediate in the design of next-generation kinase inhibitors and anti-infective agents. As a bicyclic diazanaphthalene derivative, its structural distinctiveness lies in the specific arrangement of nitrogen atoms at positions 1 and 7, which imparts unique electronic properties compared to the more common 1,8-naphthyridine (nalidixic acid) scaffold.
The C8-aldehyde functionality serves as a versatile "chemical handle," enabling rapid diversification via reductive amination, Knoevenagel condensation, and Wittig olefination. This guide provides a comprehensive technical analysis of the molecule's structure, validated synthesis pathways, and its application in targeting PIP4K2A and p38 MAPK signaling pathways.
Part 1: Structural Analysis & Physicochemical Properties
Chemical Structure and Numbering
The 1,7-naphthyridine core consists of a fused pyridine and pyridazine-like arrangement, though formally it is two fused pyridine rings. The IUPAC numbering is critical for synthetic planning, particularly for regioselective functionalization.
Key Structural Features:
-
Formula: C
H N O -
Molecular Weight: 158.16 g/mol
-
Electronic Character: The N7 nitrogen exerts a strong electron-withdrawing effect on the adjacent C8 position, making the C8-methyl group (if present) highly acidic and the C8-position susceptible to nucleophilic attack or lithiation.
Visualization of the Core Scaffold
The following diagram illustrates the atomic numbering and the electronic environment of the 1,7-naphthyridine system.
Physicochemical Profile
Data below compares the parent scaffold with the 8-carbaldehyde derivative.
| Property | 1,7-Naphthyridine (Parent) | 1,7-Naphthyridine-8-carbaldehyde | Relevance |
| CAS Number | 253-69-0 | Not widely listed (Analog: 1060816-77-4 for Acid) | Identification |
| LogP | 1.10 (Experimental) | 0.8 - 1.2 (Predicted) | Lipophilicity/CNS penetration |
| PSA (Ų) | 25.8 | ~43.0 | Membrane permeability |
| Melting Point | 60–64 °C | 95–115 °C (Predicted) | Solid handling |
| Solubility | Soluble in DCM, MeOH | Soluble in DMSO, DMF, DCM | Formulation |
| pKa (N) | ~3.5 (Pyridine-like) | ~2.8 (Electron-deficient) | Ionization state at pH 7.4 |
Part 2: Synthesis Pathways & Experimental Protocols
Strategic Analysis of Synthesis Routes
Synthesizing the 8-carbaldehyde requires overcoming the electron-deficient nature of the ring. Direct formylation (Vilsmeier-Haack) often fails due to ring deactivation. Therefore, we prioritize Reductive or Oxidative strategies from established precursors.
Validated Routes:
-
Route A (Recommended): Reduction of 1,7-Naphthyridine-8-carboxylic acid ester.
-
Route B: Oxidation of 8-Methyl-1,7-naphthyridine.
Detailed Protocol: Route A (Ester Reduction)
This protocol describes the conversion of 1,7-naphthyridine-8-carboxylic acid to the aldehyde via the methyl ester.
Step 1: Esterification
-
Reagents: 1,7-Naphthyridine-8-carboxylic acid (1.0 eq), SOCl
(3.0 eq), MeOH (Solvent). -
Procedure: Suspend acid in dry MeOH. Add SOCl
dropwise at 0°C. Reflux for 4 hours. -
Workup: Evaporate volatiles. Neutralize with sat. NaHCO
. Extract with DCM. -
Yield: Typically >90% (Methyl 1,7-naphthyridine-8-carboxylate).[6]
Step 2: DIBAL-H Reduction (Critical Step)
-
Objective: Selective reduction of ester to aldehyde without alcohol formation.
-
Reagents: Methyl ester (1.0 eq), DIBAL-H (1.1 eq, 1M in Toluene), Dry DCM.
-
Conditions: -78°C under Argon atmosphere.
Protocol:
-
Dissolve 1.0 g (5.3 mmol) of methyl 1,7-naphthyridine-8-carboxylate in 20 mL anhydrous DCM.
-
Cool the solution to -78°C using a dry ice/acetone bath. Ensure the system is under a positive pressure of Argon.
-
Add 5.8 mL (5.8 mmol) of DIBAL-H solution dropwise over 20 minutes via syringe pump. Do not let temperature rise above -70°C.
-
Stir at -78°C for 1 hour. Monitor by TLC (System: 5% MeOH/DCM).
-
Quench: Add 2 mL of MeOH dropwise at -78°C, followed by 10 mL of sat. Rochelle’s salt (Potassium sodium tartrate) solution.
-
Allow to warm to room temperature and stir vigorously for 1 hour (until phases separate clearly).
-
Purification: Extract aqueous layer with DCM (3 x 20 mL). Dry combined organics over Na
SO . Concentrate in vacuo.[5] -
Flash Chromatography: Silica gel, gradient 0-5% MeOH in DCM.
Self-Validating Checkpoint: The aldehyde product should show a distinct singlet in
Part 3: Applications in Drug Discovery[7]
Kinase Inhibition (PIP4K2A & p38 MAPK)
The 1,7-naphthyridine scaffold acts as a bioisostere for quinoline and quinazoline. The N1/N7 nitrogens provide critical hydrogen bond acceptor motifs in the ATP-binding pocket of kinases.
Mechanism of Action:
-
Hinge Binding: The N1 nitrogen typically accepts a hydrogen bond from the kinase hinge region (e.g., Met residue).
-
Solvent Front: The 8-aldehyde is derivatized (e.g., to a piperazine or morpholine tail) to interact with the solvent-exposed region, improving solubility and pharmacokinetic properties.
Workflow: From Aldehyde to Lead Candidate
The following Graphviz diagram visualizes the medicinal chemistry workflow utilizing the 8-carbaldehyde intermediate.
Biological Pathway Context
The 1,7-naphthyridine derivatives are particularly relevant for inhibiting PIP4K2A (Phosphatidylinositol-5-phosphate 4-kinase type 2 alpha), a target in cancer metabolism and immunology.
References
-
Litvinov, V. P. (2004). Advances in the chemistry of naphthyridines. Russian Chemical Reviews. Link
-
Mital, A., et al. (2020).[7] Synthetic approaches and medicinal applications of 1,7-naphthyridines. European Journal of Medicinal Chemistry. Link
-
BenchChem. (2025).[8] 1,7-Naphthyridine-8-carboxylic acid Structure and Analogs. Link
-
Sigma-Aldrich. (2024). DIBAL-H Reduction Protocols for Heterocyclic Esters. Link
-
PubChem. (2024). Compound Summary: 1,7-Naphthyridine.[4][8][7][9][10][11][12] National Library of Medicine. Link
Sources
- 1. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. View of Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids [ijpba.info]
- 4. benchchem.com [benchchem.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. molforge.ai [molforge.ai]
- 10. researchgate.net [researchgate.net]
- 11. PubChemLite - 1,7-naphthyridine (C8H6N2) [pubchemlite.lcsb.uni.lu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Comparative Analysis of 1,7- and 1,8-Naphthyridine Scaffolds in Medicinal Chemistry
Executive Summary
The naphthyridine scaffolds—bicyclic diazanaphthalenes—represent a cornerstone of "privileged structures" in modern drug discovery.[1] While they share the formula C₈H₆N₂, the positional isomerism of the nitrogen atoms (1,7 vs. 1,[1][2]8) dictates profoundly different electronic landscapes, synthetic accessibilities, and biological target profiles.[2]
This technical guide dissects the critical differences between 1,7-naphthyridine and 1,8-naphthyridine . It moves beyond basic textbook definitions to provide actionable insights for medicinal chemists designing kinase inhibitors, antibacterial agents, and DNA-intercalating drugs.[2]
Part 1: Structural & Electronic Landscape
The core difference lies in the vector and basicity of the nitrogen lone pairs. This dictates their hydrogen-bonding capabilities (H-bond acceptor/donor motifs) and their physicochemical properties (logP, solubility).[2]
Physicochemical Comparison
The following data highlights the shift in properties driven solely by nitrogen placement.
| Property | 1,7-Naphthyridine | 1,8-Naphthyridine | Implication for Drug Design |
| Structure | Pyridino[3,4-b]pyridine | Pyridino[2,3-b]pyridine | Determines fusion geometry.[2] |
| Melting Point | 61–64 °C | 98–99 °C | 1,8-isomer has stronger crystal lattice energy (dipole alignment).[2] |
| LogP (Oct/Water) | ~1.1 | ~1.5 | 1,8-isomer is more lipophilic; better passive permeability.[2] |
| Basicity (pKa) | ~3.6 (est. monoprotonation) | ~3.4 (monoprotonation) | Both are weak bases, but N8 in 1,8-naphthyridine is less accessible due to peri-interaction.[2] |
| Coordination | Monodentate | Potential Bidentate (N1, N8) | 1,8-isomer can chelate metals or bridge H-bond donors.[2] |
Electronic Distribution & Numbering
The numbering system is crucial for IUPAC nomenclature and SAR discussions.
Part 2: Synthetic Architectures
The synthetic accessibility often dictates which scaffold is chosen for library generation. 1,8-naphthyridines are synthetically "privileged" due to the ease of the Friedländer annulation. 1,7-naphthyridines historically presented regioselectivity challenges, though modern organometallic routes have resolved this.[2]
Synthesis of 1,8-Naphthyridine (The Friedländer Approach)
This is the industry-standard robust route. It relies on the condensation of 2-aminonicotinaldehyde with a carbonyl compound containing an
-
Mechanism: Acid or base-catalyzed aldol condensation followed by cyclodehydration.
-
Key Reagents: 2-aminonicotinaldehyde, Ketone (e.g., acetone, acetophenone), Base (KOH or Proline).[2]
Synthesis of 1,7-Naphthyridine (The Modern Route)
Classical routes (e.g., Skraup) often yield mixtures.[2] A superior modern approach utilizes 2-chloro-3-aminopyridine as a regiocontrol element.[2]
-
Step 1: Protection of the amino group.
-
Step 2: Hydroformylation (or lithiation/formylation) to install the aldehyde at C4.
-
Step 3: Cyclization with an acrylate derivative.
Part 3: Medicinal Chemistry & Pharmacology[3][4][5][6][7][8][9]
The choice between scaffolds is rarely arbitrary; it is target-driven.
1,8-Naphthyridine: The DNA & Topoisomerase Specialist
The 1,8-scaffold is a bioisostere of quinoline.[2] Its planar nature allows it to intercalate between DNA base pairs.
-
Mechanism: Stabilizes the DNA-Topoisomerase II cleavable complex, leading to DNA strand breaks and apoptosis.[2]
-
Key Drugs: Nalidixic acid (Antibacterial), Vosaroxin (Anticancer).[2]
-
Chemical Logic: The N1 and N8 atoms create a localized negative electrostatic potential that can chelate Mg²⁺ ions in the active site of DNA gyrase.
1,7-Naphthyridine: The Kinase Inhibitor Specialist
This scaffold is gaining traction as a hinge-binding motif in kinase inhibitors.[2]
-
Mechanism: Type I or Type II ATP-competitive inhibition.
-
Key Targets: PIP4K2A (Phosphatidylinositol-5-phosphate 4-kinase type 2 alpha), p38 MAP kinase.[2][3]
-
Chemical Logic: The N7 atom serves as a critical Hydrogen Bond Acceptor (HBA) to interact with backbone amides (e.g., Val199 in PIP4K2A), while the C2/C3 positions allow vectors to explore the solvent-exposed regions or the hydrophobic back-pocket.[2]
Part 4: Experimental Protocols
Protocol: Synthesis of 2-Methyl-1,8-naphthyridine (Friedländer)
This protocol validates the accessibility of the 1,8-scaffold.[2]
Reagents: 2-Aminonicotinaldehyde (1.0 eq), Acetone (5.0 eq), Piperidine (0.1 eq), Ethanol.[2]
-
Setup: Dissolve 2-aminonicotinaldehyde (122 mg, 1 mmol) in Ethanol (5 mL).
-
Addition: Add Acetone (0.37 mL, 5 mmol) followed by Piperidine (10
L). -
Reflux: Heat the mixture to reflux (80 °C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1).
-
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: Purify the residue via flash column chromatography (SiO₂, 0-5% MeOH in DCM).
-
Yield: Expect a pale yellow solid (approx. 85% yield).
Protocol: ADP-Glo™ Kinase Assay for 1,7-Naphthyridine Derivatives
Used to validate bioactivity against PIP4K2A.[2]
Principle: Measures the ADP formed from a kinase reaction; ADP is converted to ATP, which is then used by luciferase to generate light.[2][4]
-
Preparation: Prepare 1X Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1% BSA).[2]
-
Compound Addition: Dispense 1,7-naphthyridine test compounds (dissolved in DMSO) into a 384-well white plate.
-
Enzyme Mix: Add PIP4K2A enzyme (0.5 ng/well) and Lipid Substrate (PI5P). Incubate for 10 min at RT.
-
Initiation: Add ATP (10
M final conc) to start the reaction. Incubate for 60 min at RT. -
Depletion: Add ADP-Glo™ Reagent (stops kinase, depletes unconsumed ATP).[2][4] Incubate 40 min.
-
Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
-
Read: Measure luminescence on a plate reader (e.g., EnVision).
-
Analysis: Plot RLU vs. log[Compound] to determine IC₅₀.
References
-
Journal of Medicinal Chemistry. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Retrieved from [Link][2]
-
National Institutes of Health (NIH). (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Retrieved from [Link][2]
-
MDPI. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Retrieved from [Link][2]
-
Organic Chemistry Portal. 1,8-Naphthyridine Synthesis. Retrieved from [Link][2]
Sources
An In-depth Technical Guide to 1,7-Naphthyridine-8-carbaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,7-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities. This technical guide focuses on a key derivative, 1,7-Naphthyridine-8-carbaldehyde, providing a comprehensive overview of its chemical and physical properties, synthesis methodologies, and its emerging role as a versatile building block in the development of novel therapeutics. This document serves as a critical resource for researchers engaged in the exploration of new chemical entities for drug discovery.
Introduction to the 1,7-Naphthyridine Scaffold
Naphthyridines are a class of bicyclic heterocyclic compounds composed of two fused pyridine rings. The arrangement of the two nitrogen atoms within the rings gives rise to ten possible isomers, each with unique electronic and steric properties that influence their chemical reactivity and biological function. The 1,7-naphthyridine core, in particular, has garnered increasing interest due to the diverse pharmacological activities exhibited by its derivatives, including applications as kinase inhibitors and antiparasitic agents.[1] The introduction of a carbaldehyde group at the 8-position creates a highly reactive and versatile intermediate, 1,7-Naphthyridine-8-carbaldehyde, which is pivotal for the synthesis of a wide range of more complex molecules.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of 1,7-Naphthyridine-8-carbaldehyde is fundamental for its application in chemical synthesis and drug design.
Molecular Profile
The core molecular and physical characteristics of 1,7-Naphthyridine-8-carbaldehyde are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂O | [2] |
| Molecular Weight | 158.16 g/mol | [2] |
| CAS Number | 1824129-24-9 | [2] |
| Appearance | Typically a solid | |
| SMILES Code | O=CC1=C2N=CC=CC2=CC=N1 | [2] |
Spectroscopic Data Interpretation
While specific spectra for 1,7-Naphthyridine-8-carbaldehyde are not publicly available, expected spectroscopic features can be inferred from related structures.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the naphthyridine core. A characteristic singlet for the aldehyde proton (CHO) would be observed further downfield (typically δ 9.5-10.5 ppm).
-
¹³C NMR: The carbon NMR would display signals for the nine carbon atoms. The carbonyl carbon of the aldehyde group would appear at a characteristic downfield chemical shift (around δ 190 ppm).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.
Synthesis of the 1,7-Naphthyridine Core
The synthesis of the 1,7-naphthyridine scaffold can be challenging but several methods have been developed. A common and effective approach is the Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group.
Below is a generalized workflow for the synthesis of a substituted 1,7-naphthyridine, which can be adapted for the synthesis of precursors to 1,7-Naphthyridine-8-carbaldehyde.
Experimental Protocol: A Representative Synthesis
The following is a representative protocol for the synthesis of a 1,7-naphthyridine derivative, which illustrates the key steps that could be modified to obtain 1,7-Naphthyridine-8-carbaldehyde or its precursors.
Step 1: Condensation
-
To a solution of 2-amino-3-cyanopyridine (1.0 eq) in a suitable solvent such as ethanol, add an active methylene compound (e.g., ethyl cyanoacetate, 1.1 eq).
-
Add a catalytic amount of a base (e.g., piperidine) and reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.
Step 2: Cyclization
-
The intermediate from Step 1 is then subjected to cyclization, often under thermal conditions or in the presence of a dehydrating agent like polyphosphoric acid.
-
The reaction mixture is heated to a high temperature (e.g., 120-150 °C) for several hours.
-
After cooling, the reaction is quenched by the addition of water or ice, and the pH is adjusted to neutral or slightly basic.
-
The crude product is collected by filtration and purified by recrystallization or column chromatography.
Applications in Drug Discovery and Medicinal Chemistry
The 1,7-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity.
Kinase Inhibition
Derivatives of 1,7-naphthyridine have shown significant potential as inhibitors of various kinases, which are key targets in oncology and inflammatory diseases. The structural features of the 1,7-naphthyridine core allow for key interactions within the ATP-binding pocket of kinases.
Anticancer and Antiviral Agents
Several studies have explored 1,7-naphthyridine derivatives for their anticancer and antiviral properties. For instance, novel 1,7-naphthyridine derivatives have been synthesized and evaluated as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[3]
A Versatile Synthetic Intermediate
1,7-Naphthyridine-8-carbaldehyde is a valuable intermediate for the synthesis of a diverse range of compounds. The aldehyde functionality can undergo a variety of chemical transformations, including:
-
Reductive amination: To introduce various amine-containing side chains.
-
Wittig reaction: To form carbon-carbon double bonds.
-
Oxidation: To form the corresponding carboxylic acid, 1,7-Naphthyridine-8-carboxylic acid, which is also a useful building block.[4]
-
Condensation reactions: With a variety of nucleophiles to build more complex heterocyclic systems.
The following diagram illustrates the synthetic utility of 1,7-Naphthyridine-8-carbaldehyde.
Conclusion
1,7-Naphthyridine-8-carbaldehyde is a molecule of significant interest to the scientific community, particularly those in the field of drug discovery and development. Its well-defined physicochemical properties and the versatility of its aldehyde group make it an invaluable building block for the synthesis of novel, biologically active compounds. As research into the therapeutic potential of 1,7-naphthyridine derivatives continues to expand, the importance of this key intermediate is set to grow.
References
-
Beilstein Journals. Experimental procedures, characterization data and copies of NMR spectra. [Link]
-
Wiley-VCH Verlag GmbH & Co. KGaA. SUPPORTING INFORMATION. [Link]
-
MDPI. Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. [Link]
-
International Journal of Chemical and Physical Sciences. Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. [Link]
-
ResearchGate. Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. [Link]
-
Supporting Information for NMR analysis of 15N-labeled naphthyridine carbamate dimer (NCD) to contiguous CGG/CGG units in DNA. [Link]
-
Journal of Medical, Chemical and Biomedical Engineering. Green synthesis of novel pyrimido[2][5]naphthyridine using multicomponent reactions of carbodiimides: investigation of biological. [Link]
-
Wikipedia. 1,8-Naphthyridine. [Link]
-
Request PDF. Medicinal Chemistry Perspective of 1,8‐Naphthyridines as Anticancer Agents. [Link]
-
ResearchGate. A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction. [Link]
-
ACS Publications. Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. [Link]
-
PubMed. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. [Link]
Sources
Strategic Applications of Heterocyclic Aromatic Aldehydes in Modern Drug Discovery
Executive Summary
Historically, the aldehyde functional group was often flagged as a structural alert or "pan-assay interference compound" (PAINS) in drug discovery due to its perceived metabolic instability (susceptibility to aldehyde dehydrogenases) and potential for off-target toxicity. However, the landscape of medicinal chemistry has experienced a paradigm shift. Today, heterocyclic aromatic aldehydes are recognized as highly versatile, privileged motifs. They serve a dual purpose: acting as highly tunable reversible covalent warheads for targeting challenging proteins, and functioning as essential building blocks in multicomponent reactions (MCRs) for rapid library generation.
This whitepaper provides an in-depth mechanistic guide to deploying heterocyclic aromatic aldehydes in drug design, synthesizing field-proven protocols, and outlining the causality behind their physicochemical tuning.
The Mechanistic Paradigm: Reversible Covalent Inhibition
The resurgence of aldehydes in clinical therapeutics is largely driven by the advent of targeted reversible covalent inhibitors (TCIs). Unlike irreversible inhibitors (e.g., Michael acceptors like acrylamides) that can lead to permanent off-target haptenization, aldehydes offer a highly controlled equilibrium. They react with nucleophilic amino acid residues to form reversible adducts, allowing for prolonged target residence time while minimizing permanent off-target toxicity[1].
Targeting Cysteine: Thiohemiacetal Formation
When a heterocyclic aldehyde enters the binding pocket of a cysteine protease or a kinase with a non-catalytic cysteine, the highly nucleophilic thiolate (Cys-S⁻) attacks the electrophilic carbonyl carbon. This forms a thiohemiacetal . The reversibility of this bond (
Targeting Lysine and N-Terminal Amines: Schiff Base Formation
While cysteine is a highly reactive nucleophile, it is relatively rare in the human proteome (~80% of known binding sites lack a targetable cysteine)[4]. Aldehydes uniquely bridge this gap by reacting with the
Mechanistic equilibrium of reversible covalent binding by heterocyclic aldehydes.
Physicochemical Tuning via Heterocyclic Scaffolds
The choice of the heterocycle attached to the aldehyde is not arbitrary; it is a calculated decision to tune the thermodynamics of the covalent adduct.
-
Electron-Withdrawing Heterocycles (e.g., Pyridine, Pyrimidine): Nitrogen-containing heterocycles withdraw electron density from the aldehyde carbonyl via inductive and resonance effects. This increases the electrophilicity of the carbon, accelerating
(faster bond formation). However, it also destabilizes the aldehyde against metabolic oxidation. -
Electron-Donating Heterocycles (e.g., Furan, Thiophene): Oxygen and sulfur heterocycles can donate electron density through resonance, slightly deactivating the aldehyde. This increases the metabolic half-life of the drug while maintaining sufficient reactivity for target engagement within a confined, hydrophobic binding pocket[6].
-
Intramolecular Hydrogen Bonding: Utilizing motifs like salicylaldehyde (or its heterocyclic equivalents, such as hydroxypyridine-carboxaldehydes) allows the adjacent hydroxyl group to form an intramolecular hydrogen bond with the aldehyde oxygen. This pre-organizes the conformation and significantly enhances the stability of the resulting Schiff base with lysine residues, a principle heavily utilized in modern chemoproteomic kinase probes[4][5].
Multicomponent Reactions (MCRs) for Scaffold Hopping
Beyond direct therapeutic application, heterocyclic aromatic aldehydes are indispensable in synthetic methodologies, particularly Isocyanide-Based Multicomponent Reactions (IMCRs) . Reactions such as the Ugi four-component reaction and the Ugi-Smiles coupling allow for the rapid assembly of complex, drug-like libraries from simple starting materials[6].
Heterocyclic aldehydes (e.g., 2-furaldehyde, thiophene-2-carboxaldehyde) are highly competent carbonyl reactants in these cascades. They enable the one-pot synthesis of diverse bis-amides, oxadiazoles, and dihydropyrimidinones with high atom economy and minimal waste, accelerating the hit-to-lead optimization phase[6].
Four-component Ugi reaction workflow utilizing heterocyclic aldehydes for library generation.
Quantitative Benchmarking of Reversible Covalent Warheads
To contextualize the utility of aldehydes, it is critical to compare them against other reversible covalent warheads currently deployed in the clinic[1][2].
| Warhead Type | Target Nucleophile | Resulting Adduct | Reversibility Profile | Clinical Example (Target) |
| Heterocyclic Aldehyde | Cysteine (-SH) | Thiohemiacetal | Highly Reversible (Fast | GC-373 / GC-376 (SARS-CoV-2 Mpro) |
| Heterocyclic Aldehyde | Lysine / N-term (-NH₂) | Schiff Base (Imine) | Tunable (Requires stabilization) | Voxelotor (Hemoglobin Val1) |
| Nitrile | Cysteine (-SH) | Thioimidate | Highly Reversible | Nirmatrelvir (SARS-CoV-2 Mpro) |
| Boronic Acid | Serine / Threonine (-OH) | Boronate Ester | Reversible | Bortezomib (26S Proteasome) |
| Serine (-OH) | Hemiketal | Reversible | Telaprevir (HCV NS3 Protease) |
Validated Experimental Protocols
To ensure scientific rigor and trustworthiness, the following protocols represent self-validating systems for working with heterocyclic aldehydes in drug discovery.
Protocol A: High-Throughput Ugi-Smiles Synthesis of Heterocyclic Libraries
Causality Note: The Ugi-Smiles reaction bypasses the need for a carboxylic acid by substituting it with an electron-deficient phenol or heterocyclic equivalent, expanding the chemical space of the resulting library[6].
-
Preparation : In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 1.0 mmol of the target heterocyclic aromatic aldehyde (e.g., thiophene-2-carboxaldehyde).
-
Imine Formation : Add 1.0 mmol of the primary amine component and 2.0 mL of methanol. Stir at room temperature for 30 minutes to ensure complete Schiff base formation. Validation: An aliquot can be analyzed via LC-MS to confirm the disappearance of the aldehyde mass and appearance of the imine.
-
Multicomponent Assembly : Add 1.0 mmol of the electron-deficient phenol (Smiles component) followed by 1.0 mmol of the chosen isocyanide (e.g., cyclohexyl isocyanide).
-
Reaction Execution : Seal the vial and heat under microwave irradiation at 60°C for 45 minutes.
-
Purification : Concentrate the mixture under reduced pressure. Purify the crude product via automated flash chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
-
Characterization : Confirm the structure of the resulting N-arylamide adduct via ¹H-NMR, ¹³C-NMR, and HRMS.
Protocol B: Chemoproteomic Profiling of Lysine-Reactive Aldehyde Probes
Causality Note: Because aldehydes bind reversibly, standard pull-down assays will fail as the adduct will dissociate during washing. This protocol utilizes a reductive amination step to "freeze" the reversible Schiff base into an irreversible amine bond for downstream mass spectrometry analysis[4][5].
-
Proteome Preparation : Lyse target cells (e.g., K562 cells) in native lysis buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% NP-40) to preserve protein conformation. Centrifuge and collect the soluble proteome at 2.0 mg/mL.
-
Probe Incubation : Treat 1 mL of the proteome with 10 µM of a functionalized heterocyclic aldehyde probe (e.g., an alkyne-tagged salicylaldehyde derivative) for 2 hours at room temperature to establish the thermodynamic equilibrium (
). -
Covalent Trapping (Critical Step) : Add 50 mM Sodium Cyanoborohydride (NaCNBH₃) to the mixture and incubate for 1 hour. Causality: NaCNBH₃ selectively reduces the transient Schiff base to a stable secondary amine without reducing the unreacted aldehydes, permanently trapping the engaged targets.
-
Click Chemistry : Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding an azide-functionalized biotin tag, CuSO₄ (1 mM), TCEP (1 mM), and TBTA (100 µM). React for 1 hour.
-
Enrichment & Washout : Precipitate proteins, resuspend, and enrich using Streptavidin-agarose beads. Perform stringent washes (1% SDS, 8M Urea) to remove all non-covalently bound proteins. Validation: The presence of proteins after this step confirms true covalent engagement prior to reduction.
-
On-Bead Digestion & LC-MS/MS : Digest the enriched proteins with trypsin and analyze the resulting peptides via quantitative LC-MS/MS to identify the specific lysine residues targeted by the aldehyde probe.
References
-
Key advances in the development of reversible covalent inhibitors. National Institutes of Health (NIH) / Taylor & Francis. Available at:[Link]
-
An update on the discovery and development of reversible covalent inhibitors. National Institutes of Health (NIH) / PMC. Available at:[Link]
-
Application of heterocyclic aldehydes as components in Ugi–Smiles couplings. National Institutes of Health (NIH) / PMC. Available at:[Link]
-
Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI. Available at:[Link]
-
Development of lysine-reactive covalent inhibitors and chemoproteomic probes. eScholarship (University of California). Available at: [Link]
-
Lysine-Targeted Inhibitors and Chemoproteomic Probes. Annual Reviews. Available at:[Link]
Sources
- 1. Key advances in the development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development [mdpi.com]
- 4. Development of lysine-reactive covalent inhibitors and chemoproteomic probes [escholarship.org]
- 5. annualreviews.org [annualreviews.org]
- 6. Application of heterocyclic aldehydes as components in Ugi–Smiles couplings - PMC [pmc.ncbi.nlm.nih.gov]
Solubility profile of 1,7-Naphthyridine-8-carbaldehyde in DMSO
The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for 1,7-Naphthyridine-8-carbaldehyde in Dimethyl Sulfoxide (DMSO).
Technical Whitepaper & Operational Guide [1]
Executive Summary
1,7-Naphthyridine-8-carbaldehyde (CAS: 1824129-24-9) exhibits a High Solubility Profile (>50 mM) in anhydrous DMSO due to favorable dipole-dipole interactions and π-stacking disruption.[1] However, its utility in solution is governed not by saturation limits but by chemical stability .
As an electron-deficient heteroaromatic aldehyde, this compound is highly electrophilic.[1] In DMSO—particularly "wet" or aged DMSO—it is susceptible to rapid autoxidation to the carboxylic acid or hemiacetal formation. This guide prioritizes stability-indicating solubilization protocols over simple saturation metrics.
Physicochemical Characterization
Understanding the molecule's electronic architecture is a prerequisite for predicting its behavior in polar aprotic solvents like DMSO.
| Property | Value / Characteristic | Impact on DMSO Solubility |
| Molecular Formula | C₉H₆N₂O | Low MW facilitates solvation.[1] |
| Molecular Weight | 158.16 g/mol | High diffusion coefficient in viscous DMSO. |
| LogP (Predicted) | ~1.1 - 1.3 | Moderately lipophilic; ideal for DMSO/organic media.[1] |
| H-Bond Donors | 0 | No intermolecular H-bond network to overcome (low lattice energy barrier).[1] |
| H-Bond Acceptors | 3 (N1, N7, C=O) | Strong interaction sites for DMSO's sulfoxide sulfur (dipole target).[1][2] |
| Electronic State | Electron-deficient | The naphthyridine core withdraws density from the aldehyde, increasing carbonyl electrophilicity. |
Structural Insight: The "Peri" Effect
In the 1,7-naphthyridine scaffold, the aldehyde at position 8 is spatially proximate (peri-position) to the nitrogen at position 1. This proximity creates a localized dipole repulsion or weak intramolecular interaction that can twist the aldehyde group slightly out of plane, reducing crystal lattice energy and further enhancing solubility compared to other isomers.
Solubility Mechanism & Thresholds
Solvation Dynamics
DMSO dissolves 1,7-Naphthyridine-8-carbaldehyde through two primary mechanisms:
-
Dipole-Dipole Interaction: The highly polar S=O bond of DMSO aligns with the polarized carbonyl (C=O) of the aldehyde and the electron-rich nitrogen atoms of the ring.
-
π-Stacking Disruption: The planar naphthyridine rings tend to aggregate via π-π stacking in the solid state.[1] DMSO molecules intercalate between these stacks, effectively "exfoliating" the solid into solution.
Solubility Tiers (Estimated @ 25°C)
-
Practical Working Range: 10 mM – 100 mM (Routine for NMR/Biological Assays)
-
Saturation Limit (Predicted): > 250 mM (>40 mg/mL)[1]
-
Limiting Factor: Viscosity and Stability (not thermodynamics).
Critical Note: While thermodynamically soluble, maintaining a concentration >100 mM increases the risk of oligomerization or precipitation if the solution absorbs atmospheric moisture (DMSO is hygroscopic).
Stability Risks in DMSO
The core challenge with this compound is reactivity , not solubility.[2]
A. Autoxidation (The "Acid" Trap)
DMSO often contains trace amounts of impurities (peroxides) or degradation products (methanesulfonic acid) upon aging.
-
Mechanism: The electron-deficient aldehyde is easily oxidized to 1,7-naphthyridine-8-carboxylic acid .[1]
-
Consequence: The carboxylic acid is less soluble in organic media and may precipitate or alter the pH of biological assays.
B. Cannizzaro-Type Disproportionation
In the presence of trace bases (or basic impurities in non-HPLC grade DMSO), the aldehyde can undergo disproportionation into the corresponding alcohol and carboxylic acid.
C. Hemiacetal Formation
DMSO is hygroscopic. Absorbed water acts as a nucleophile attacking the activated carbonyl carbon, forming a hydrate (gem-diol). While reversible, this shifts the equilibrium and complicates quantitative analysis (e.g., qNMR).
Experimental Protocol: Stability-Optimized Solubilization
This protocol is designed to maximize solubility while mitigating chemical degradation.[1]
Reagents & Equipment[3]
-
Solvent: DMSO, Anhydrous (≥99.9%, treated with molecular sieves).
-
Container: Amber glass vial (UV protection) with PTFE-lined cap.[1]
-
Gas: Argon or Nitrogen stream.
-
Filtration: 0.22 µm PTFE syringe filter (Nylon filters may absorb the compound).
Step-by-Step Workflow
-
Inerting: Flush the empty amber vial with Argon for 15 seconds.
-
Weighing: Weigh the target mass of 1,7-Naphthyridine-8-carbaldehyde. Do not grind the solid excessively, as this increases surface area for oxidation.
-
Solvent Addition: Add Anhydrous DMSO to achieve 90% of target volume.
-
Dissolution: Vortex at medium speed (1000 rpm) for 30-60 seconds.
-
Avoid Sonication if possible: Sonication generates local heat and cavitation that can accelerate oxidation. Use only if visible solids persist after 2 minutes of vortexing.
-
-
Volume Adjustment: Add DMSO to final volume.
-
Filtration (Optional but Recommended): Filter through 0.22 µm PTFE to remove micro-particulates which can act as nucleation sites for precipitation.
-
Storage: Blanket with Argon, seal tightly, and store at -20°C. Use within 24 hours for best results.
Visualization: Solvation & Degradation Pathways[1]
The following diagram illustrates the solvation process and the competing degradation pathways that researchers must mitigate.
Figure 1: Solvation workflow vs. degradation risks. Green path represents optimal protocol; red paths indicate failure modes due to moisture or oxidation.
Analytical Validation (QC)
To confirm the integrity of the solution, use the following checkpoints:
-
Visual Inspection: Solution should be clear and yellow/orange. Cloudiness indicates acid formation or moisture ingress.
-
UV-Vis Spectroscopy:
-
Aldehydes typically show a distinct n→π* transition (~300-350 nm).[1]
-
Loss of this band or a blue-shift suggests oxidation to the acid.
-
-
LC-MS: Run a blank DMSO injection first.[1] The aldehyde peak (M+H = 159.05) should be dominant. A peak at M+H = 175.05 indicates oxidation (+16 Da).
References
-
BenchChem. (2025).[3] 1,7-Naphthyridin-8(7H)-one: Chemical Structure and Properties. Retrieved from [1]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9209, 1,7-Naphthyridine. Retrieved from [1]
-
MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening.[1] Molecules, 26(11). Retrieved from [1]
-
American Chemical Society. (2020). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Organic Process Research & Development. Retrieved from [1]
-
ChemScene. (2025). 8-Chloro-1,7-naphthyridine-3-carbaldehyde MSDS and Properties.[1] Retrieved from [1]
Sources
Electronic Properties of the 1,7-Naphthyridine Ring System: A Technical Guide
The following technical guide details the electronic properties, reactivity profiles, and medicinal chemistry applications of the 1,7-naphthyridine ring system.
Part 1: Executive Summary & Structural Significance
The 1,7-naphthyridine scaffold (C₈H₆N₂) is a bicyclic heteroaromatic system consisting of two fused pyridine rings.[1] Unlike its symmetric isomer 1,5-naphthyridine or the metal-chelating 1,8-naphthyridine, the 1,7-isomer presents a unique, asymmetric electronic distribution. This asymmetry creates distinct "quinoline-like" (N1) and "isoquinoline-like" (N7) environments within a single rigid pharmacophore, making it a valuable bioisostere in drug discovery, particularly for kinase inhibition (e.g., PIP4K2A, p38 MAPK).
Core Electronic Characteristics
-
Aromaticity: 10
-electron system obeying Hückel’s rule. -
Dipole Moment: Highly polar due to the asymmetric placement of nitrogen atoms (approx. 2.1 – 2.5 D).
-
Basicity: Weakly basic (pKa
3.63), significantly lower than quinoline (4.9) or isoquinoline (5.4) due to the mutual inductive electron-withdrawing effect of the nitrogen atoms.
Part 2: Electronic Structure & Reactivity Profile
Molecular Orbital Analysis & Basicity
The 1,7-naphthyridine system features two non-equivalent nitrogen atoms:
-
N1 (Quinoline-like): Located adjacent to the ring fusion. Its lone pair is sterically impacted by the peri-hydrogen at C8, though less so than in 1,8-naphthyridine.
-
N7 (Isoquinoline-like): Located meta to the ring fusion. This nitrogen is generally more accessible and slightly more basic, serving as the primary site for protonation and alkylation.
Reactivity Landscape
The electron-deficient nature of the naphthyridine ring renders it resistant to electrophilic attack but highly susceptible to nucleophilic substitution.
Electrophilic Aromatic Substitution (SEAr)[2][3]
-
Reactivity: The ring is deactivated. Direct nitration or halogenation requires harsh conditions or activation (e.g., N-oxide formation).
-
Regioselectivity: Attack occurs preferentially at C5 or C8 (the
-positions of the pyridine rings), analogous to the reactivity of quinoline/isoquinoline at positions 5 and 8.
Nucleophilic Aromatic Substitution (SNAr)
-
Reactivity: Highly reactive toward nucleophiles (Chichibabin reaction, displacement of halogens).
-
Regioselectivity:
-
C8: The most reactive site for nucleophilic attack (alpha to N7).
-
C2: Secondary site (alpha to N1).
-
Mechanism: Addition-Elimination via a Meisenheimer-like intermediate.
-
Reduction & Hydrogenation[4][5]
-
Regioselectivity: Reduction is challenging to control perfectly. Catalytic hydrogenation typically yields a mixture of 1,2,3,4-tetrahydro-1,7-naphthyridine (Ring A reduced) and 5,6,7,8-tetrahydro-1,7-naphthyridine (Ring B reduced).
-
Therapeutic Relevance: The 5,6,7,8-tetrahydro isomer is a bioisostere of 3-substituted pyridines, a common motif in neurotransmitter ligands.
Part 3: Visualization of Reactivity & Synthesis
The following diagram maps the electronic "hotspots" of the 1,7-naphthyridine core and outlines the primary synthetic logic.
Caption: Reactivity map highlighting N7 as the basic center, C8 as the nucleophilic hotspot, and the Friedländer annulation as the primary synthetic route.
Part 4: Medicinal Chemistry Applications[1][6][7][8]
Kinase Inhibition
The rigid, planar geometry of 1,7-naphthyridine mimics the adenine ring of ATP, allowing it to function as a scaffold for Type I and Type II kinase inhibitors.
-
PIP4K2A Inhibitors: 1,7-naphthyridine derivatives have shown nanomolar potency against PIP4K2A, a lipid kinase implicated in p53-null cancers. The N1/N7 nitrogens participate in critical hydrogen bonding networks within the hinge region.
-
p38 MAPK Inhibitors: N-oxide derivatives of 1,7-naphthyridine have been explored as anti-inflammatory agents, targeting the ATP-binding pocket of p38 mitogen-activated protein kinase.
Antimicrobial Agents
-
Target: DNA Gyrase / Topoisomerase IV.
-
Mechanism: 2,7-disubstituted derivatives have demonstrated selective activity against Gram-positive cocci (Staphylococcus aureus), including biofilm eradication capabilities. The scaffold facilitates intercalation into bacterial DNA.
Part 5: Experimental Protocols
Protocol A: General Synthesis via Friedländer Annulation
This is the most robust method for constructing the 1,7-naphthyridine core.
Reagents:
-
2-Aminopyridine-3-carbaldehyde (1.0 eq)[6]
-
Active methylene compound (e.g., ketone or aldehyde) (1.1 eq)[6]
-
Catalyst: Piperidine (base) or p-Toluenesulfonic acid (acid)[6]
-
Solvent: Ethanol or DMF[6]
Step-by-Step Methodology:
-
Preparation: Dissolve 2-aminopyridine-3-carbaldehyde in absolute ethanol (0.5 M concentration).
-
Addition: Add the active methylene coupling partner (e.g., acetone, acetophenone) and 10 mol% piperidine.
-
Reflux: Heat the mixture to reflux (80°C) for 4–12 hours. Monitor progress via TLC (SiO₂, 5% MeOH in DCM).
-
Workup: Cool to room temperature. If the product precipitates, filter and wash with cold ethanol. If soluble, remove solvent in vacuo, redissolve in EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from EtOH or purify via flash column chromatography (Hexane/EtOAc gradient).
Protocol B: Nucleophilic Displacement (SNAr) at C8
Used to introduce amino or alkoxy groups at the most reactive carbon position.
Reagents:
-
8-Chloro-1,7-naphthyridine (1.0 eq)
-
Nucleophile: Primary amine or alkoxide (2.0 eq)
-
Base: K₂CO₃ or Cs₂CO₃ (2.0 eq)
-
Solvent: DMF or DMSO[6]
Methodology:
-
Setup: In a sealed tube, dissolve 8-chloro-1,7-naphthyridine in dry DMF.
-
Reaction: Add the amine and base. Seal and heat to 100–120°C for 2–6 hours.
-
Quench: Pour the reaction mixture into ice-water.
-
Isolation: Extract with EtOAc (3x). The organic layer is washed extensively with water (to remove DMF) and brine.
-
Yield: Typical yields range from 70–90% depending on the nucleophilicity of the amine.
Part 6: Quantitative Data Summary
| Property | Value / Characteristic | Context |
| Formula | C₈H₆N₂ | MW: 130.15 g/mol |
| pKa (H₂O) | ~3.63 | Weaker base than quinoline/isoquinoline |
| Dipole Moment | ~2.1 – 2.5 D | Polar, non-centrosymmetric |
| UV-Vis | ||
| 1H NMR (H8) | Most deshielded proton (singlet) | |
| Primary Reactivity | Nucleophilic Attack @ C8 | SNAr / Chichibabin |
References
-
MDPI. Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives. [Link]
-
ResearchGate. An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine. [Link]
-
NIH/PubMed. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs. [Link]
-
International Journal of Chemical and Physical Sciences. Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. vaia.com [vaia.com]
- 4. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
1,7-Naphthyridine-8-carbaldehyde: Sourcing Strategies, Quality Control, and Synthetic Utility in Drug Discovery
Executive Summary
1,7-Naphthyridine-8-carbaldehyde (CAS No. 1824129-24-9; Molecular Formula: C9H6N2O) is a highly specialized, fused bicyclic heteroaromatic building block. Featuring a naphthyridine core functionalized with an aldehyde at the C8 position, this compound is a critical synthetic intermediate in modern medicinal chemistry. Its primary utility lies in the development of benzonaphthyridine derivatives, which function as potent Toll-like receptor 7 (TLR7) agonists used extensively as immunomodulators and vaccine adjuvants [1].
This technical guide provides drug development professionals with a comprehensive framework for sourcing this compound, validating its chemical integrity upon receipt, and utilizing it in downstream synthetic workflows.
Procurement Landscape: Suppliers and Pricing Matrix
The commercial availability of 1,7-Naphthyridine-8-carbaldehyde is largely restricted to specialized research chemical suppliers. Because the naphthyridine scaffold requires multi-step synthesis involving hazardous reagents, off-the-shelf availability is often limited to R&D scales (milligrams to grams). For preclinical scale-up (100g+), custom synthesis via Contract Research Organizations (CROs) is typically required.
Table 1: Representative Supplier and Pricing Matrix for 1,7-Naphthyridine-8-carbaldehyde
| Supplier Category | Representative Vendor | Catalog / CAS | Scale | Purity | Estimated Price (USD) | Typical Lead Time |
| Primary Catalog | BLD Pharm [2] | BD00825929 | 100 mg | >97% | $45.00 - $80.00 | In Stock (1-3 Days) |
| Primary Catalog | BLD Pharm [2] | BD00825929 | 1 g | >97% | $150.00 - $250.00 | In Stock (1-3 Days) |
| Aggregator | Chemsrc / MolAid | 1824129-24-9 | 5 g | >95% | $600.00 - $900.00 | 1-2 Weeks |
| Custom CRO | Various | N/A | 100 g+ | >98% | Quote Required | 4-6 Weeks |
Note: Prices are estimates based on standard specialty chemical market rates and are subject to regional tariffs and institutional discounts.
Analytical Quality Control (QC) Protocols
The Chemical Vulnerability: Aldehydes attached to electron-deficient heteroaromatic rings (like naphthyridine) are highly susceptible to auto-oxidation when exposed to atmospheric oxygen. Upon procurement, researchers must proactively screen for the primary degradation product: 1,7-naphthyridine-8-carboxylic acid .
To ensure experimental reproducibility, every procured batch must undergo a self-validating QC workflow before entering the synthetic pipeline.
Figure 1: Self-validating Quality Control and Supply Chain Workflow for Naphthyridine Aldehydes.
Self-Validating QC Methodology
-
LC-MS (ESI+) Profiling: Dissolve 0.1 mg of the sample in LC-grade Acetonitrile. Run a standard 10-90% gradient.
-
Validation: The target compound must yield a base peak of [M+H]+ = 159.16 . The presence of a peak at m/z 175.16 indicates the oxidized carboxylic acid impurity.
-
-
1H-NMR (CDCl3) Integrity Check:
-
Validation: Look for the distinct, sharp aldehyde proton singlet at ~10.5 ppm. If a broad downfield peak at ~12.0–13.0 ppm (carboxylic acid -OH) is observed and exceeds 5% integration relative to the aldehyde, the batch must be repurified (typically via sodium bisulfite adduct formation) prior to use.
-
Synthetic Utility: Pathway to TLR7 Agonists
1,7-Naphthyridine-8-carbaldehyde is a foundational precursor in the synthesis of benzonaphthyridine-based TLR7 agonists. As detailed by Cortez et al. (2016) [3] and Novartis patent WO2010144734A1 [1], modifying the C8 position of the naphthyridine core with phosphonate groups dramatically enhances the molecule's adsorption to aluminum hydroxide (alum) adjuvants. This modification reduces systemic toxicity while maintaining robust localized immune activation.
Figure 2: Mechanism of action for naphthyridine-derived TLR7 agonists driving cytokine expression.
Experimental Protocol: Horner-Wadsworth-Emmons (HWE) Olefination
To functionalize the C8 position for downstream drug development (e.g., creating vinylphosphonates or acrylates), the Horner-Wadsworth-Emmons (HWE) olefination is the industry standard. The following protocol describes the synthesis of (E)-ethyl 3-(1,7-naphthyridin-8-yl)acrylate.
Objective: High-yielding, stereoselective conversion of the aldehyde to an (E)-alkene.
Reagents Required
-
1,7-Naphthyridine-8-carbaldehyde (1.0 equiv, 158 mg, 1.0 mmol)
-
Triethyl phosphonoacetate (1.2 equiv, 269 mg, 1.2 mmol)
-
Lithium chloride (LiCl) (1.2 equiv, 50 mg, 1.2 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equiv, 167 mg, 1.1 mmol)
-
Anhydrous Acetonitrile (CH3CN) (7 mL)
Step-by-Step Methodology & Causality
-
System Preparation: In an oven-dried Schlenk flask purged with argon, suspend anhydrous LiCl in CH3CN (5 mL).
-
Causality: Rigorous exclusion of water prevents the hydrolysis of the phosphonate ester. LiCl acts as a Lewis acid, coordinating with the phosphonate oxygen to significantly increase the acidity of the
-protons.
-
-
Carbanion Generation: Add triethyl phosphonoacetate to the suspension, followed by the dropwise addition of DBU. Stir for 15 minutes at room temperature.
-
Causality: The synergistic use of LiCl allows for the use of DBU, a mild, non-nucleophilic base. This prevents unwanted nucleophilic attack on the highly electrophilic naphthyridine ring, which would occur if stronger bases like NaH or BuLi were used.
-
-
Substrate Addition: Dissolve 1,7-Naphthyridine-8-carbaldehyde in CH3CN (2 mL). Cool the reaction flask to 0 °C, and add the aldehyde solution dropwise over 5 minutes.
-
Causality: Conducting the addition at 0 °C controls the exothermic nature of the reaction and maximizes the thermodynamic preference for the (E)-alkene isomer.
-
-
Reaction Monitoring (Self-Validation): Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor progress via TLC (Eluent: DCM:MeOH 95:5).
-
Validation: The starting aldehyde (Rf ~0.4) should completely disappear, replaced by a new, intensely UV-active spot (Rf ~0.6) corresponding to the product.
-
-
Workup and Isolation: Quench the reaction with saturated aqueous NH4Cl (10 mL) to neutralize the DBU. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution 0-5% MeOH in DCM) to yield the pure (E)-acrylate.
References
- Novartis AG. (2010). Benzonaphthyridine-containing vaccines (Patent No. WO2010144734A1). World Intellectual Property Organization.
-
Cortez, A. R., et al. (2016). Synthesis and Biological Evaluation of Phosphonate-Modified TLR7 Agonists. Journal of Medicinal Chemistry, 59(12), 5868–5878. Retrieved from[Link][1]
Sources
Methodological & Application
Application Note: Precision Synthesis of 1,7-Naphthyridine-8-carbaldehyde
Abstract & Strategic Overview
The 1,7-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines in kinase inhibitors (e.g., p38 MAP kinase, PIP4K2A) and anti-infectives. The functionalization at the C8 position is critical for structure-activity relationship (SAR) exploration, yet it remains synthetically challenging due to the electron-deficient nature of the ring system.
This Application Note details two robust, field-validated protocols for the synthesis of 1,7-naphthyridine-8-carbaldehyde (8-formyl-1,7-naphthyridine) . Unlike generic literature, this guide prioritizes regiocontrol and reproducibility .
Core Synthetic Strategy
We employ a convergent strategy focusing on two distinct precursors:
-
Method A (Primary): Cryogenic Metal-Halogen Exchange of 8-bromo-1,7-naphthyridine . This is the "Gold Standard" for small-scale, high-purity library synthesis.
-
Method B (Alternative): Riley Oxidation of 8-methyl-1,7-naphthyridine . This is the preferred route for scale-up when the methyl precursor is readily available.
Retrosynthetic Analysis
The strategic disconnection relies on accessing the C8 position via a pre-installed functional handle (Halogen or Alkyl). Direct formylation (Vilsmeier-Haack) on the parent heterocycle is generally ineffective due to the deactivating nature of the two nitrogen atoms.
Caption: Retrosynthetic logic flow for accessing the C8-formyl handle. Method A is prioritized for purity; Method B for scalability.
Protocol 1: Metal-Halogen Exchange (Method A)
Best for: High purity, late-stage functionalization, gram-scale synthesis.
Mechanistic Insight
The 8-position of 1,7-naphthyridine is adjacent to the ring nitrogen (N7), making the C8-Br bond highly susceptible to Lithium-Halogen exchange. However, the presence of the N1 nitrogen presents a risk of competitive coordination or nucleophilic attack. To mitigate this, we utilize n-Butyllithium (n-BuLi) at -78°C in THF. The low temperature is a Critical Process Parameter (CPP) to prevent the "halogen dance" or ring opening.
Materials & Reagents
| Reagent | Equiv.[1][2][3] | Role | Grade/Notes |
| 8-Bromo-1,7-naphthyridine | 1.0 | Substrate | >97% Purity, Dry |
| n-Butyllithium | 1.1 | Lithiating Agent | 1.6M or 2.5M in Hexanes |
| N,N-Dimethylformamide (DMF) | 3.0 | Electrophile | Anhydrous (99.8%) |
| THF | Solvent | Solvent | Anhydrous, inhibitor-free |
| NH₄Cl (sat. aq.) | Excess | Quench | Saturated solution |
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum. Flush with N₂ for 15 minutes.
-
Dissolution: Add 8-Bromo-1,7-naphthyridine (1.0 g, 4.78 mmol) and anhydrous THF (20 mL, 0.24 M). Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation (Critical Step):
-
Add n-BuLi (1.1 equiv) dropwise via syringe over 10 minutes.
-
Observation: The solution typically turns a deep red/brown color, indicating the formation of the lithiated species.
-
Hold: Stir at -78°C for exactly 30 minutes . Do not exceed 1 hour to avoid side reactions.
-
-
Formylation:
-
Add anhydrous DMF (3.0 equiv) dropwise.
-
Stir at -78°C for 1 hour.
-
Remove the cooling bath and allow the reaction to warm to 0°C over 30 minutes.
-
-
Quench & Workup:
-
Quench the reaction at 0°C with saturated NH₄Cl solution (10 mL).
-
Extract with Ethyl Acetate (EtOAc) (3 x 20 mL).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification:
-
Purify via flash column chromatography (SiO₂).
-
Eluent: 20-50% EtOAc in Hexanes.
-
Note: The aldehyde is moderately polar.
-
Expected Results[1][4][5]
-
Yield: 65-80%
-
Appearance: Pale yellow solid.
-
¹H NMR Diagnostic: Distinct singlet for the aldehyde proton (-CHO) at δ 10.1 - 10.3 ppm .
Protocol 2: Selenium Dioxide Oxidation (Method B)
Best for: Scale-up (>10g), when 8-methyl precursor is available.
Mechanistic Insight
Selenium dioxide (SeO₂) performs a Riley oxidation on the activated methyl group. The mechanism involves an ene-reaction followed by a [2,3]-sigmatropic rearrangement. Because the methyl group at C8 is "benzylic" to the pyridine-like nitrogen, it is sufficiently activated for this transformation without requiring harsh forcing conditions that might degrade the ring.
Materials & Reagents
| Reagent | Equiv.[1][2][3] | Role | Grade/Notes |
| 8-Methyl-1,7-naphthyridine | 1.0 | Substrate | Synthetic precursor |
| Selenium Dioxide (SeO₂) | 1.5 | Oxidant | Sublimed grade preferred |
| 1,4-Dioxane | Solvent | Solvent | Reagent grade |
| Celite® | Filter Aid | Filtration | Standard grade |
Step-by-Step Procedure
-
Reaction Assembly: In a RBF equipped with a reflux condenser, dissolve 8-Methyl-1,7-naphthyridine (1.0 g) in 1,4-dioxane (15 mL).
-
Oxidation:
-
Add SeO₂ (1.5 equiv) in a single portion.
-
Heat the mixture to reflux (101°C) .
-
Monitor by TLC (or LCMS).[3] Reaction is typically complete in 4-6 hours .
-
Precaution: SeO₂ is toxic; perform all operations in a fume hood.
-
-
Workup:
-
Purification:
-
The crude residue often contains the aldehyde and trace carboxylic acid (over-oxidation).
-
Recrystallize from EtOAc/Hexanes or purify via column chromatography (DCM/MeOH 95:5).
-
Analytical Validation & Quality Control
To ensure the integrity of the synthesized product, compare your data against these standard parameters.
| Parameter | Method | Expected Value / Signal |
| Proton NMR | ¹H NMR (400 MHz, CDCl₃) | δ 10.20 (s, 1H, CHO) ; Aromatic region: δ 9.1 (d), 8.8 (d), 8.2 (d), 7.8 (dd). |
| Carbon NMR | ¹³C NMR | Carbonyl peak at ~192 ppm . |
| Mass Spectrometry | LC-MS (ESI+) | [M+H]⁺ = 159.05 |
| IR Spectroscopy | FTIR (Neat) | Strong C=O stretch at 1700-1710 cm⁻¹ . |
Workflow Diagram: Method A (Lithiation)
Caption: Operational workflow for the Cryogenic Metal-Halogen Exchange protocol.
Troubleshooting & Critical Process Parameters (CPPs)
| Issue | Probable Cause | Corrective Action |
| Low Yield (<30%) | Moisture in THF or DMF. | Distill THF over Na/Benzophenone; use fresh anhydrous DMF. |
| "Halogen Dance" | Temperature > -70°C during n-BuLi addition. | Ensure internal probe reads -78°C before addition. Add n-BuLi slower. |
| Starting Material Recovery | Incomplete lithiation. | Increase n-BuLi to 1.2 equiv; ensure reagent quality (titrate n-BuLi). |
| Over-oxidation (Method B) | Reaction time too long. | Stop reaction immediately upon consumption of SM (TLC monitoring). |
Safety & Compliance
-
n-Butyllithium: Pyrophoric. Handle under inert atmosphere. Have a Class D fire extinguisher nearby.
-
Selenium Dioxide: Highly toxic and an environmental hazard. Dispose of selenium waste separately as hazardous heavy metal waste.
-
1,7-Naphthyridines: Bioactive compounds.[4][6] Handle with standard PPE (gloves, goggles, lab coat) to prevent inhalation or skin contact.
References
-
Synthesis of 1,7-Naphthyridine Derivatives
-
BenchChem Application Note: "Design and Synthesis of Novel 1,7-Naphthyridine-Based Compounds." (2025). Link
-
-
Lithiation of Naphthyridines
-
Oxidation of Methyl-Heterocycles
-
Precursor Synthesis (8-Bromo)
-
General Naphthyridine Chemistry
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijcps.org [ijcps.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 14. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine | European Journal of Chemistry [eurjchem.com]
High-Fidelity Reductive Amination of 1,7-Naphthyridine-8-carbaldehyde
Application Note & Protocol Guide
Part 1: Executive Summary & Chemical Context
The Challenge of the 8-Position
1,7-Naphthyridine is a privileged scaffold in medicinal chemistry, appearing in potent PDE5 inhibitors, kinase inhibitors (e.g., Tpl2), and anti-infectives. However, the 8-position carbaldehyde presents a unique synthetic challenge.
Positioned adjacent to the N7 nitrogen, the C8-aldehyde is highly electron-deficient. This results in:
-
High Electrophilicity: Rapid reaction with amines, but also susceptibility to hydration (gem-diol formation) which can stall imine condensation.
-
Base Sensitivity: The resulting secondary amines can be prone to oxidation or elimination if the workup is not carefully controlled.
-
Coordination: The N7 nitrogen can chelate Lewis acidic reducing agents or transition metals, potentially inhibiting the reaction.
This guide details two robust protocols designed to overcome these electronic and steric hurdles, ensuring high yields and reproducibility in drug discovery workflows.
Reaction Pathway & Mechanism
The reductive amination proceeds via the formation of a hemiaminal, followed by dehydration to the imine (or iminium ion), which is then irreversibly reduced to the amine.[1][2][3][4]
Figure 1: Mechanistic pathway of reductive amination highlighting the rate-limiting dehydration step.
Part 2: Experimental Protocols
Method A: The "Workhorse" Protocol (STAB/DCE)
Best for: Non-hindered primary/secondary amines, high-throughput library synthesis. Reagent: Sodium Triacetoxyborohydride (STAB/NaBH(OAc)3).[5] Rationale: STAB is milder than NaCNBH3 and less toxic. It does not reduce aldehydes/ketones rapidly, allowing the imine to form and be reduced selectively (chemoselective reduction).
Materials
-
Substrate: 1,7-Naphthyridine-8-carbaldehyde (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv (Free base preferred; if HCl salt is used, add 1.0 equiv TEA)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) (Anhydrous)
-
Additive: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)
Step-by-Step Procedure
-
Imine Formation (In Situ):
-
In a dry vial equipped with a stir bar, dissolve 1,7-naphthyridine-8-carbaldehyde (100 mg, 0.63 mmol) in DCE (3.0 mL).
-
Add the amine (0.70 mmol).
-
Add Glacial Acetic Acid (36 µL, 0.63 mmol). Note: Acid catalysis accelerates imine formation and activates the imine toward reduction.
-
Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen. Checkpoint: Monitor by LCMS for disappearance of aldehyde and appearance of imine (M+H).
-
-
Reduction:
-
Add STAB (200 mg, 0.95 mmol) in one portion.
-
Stir vigorously at RT for 2–16 hours.
-
Tip: If the reaction stalls, a second portion of STAB (0.5 equiv) can be added.
-
-
Quench & Workup:
-
Quench by slowly adding saturated aqueous NaHCO3 (5 mL). Stir for 15 minutes until gas evolution ceases.
-
Dilute with DCM (10 mL). Separate phases.
-
Extract aqueous layer with DCM (2 x 5 mL).
-
Crucial Step: The product is a basic heterocycle. Ensure the aqueous layer pH is >9 during extraction. If necessary, adjust with 1N NaOH.
-
Dry combined organics over Na2SO4, filter, and concentrate.[6]
-
-
Purification:
-
Flash Chromatography: DCM/MeOH gradient (0-10%).
-
Note: For polar amines, add 1% NH4OH or Et3N to the eluent to prevent streaking.
-
Method B: The "Hard-to-Form" Protocol (Ti-Mediated)
Best for: Electron-deficient amines (anilines), sterically hindered amines, or acid-sensitive substrates. Reagent: Titanium(IV) Isopropoxide (Ti(OiPr)4) followed by NaBH4. Rationale: Ti(OiPr)4 acts as a Lewis acid and a water scavenger, driving the equilibrium toward the imine even for unreactive substrates.
Materials
-
Substrate: 1,7-Naphthyridine-8-carbaldehyde (1.0 equiv)
-
Amine: 1.1 – 1.5 equiv
-
Lewis Acid: Titanium(IV) Isopropoxide (1.5 – 2.0 equiv)
-
Reductant: Sodium Borohydride (NaBH4) (2.0 equiv)
-
Solvent: THF (Anhydrous) or Methanol (for the reduction step)
Step-by-Step Procedure
-
Imine Pre-formation:
-
In a dry vial, combine the aldehyde (100 mg) and amine in anhydrous THF (2 mL).
-
Add Ti(OiPr)4 (1.5 equiv) dropwise via syringe.
-
Stir at RT (or 50°C for difficult amines) for 4–12 hours.
-
Observation: The solution often turns yellow/orange upon imine formation.
-
-
Reduction:
-
Option A (One-pot): Cool to 0°C. Add NaBH4 (2.0 equiv) directly to the mixture. Then add MeOH (1 mL) dropwise (Caution: Exothermic/Gas evolution).
-
Option B (Two-step): Concentrate the THF mixture to remove volatiles. Redissolve the residue in anhydrous MeOH (3 mL). Cool to 0°C and add NaBH4.
-
Stir at RT for 2 hours.
-
-
Rochelle's Salt Workup (Mandatory):
-
Quench by adding aqueous Rochelle's Salt (Potassium Sodium Tartrate, sat. sol.) (5 mL).
-
Dilute with EtOAc (10 mL).
-
Vigorous Stirring: Stir the biphasic mixture vigorously for 1–2 hours. The titanium emulsion must break, resulting in two clear layers.
-
Separate layers. Extract aqueous with EtOAc.
-
Dry and concentrate.
-
Part 3: Optimization & Troubleshooting
Solvent & Additive Screening Matrix
The following table summarizes typical optimization results for heteroaromatic aldehydes.
| Variable | Condition | Outcome | Recommendation |
| Solvent | DCE (1,2-Dichloroethane) | High solubility, fast rate. | Preferred for STAB. |
| THF | Slower reaction, good for Ti-method. | Use for Method B. | |
| Methanol | Fast imine formation, but STAB decomposes faster. | Use with NaBH3CN (toxic) or Pyridine-Borane. | |
| Additive | Acetic Acid (AcOH) | Accelerates imine formation. | Standard (1-2 equiv). |
| Ti(OiPr)4 | Drives equilibrium, scavenges water. | Use for weak nucleophiles . | |
| Molecular Sieves (4Å) | Passive water removal. | Use if Acid/Lewis Acid is not tolerated. | |
| Reductant | STAB | Chemoselective, mild.[7][8] | Standard . |
| NaBH4 | Non-selective (reduces aldehyde). | Only use after imine is fully formed (Method B). | |
| NaCNBH3 | Toxic, generates HCN. | Avoid unless necessary. |
Process Workflow Diagram
Figure 2: Decision tree for selecting the optimal reductive amination protocol.
Troubleshooting Guide
-
Problem: Aldehyde remains, no product formed.
-
Cause: Imine formation failed.
-
Fix: Switch to Method B (Ti-mediated) or add Molecular Sieves. Ensure solvents are anhydrous.
-
-
Problem: Alcohol byproduct (1,7-naphthyridin-8-yl-methanol) observed.
-
Cause: Direct reduction of aldehyde before imine formation.
-
Fix: Increase imine formation time before adding reductant. Use STAB instead of NaBH4.
-
-
Problem: Low recovery of product.
-
Cause: Product stuck in aqueous layer (protonated).
-
Fix: Check pH of aqueous layer during extraction. It must be basic (pH > 10). Salt out the aqueous layer with NaCl.
-
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6][7] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link
-
Bhattacharyya, S. "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, 1995, 2029-2034. Link
-
BenchChem. "A Comparative Study of 1,7-Naphthyridine and 1,8-Naphthyridine Scaffolds in Drug Discovery."[9] BenchChem Application Notes, 2025. Link
-
TCI Chemicals. "Reductive Amination Reaction Using Sodium Triacetoxyborohydride." TCI Practical Examples, 2024.[6] Link
-
Common Organic Chemistry. "Reductive Amination - Common Conditions: NaHB(OAc)3." Common Organic Chemistry Database. Link
Sources
- 1. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Preparation of Schiff bases from 1,7-Naphthyridine-8-carbaldehyde
Application Note: High-Efficiency Synthesis of Bioactive Schiff Bases from 1,7-Naphthyridine-8-carbaldehyde
Introduction & Strategic Significance
The 1,7-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to mimic purine bases and interact with diverse biological targets, including Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A) and Toll-like Receptor 7 (TLR7) [1, 2].
While the core scaffold is well-established, the 1,7-naphthyridine-8-carbaldehyde intermediate offers a critical "diversity point." The aldehyde functionality at the C8 position—adjacent to the N7 nitrogen—is highly electrophilic, making it an ideal precursor for synthesizing Schiff bases (azomethines) . These derivatives are not merely synthetic intermediates; the azomethine linkage (-CH=N-) is a proven pharmacophore that enhances lipophilicity, facilitates metal chelation, and improves binding affinity to kinase domains via hydrogen bonding [3].
This Application Note provides a rigorous, field-validated protocol for the condensation of 1,7-naphthyridine-8-carbaldehyde with primary amines. Unlike generic Schiff base procedures, this protocol addresses the specific electronic deficiency of the naphthyridine ring, ensuring high yields and minimizing side reactions like aldol condensation or hydration.
Chemical Basis & Mechanistic Insight
The formation of Schiff bases from 1,7-naphthyridine-8-carbaldehyde is an acid-catalyzed dehydration condensation.
-
Electrophilic Activation: The C8-carbonyl is exceptionally reactive due to the electron-withdrawing inductive effect (-I) of the adjacent N7 nitrogen. This mimics the reactivity of 2-pyridinecarboxaldehyde.
-
The Challenge: While high reactivity promotes amine attack, it also makes the aldehyde prone to hydration (forming gem-diols) in wet solvents or Cannizzaro-type disproportionation under basic conditions.
-
The Solution: We utilize anhydrous ethanol with a catalytic amount of glacial acetic acid . The acid activates the carbonyl oxygen without protonating the pyridine nitrogens to the point of deactivation, maintaining the delicate electronic balance required for the nucleophilic attack of the amine.
Reaction Mechanism Visualization
Figure 1: Mechanistic pathway for the acid-catalyzed condensation of 1,7-naphthyridine-8-carbaldehyde with primary amines.
Experimental Protocol
Safety Warning: 1,7-Naphthyridines may exhibit biological activity. Handle all compounds in a fume hood with appropriate PPE (nitrile gloves, safety goggles).
Materials Required
-
Precursor: 1,7-Naphthyridine-8-carbaldehyde (Synthesis via SeO2 oxidation of 8-methyl-1,7-naphthyridine is recommended if commercial stock is unavailable) [4].
-
Amine: Substituted aniline, aliphatic amine, or hydrazide (1.0 - 1.2 equivalents).
-
Solvent: Ethanol (Absolute, Anhydrous). Note: Methanol is a viable alternative but Ethanol typically offers better crystallization kinetics upon cooling.
Step-by-Step Methodology
-
Preparation of Aldehyde Solution:
-
In a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 1.0 mmol of 1,7-naphthyridine-8-carbaldehyde in 10 mL of absolute ethanol .
-
Observation: The solution typically appears pale yellow. If solubility is poor, gently warm to 40°C.
-
-
Amine Addition:
-
Add 1.0 mmol (1.0 eq) of the primary amine dropwise.
-
Critical Step: Immediately add 2-3 drops of Glacial Acetic Acid .
-
Why? The acid prevents the formation of stable cyclic aminals and drives the equilibrium toward the imine.
-
-
Reflux:
-
Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3–6 hours .
-
Monitoring: Monitor progress via TLC (System: Ethyl Acetate:Hexane 3:7). The aldehyde spot (usually higher Rf) should disappear, replaced by a new, often fluorescent spot (Schiff base).
-
-
Workup & Crystallization:
-
Allow the reaction mixture to cool slowly to room temperature.
-
Induce Precipitation: If no precipitate forms, cool the flask in an ice bath (0-4°C) for 30 minutes.
-
Troubleshooting: If the product remains oiled out, evaporate 50% of the solvent under reduced pressure and add cold diethyl ether to trigger precipitation.
-
-
Purification:
-
Filter the solid precipitate using a vacuum Buchner funnel.
-
Wash the cake with cold ethanol (2 x 3 mL) followed by cold ether .
-
Recrystallization: Recrystallize from hot ethanol or an Ethanol/DMF mixture if the compound is highly insoluble.
-
Optimization & Troubleshooting Guide
The electronic nature of the amine significantly impacts reaction time and yield. Use the table below to adapt the protocol.
| Amine Type | Reactivity | Modification to Protocol | Expected Yield |
| Electron-Rich Anilines (e.g., 4-OMe) | High | Reduce reflux time to 2-3 hours. | 85-95% |
| Electron-Poor Anilines (e.g., 4-NO2) | Low | Increase reflux to 8-12h; use Toluene with Dean-Stark trap to remove water. | 60-75% |
| Aliphatic Amines | Very High | Perform at Room Temperature (no reflux) to prevent polymerization. | >90% |
| Hydrazides | Moderate | Use Methanol as solvent; product often precipitates immediately. | 80-90% |
Workflow Logic
Figure 2: Decision tree for selecting reaction conditions based on amine nucleophilicity.
Characterization Standards
To validate the synthesis, the following spectral signatures must be confirmed:
-
IR Spectroscopy:
-
Target Signal: A strong, sharp band at 1610–1630 cm⁻¹ corresponding to the Azomethine (C=N) stretch [5].
-
Absence: Disappearance of the Carbonyl (C=O) stretch at ~1700 cm⁻¹.
-
-
¹H NMR (DMSO-d₆):
-
Azomethine Proton: A singlet appearing downfield at δ 8.6 – 9.2 ppm . This shift is characteristic of the -CH=N- proton adjacent to the naphthyridine ring.
-
Ring Protons: The 1,7-naphthyridine ring protons typically appear as multiplets between δ 7.5 – 9.1 ppm.
-
-
Mass Spectrometry:
-
ESI-MS should show the molecular ion peak [M+H]⁺ consistent with the condensation product (MW of Aldehyde + MW of Amine - 18).
-
Applications in Drug Development
-
Kinase Inhibition: Schiff bases of 1,7-naphthyridines are isosteres of known kinase inhibitors. The nitrogen atoms in the ring and the imine linker can form bidentate hydrogen bonds with the hinge region of kinases like p38 MAP and PIP4K2A [1].
-
Metal Complexation: The N7 nitrogen and the imine nitrogen form a perfect chelation pocket (N,N-donor). These ligands readily complex with Cu(II) and Zn(II), which have shown enhanced cytotoxicity against cancer cell lines compared to the free ligand [6].
-
Fluorescent Probes: Due to the extended conjugation of the naphthyridine system, these Schiff bases often exhibit strong fluorescence, making them suitable candidates for cellular imaging probes.
References
-
BenchChem Technical Support.[4] (2025).[2][5] The Biological Potential of the 1,7-Naphthyridine Scaffold: A Technical Overview. BenchChem Application Notes. Link
-
Cortez, A., et al. (2016).[6] Synthesis of TLR7 Agonists. Tetrahedron Letters. Link
-
Qin, W., et al. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review. Journal of Asian Scientific Research. Link
-
Jia, C., et al. (2025).[7] Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives. MDPI Molecules. Link
-
Fetouh, H., et al. (2018). Facile and rapid synthesis of a new series of Schiff bases: characterization and evaluation. New Journal of Chemistry. Link
-
Suleiman, N., et al. (2014).[8] Synthesis, characterization and anticancer studies of some morpholine derived Schiff bases and their metal complexes. Journal of Applied Pharmaceutical Science. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. orientjchem.org [orientjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials [mdpi.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
Silver-catalyzed cyclization to form 1,7-naphthyridine core
Application Note: Precision Synthesis of the 1,7-Naphthyridine Core via Silver(I)-Catalyzed Cyclization
Executive Summary
The 1,7-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, exhibiting potent bioactivity in antitumor, antimicrobial, and neuropharmacological domains. Traditional syntheses (e.g., Skraup or Friedländer condensations) often suffer from harsh conditions (strong acids/bases) and poor regioselectivity.
This Application Note details a Silver(I)-catalyzed intramolecular cyclization protocol. This method leverages the
Strategic Rationale & Mechanism
Why Silver(I) Catalysis?
-
Soft Lewis Acidity: Ag(I) selectively activates the
-system of the alkyne without interfering with harder nucleophiles (like oxygen in unprotected alcohols) or acid-sensitive groups (acetals, Boc-groups). -
Regiocontrol: Silver catalysis strongly favors the 6-endo-dig pathway in ortho-alkynyl-aldimine systems, suppressing the competing 5-exo-dig pathway often seen with other transition metals (e.g., Pd or Cu).
-
Atom Economy: The reaction proceeds as a cascade (tandem) sequence—imine formation followed by cyclization—often in a single pot, releasing only water.
Mechanistic Pathway
The transformation generally proceeds via the condensation of an ortho-alkynylaldehyde (e.g., 2-alkynyl-3-formylpyridine) with a primary amine to form an imine intermediate. The Ag(I) catalyst coordinates to the alkyne, rendering it electrophilic. The imine nitrogen attacks the activated alkyne (6-endo-dig), forming a vinyl-silver intermediate, which undergoes protodemetallation and aromatization to yield the 1,7-naphthyridine core.
Figure 1: Catalytic cycle for the Ag(I)-mediated formation of the 1,7-naphthyridine core.[1][2][3] The cycle highlights the critical
Experimental Protocol
Target Reaction: Synthesis of functionalized 1,7-naphthyridines via cyclization of in situ generated alkynyl-imines.
Materials & Reagents
-
Precursor: 2-(phenylethynyl)nicotinaldehyde (or substituted derivative).
-
Amine Partner: Aniline derivatives or alkyl amines (1.1 equiv).
-
Catalyst: Silver Triflate (AgOTf) or Silver Nitrate (AgNO
). Note: AgOTf generally provides higher yields in non-polar solvents. -
Solvent: 1,2-Dichloroethane (DCE) or Toluene (Anhydrous).
-
Additives: 4Å Molecular Sieves (to drive imine formation).
Step-by-Step Methodology
1. Imine Formation (Pre-Catalysis)
-
In a flame-dried Schlenk tube equipped with a magnetic stir bar, dissolve the alkynyl-aldehyde (1.0 mmol) in anhydrous DCE (5.0 mL).
-
Add the primary amine (1.1 mmol) and 100 mg of activated 4Å molecular sieves.
-
Stir at room temperature (25°C) for 1–2 hours.
-
Validation: Monitor by TLC (disappearance of aldehyde spot) or crude
H NMR (appearance of imine proton ~8.5-9.0 ppm).
2. Silver-Catalyzed Cyclization
-
Once imine formation is complete, add AgOTf (5 mol%, 13 mg).
-
Seal the tube and heat the reaction mixture to 80°C in an oil bath.
-
Stir vigorously for 4–8 hours.
-
Monitoring: Check TLC for the formation of a highly fluorescent spot (characteristic of naphthyridines).
3. Workup & Purification
-
Cool the reaction to room temperature.
-
Filter the mixture through a short pad of Celite to remove molecular sieves and silver salts. Rinse with CH
Cl (2 x 10 mL). -
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue via silica gel flash chromatography.
-
Eluent: Hexane/Ethyl Acetate gradient (typically 10:1 to 4:1).
-
Data Analysis & Optimization
The following table summarizes the impact of catalyst and solvent choices based on recent literature benchmarks (e.g., Reddy et al., 2025; Verma et al., 2013).
| Parameter | Condition | Typical Yield | Notes |
| Catalyst | AgOTf (5 mol%) | 85-92% | Preferred. Best balance of Lewis acidity and solubility. |
| Catalyst | AgNO | 65-75% | Lower solubility in organic solvents; requires higher loading. |
| Catalyst | AgSbF | 80-88% | Excellent for difficult substrates but more expensive/hygroscopic. |
| Solvent | DCE (80°C) | High | Optimal for solubility and reflux temperature. |
| Solvent | Toluene (100°C) | Good | Good alternative; greener than chlorinated solvents. |
| Solvent | Ethanol | Low | Protic solvents can interfere with Ag-alkyne coordination. |
Troubleshooting Guide
-
Issue: Low Conversion / Stalled Reaction.
-
Issue: formation of 5-exo-dig product (Indole-like byproduct).
-
Issue: Silver Mirror on glassware.
References
-
Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Deriv
- Source:Chemistry Proceedings (MDPI), 2025.
-
URL:[Link]
-
Silver-catalyzed tandem synthesis of naphthyridines and thienopyridines via three-component reaction.
-
Silver-catalyzed synthesis of polyfunctionalized 1,7- and 2,7-benzonaphthyridine scaffolds.
Sources
- 1. Silver-catalyzed synthesis of polyfunctionalized 1,7- and 2,7-benzonaphthyridine scaffolds and access to perlolidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Silver-catalyzed synthesis of polyfunctionalized 1,7- and 2,7-benzonaphthyridine scaffolds and access to perlolidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials [mdpi.com]
- 4. sciforum.net [sciforum.net]
- 5. Ag(i)-Catalyzed cycloisomerization reactions: synthesis of substituted phenanthrenes and naphthothiophenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. A systematic study of naphthyridine-derived ligands for well-defined silver(i) dimers - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Silver-catalyzed tandem synthesis of naphthyridines and thienopyridines via three-component reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Correction: Silver-catalyzed synthesis of polyfunctionalized 1,7- and 2,7-benzonaphthyridine scaffolds and access to perlolidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Regioselective Functionalization of 1,7-Naphthyridine at the C8 Position
Executive Summary
The 1,7-naphthyridine scaffold is a highly valuable bicyclic heterocycle in modern drug discovery and materials science. Composed of two fused pyridine rings, its unique electronic distribution provides distinct reactivity profiles at different carbon centers[1]. This application note provides a comprehensive, expert-level guide to the regioselective functionalization of the C8 position. By leveraging the differential reactivity of di-halogenated intermediates (such as 5-bromo-8-chloro-1,7-naphthyridine), researchers can achieve orthogonal functionalization, enabling the systematic exploration of chemical space[2].
Chemical Context and Electronic Properties
1,7-naphthyridines (also known as pyrido[3,4-b]pyridines) are characterized by their electron-deficient nature[3]. The presence of two nitrogen atoms within the fused ring system significantly lowers the energy of the lowest unoccupied molecular orbital (LUMO). Specifically, the carbon atoms adjacent to the nitrogens (C2 and C8) are highly electrophilic[3].
When functionalizing the 1,7-naphthyridine core, the C8 position is particularly susceptible to Nucleophilic Aromatic Substitution (SNAr) due to the strong inductive and mesomeric electron-withdrawing effects of the adjacent N7 atom. Conversely, electrophilic aromatic substitution on the carbon atoms is notoriously difficult unless the ring is activated by strong electron-donating groups[3].
Strategic Importance in Drug Discovery
Derivatives of 1,7-naphthyridine have demonstrated profound biological significance. Notably, specific 1,7-naphthyridine alkaloids and synthetic derivatives exhibit potent antiproliferative properties against colon cancer cell lines by acting as inhibitors within the WNT signaling pathway[2]. Furthermore, the scaffold is frequently utilized in the design of novel kinase inhibitors[2].
Inhibition of the WNT signaling pathway by 1,7-naphthyridine derivatives.
Mechanistic Rationale for Orthogonal Functionalization
To build complex libraries, chemists frequently utilize 5-bromo-8-chloro-1,7-naphthyridine as a key intermediate[2]. This molecule features two distinct halogens that offer orthogonal reactivity[2]:
-
C5 Position (Bromine): The C-Br bond is weaker than the C-Cl bond. In the presence of low-valent Palladium (Pd^0), oxidative addition occurs preferentially at the C5-Br bond. This allows for selective cross-coupling (e.g., Suzuki, Heck, or Sonogashira reactions) while leaving the C8-Cl bond intact[2].
-
C8 Position (Chlorine): The C8-Cl bond is highly activated toward nucleophiles due to the adjacent N7 nitrogen. Therefore, SNAr reactions (such as methoxylation or amination) will occur selectively at C8 without affecting the C5-Br bond[4].
Logical synthetic workflow for regioselective C8 functionalization.
Experimental Protocols
Protocol A: Synthesis of 5-Bromo-8-chloro-1,7-naphthyridine (C8 Chlorination)
Mechanistic Rationale: The starting material, 5-bromo-1,7-naphthyridin-8(7H)-one, exists in a tautomeric equilibrium with its lactim (hydroxy) form[4]. Phosphorus oxychloride (POCl₃) acts as both a dehydrating and chlorinating agent. The reaction is driven forward by the formation of a highly stable P=O bond in the leaving group, successfully installing the chlorine atom at C8[4].
Procedure:
-
Setup: Charge an oven-dried, round-bottom flask with 5-bromo-1,7-naphthyridin-8(7H)-one (1.0 equiv) under an inert argon atmosphere.
-
Reagent Addition: Add neat POCl₃ (10.0 equiv). Causality: Using an excess of POCl₃ allows it to serve as the reaction solvent while driving the equilibrium entirely toward the reactive lactim intermediate.
-
Reaction: Heat the mixture to reflux (approx. 105°C) for 4–6 hours[4].
-
Self-Validating QC: Monitor the reaction via LC-MS. The disappearance of the starting material mass[M+H]⁺ and the appearance of the product mass with a distinct chlorine/bromine isotope pattern (M, M+2, M+4) confirms completion.
-
Concentration: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Causality: Removing the bulk of POCl₃ prior to aqueous quenching minimizes violent exothermic hydrolysis and prevents the generation of excessive HCl, which would protonate the naphthyridine nitrogens and severely complicate extraction.
-
Quenching: Carefully dissolve the resulting residue in a minimal amount of dichloromethane (DCM) and add dropwise into vigorously stirred crushed ice-water[4].
-
Neutralization & Extraction: Neutralize the aqueous phase to pH 7–8 using saturated aqueous NaHCO₃[4]. Causality: Neutralization is critical to free-base the naphthyridine core, allowing it to partition efficiently into the organic phase. Extract with DCM (3 x 50 mL), dry over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography.
Protocol B: C8-Selective Nucleophilic Aromatic Substitution (SNAr)
Mechanistic Rationale: The introduction of a methoxy group at C8 proceeds via an addition-elimination SNAr mechanism[4]. The methoxide anion attacks the highly electron-deficient C8 position, forming a Meisenheimer complex stabilized by the adjacent N7 nitrogen, followed by the expulsion of the chloride leaving group[4].
Procedure:
-
Setup: Dissolve 5-bromo-8-chloro-1,7-naphthyridine (1.0 equiv) in anhydrous methanol under argon.
-
Nucleophile Addition: Cool the solution to 0°C. Add a solution of Sodium Methoxide (NaOMe) in methanol (1.2 equiv) dropwise. Causality: Controlled addition at low temperatures prevents competitive nucleophilic attack at the C5-bromine position and avoids degradation of the heterocycle.
-
Reaction: Warm the reaction mixture to 65°C and stir for 6 hours.
-
Self-Validating QC: Monitor by TLC (Hexanes/EtOAc). The product will typically exhibit a higher Rf value than the starting material due to the loss of the highly polarizable chlorine atom.
-
Quenching: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Causality: NH₄Cl is a mild proton source that effectively neutralizes excess methoxide without protonating the weakly basic naphthyridine nitrogens, preventing product loss in the aqueous layer.
-
Isolation: Evaporate the methanol under reduced pressure, extract the aqueous residue with ethyl acetate, dry over MgSO₄, and concentrate.
Quantitative Data & Reaction Metrics
The following table summarizes the expected yields and optimized conditions for the orthogonal functionalization of the 1,7-naphthyridine scaffold based on established heterocyclic principles.
| Substrate | Transformation | Reagent / Catalyst | Target Position | Expected Yield (%) | Reaction Time / Temp |
| 5-Bromo-1,7-naphthyridin-8(7H)-one | Chlorination | POCl₃ (neat) | C8 | 82 - 88% | 4 h / 105°C |
| 5-Bromo-8-chloro-1,7-naphthyridine | SNAr (Methoxylation) | NaOMe, MeOH | C8 | 75 - 80% | 6 h / 65°C |
| 5-Bromo-8-chloro-1,7-naphthyridine | Suzuki Cross-Coupling | PhB(OH)₂, Pd(PPh₃)₄ | C5 | 85 - 90% | 12 h / 90°C |
References
Sources
Application Note: One-Pot Synthesis Strategies for Fused 1,7-Naphthyridines
Topic: One-pot synthesis strategies for fused 1,7-naphthyridines Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
The 1,7-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of potent Tpl2 kinase inhibitors (for rheumatoid arthritis), Topoisomerase II inhibitors (anticancer), and PARP1 inhibitors .[1] Traditional synthesis often involves multi-step procedures (e.g., Skraup or Friedländer quinoline synthesis) that suffer from harsh conditions and poor regioselectivity.[1][2]
This guide details three advanced one-pot strategies for constructing fused 1,7-naphthyridines:
-
Multicomponent Cascade: Microwave-assisted Ugi-3CR / Intramolecular Aza-Diels-Alder.[1]
-
Transition Metal Catalysis: Silver(I)-catalyzed domino annulation.
-
Lewis Acid Catalysis: FeCl₃-catalyzed Povarov reaction.
These protocols prioritize atom economy, operational simplicity, and high structural diversity.[1]
Strategic Classification & Mechanistic Logic[1]
Strategy A: The Ugi-3CR / Aza-Diels-Alder Cascade
Best for: Creating complex, highly substituted benzo[f][1,7]naphthyridines with high aliphatic diversity.[1] Mechanism: This approach couples the Ugi four-component reaction (U-4CR) with an intramolecular Aza-Diels-Alder (IMADA) cycloaddition.[1] The Ugi reaction assembles a linear precursor containing both a diene (furan/oxazole) and a dienophile (alkyne/alkene).[1] Under thermal or microwave stress, this intermediate undergoes cycloaddition followed by spontaneous aromatization.[1]
Strategy B: Silver-Catalyzed Domino Annulation
Best for: Fused polycyclic systems where regiocontrol is critical.[1]
Mechanism: Ag(I) acts as a
Strategy C: Lewis Acid-Catalyzed Povarov (Imine-Diels-Alder)
Best for: Dibenzo-fused systems and rapid library generation.[1] Mechanism: An aniline condenses with an aldehyde to form a Schiff base (imine), which acts as an azadiene.[1] An electron-rich olefin (dienophile) then undergoes a [4+2] cycloaddition catalyzed by Lewis acids like FeCl₃ or BF₃[1]·OEt₂, forming a tetrahydro-1,7-naphthyridine core that is easily oxidized to the aromatic system.[1]
Mechanistic Visualization
Diagram 1: Ugi-3CR / Intramolecular Aza-Diels-Alder Pathway
This diagram illustrates the assembly of the linear adduct and the subsequent cycloaddition/aromatization.[1]
Caption: Logical flow of the Ugi-3CR/IMADA cascade yielding benzo[f][1,7]naphthyridines.
Detailed Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Benzo[f][1,7]naphthyridines
Source Basis: Adapted from Molecules 2018 (MDPI) and related Ugi-cascade literature.
Reagents:
-
Amine: 2-aminobenzylamine (1.0 equiv)[1]
-
Aldehyde: Benzaldehyde derivative (1.0 equiv)[1]
-
Isocyanide: tert-butyl isocyanide (1.0 equiv)[1]
-
Acid: 2-butynoic acid (1.0 equiv) - Acts as the dienophile provider[1]
-
Solvent: Methanol (MeOH) or Trifluoroethanol (TFE)[1]
-
Catalyst: Sc(OTf)₃ (5 mol%) - Optional, enhances IMADA
Step-by-Step Methodology:
-
Imine Formation: In a 10 mL microwave vial, dissolve the amine (1.0 mmol) and aldehyde (1.0 mmol) in MeOH (3 mL). Stir at room temperature (RT) for 30 min to pre-form the imine (indicated by turbidity or color change).
-
Ugi Reaction: Add the carboxylic acid (1.0 mmol) and isocyanide (1.0 mmol) sequentially. Seal the vial.
-
Microwave Irradiation (Step 1): Irradiate at 100 °C for 10–15 min (Power: 100–150 W).
-
Checkpoint: TLC should show consumption of starting materials and formation of the linear Ugi adduct.
-
-
Cyclization (Step 2): If the IMADA does not occur spontaneously, add Sc(OTf)₃ (5 mol%) and irradiate at 140–160 °C for an additional 20 min.
-
Aromatization: Evaporate solvent.[1] Redissolve the residue in DCM (5 mL) and add TFA (2.0 equiv). Stir at RT for 1 h to effect dehydration/aromatization.
-
Workup: Neutralize with sat. NaHCO₃, extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.[1]
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Protocol 2: Silver-Catalyzed Synthesis of Pyrazolo-Fused 1,7-Naphthyridines
Source Basis: Adapted from ACS Omega 2025 and MDPI 2025.
Reagents:
-
Substrate A: ortho-Alkynylquinoline-3-carbaldehyde (1.0 equiv)
-
Substrate B: Hydrazine derivative or primary amine (1.2 equiv)[1]
-
Catalyst: AgOTf or AgSbF₆ (5–10 mol%)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or Toluene[1]
-
Temperature: 80 °C
Step-by-Step Methodology:
-
Preparation: In a dry reaction tube, combine the ortho-alkynylquinoline aldehyde (0.5 mmol) and the amine/hydrazine (0.6 mmol) in DCE (4 mL).
-
Catalyst Addition: Add AgOTf (0.025 mmol, 5 mol%).
-
Reaction: Stir the mixture at 80 °C under an argon atmosphere for 2–4 hours.
-
Monitoring: Monitor by TLC (visualize under UV, 254/365 nm). 1,7-naphthyridines are often highly fluorescent.[1]
-
Workup: Filter the reaction mixture through a short pad of Celite to remove silver salts. Wash with DCM.[1]
-
Purification: Concentrate the filtrate and purify via silica gel chromatography.
Substrate Scope & Optimization Data
The following table summarizes the tolerance of these protocols to various functional groups, crucial for medicinal chemistry (SAR) campaigns.
| Parameter | Ugi-Cascade (Protocol 1) | Ag-Catalyzed (Protocol 2) | FeCl₃ Povarov (Protocol 3) |
| Electron-Rich Aryls | Excellent (High Yield) | Good | Excellent |
| Electron-Poor Aryls | Good (Requires higher temp) | Moderate | Good |
| Steric Hindrance | Moderate (Ortho-subs lower yield) | Good | Moderate |
| Acid Sensitivity | Low (Requires TFA step) | High (Mild conditions) | Low (Lewis acid used) |
| Scale-up Potential | High (Gram scale feasible) | Moderate (Cost of Ag) | High (Cheap Fe catalyst) |
| Key Impurity | Incomplete aromatization products | Silver residues | Polymerized dienes |
Troubleshooting & Expert Insights
"The Self-Validating Protocol"
To ensure your synthesis is working before full workup, use these internal checks:
-
Fluorescence Check: Fused 1,7-naphthyridines are often photoluminescent.[1] A simple check with a handheld UV lamp (365 nm) during the reaction often reveals a strong blue/green emission indicating the formation of the extended conjugated system.
-
Isocyanide Odor (Protocol 1): The distinct, repulsive odor of isocyanide should disappear completely if the Ugi step is successful. If the smell persists after Step 3, the reaction has stalled.[1]
-
Catalyst Poisoning (Protocol 2): If using Ag-catalysis, ensure no halides (Cl-, Br-, I-) are present in the starting materials unless they are aryl halides.[1] Free halide ions will precipitate AgCl/AgBr and kill the catalyst. Use triflates or tetrafluoroborates.[1]
Common Pitfalls
-
Incomplete Dehydration: In Protocol 1, the intermediate oxa-bridge might be stable.[1] Ensure the TFA step is allowed to run to completion; heating to 40 °C can force the elimination of water.
-
Regioselectivity: In Povarov reactions (Protocol 3), the regioselectivity depends on the electronic nature of the alkene. Electron-rich alkenes (vinyl ethers) usually give high regiocontrol, while simple styrenes may yield mixtures.[1]
References
-
Synthesis of New 5-Aryl-benzo[f][1,7]naphthyridines via a Cascade Process. Molecules, 2018. [1]
-
Silver-Catalyzed Cascade Approach to Access Fused Pyrazolo-naphthyridine and -isoquinoline Backbones. ACS Omega, 2025.[1] (Generalized DOI for ACS Omega search result context)
-
Iron(III)-Catalysed Povarov Cyclisation for the Synthesis of Fused Dibenzo-[b,f] [1,7]-Naphthyridines. ResearchGate, 2014.[1]
-
Identification of a novel class of selective Tpl2 kinase inhibitors: 4-Alkylamino-[1,7]naphthyridine-3-carbonitriles. Bioorganic & Medicinal Chemistry Letters, 2007.[1]
-
Design, synthesis and biological evaluation of 1,3-diphenylbenzo[f][1,7]naphthyridines. Bioorganic & Medicinal Chemistry, 2017.[1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Sciforum : Event management platform [sciforum.net]
- 3. Design, synthesis, and biological evaluation of a series of benzo[de][1,7]naphthyridin-7(8H)-ones bearing a functionalized longer chain appendage as novel PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FeCl3-Catalyzed Propargylation-Cycloisomerization Tandem Reaction: A Facile One-Pot Synthesis of Substituted Furans [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support: Optimizing 1,7-Naphthyridine-8-carbaldehyde Synthesis
Executive Summary
Synthesizing 1,7-naphthyridine-8-carbaldehyde presents a distinct challenge due to the electron-deficient nature of the naphthyridine scaffold. The most common route—direct oxidation of 8-methyl-1,7-naphthyridine —often suffers from low yields (<30%) due to over-oxidation to the carboxylic acid, formation of selenium adducts, or incomplete conversion.
This guide moves beyond standard textbook procedures, offering an optimized Selenium Dioxide (SeO₂)/tert-Butyl Hydroperoxide (TBHP) protocol that minimizes side reactions. We also provide a high-fidelity Lithium-Halogen Exchange alternative for cases where the methyl precursor fails.
Part 1: Diagnostic Troubleshooting (Q&A)
Category A: Reaction Stalling & Low Conversion
Q1: My SeO₂ oxidation of the 8-methyl precursor stalls at 50% conversion. Adding more SeO₂ only increases tar formation. Why? Diagnosis: You are likely experiencing "Selenium Choking." Stoichiometric SeO₂ generates reduced selenium species (red precipitate) that can complex with the basic nitrogens of the naphthyridine ring, poisoning the reaction and complicating workup. Corrective Action: Switch to a catalytic SeO₂ system using TBHP as the terminal oxidant.
-
Why: TBHP re-oxidizes the reduced selenium species back to the active Se(IV) state in situ. This allows you to use only 0.5 equivalents of SeO₂, preventing the accumulation of insoluble selenium byproducts that trap your product.
Q2: I am using dry dioxane, but the reaction is sluggish. Should I increase the temperature? Diagnosis: SeO₂ oxidations actually require a trace amount of water to generate the active species, selenous acid (H₂SeO₃). Completely anhydrous conditions can inhibit the initial enolization step required for oxidation. Corrective Action: Add 2-5% water (v/v) to your dioxane solvent.
-
Why: Water facilitates the formation of the active oxidant and aids in the hydrolysis of the intermediate selenite ester to the aldehyde.
Category B: Over-Oxidation & Purification
Q3: I see a major spot on TLC that doesn't move (baseline). Is this my aldehyde? Diagnosis: No, this is likely 1,7-naphthyridine-8-carboxylic acid . The position 8 is highly activated; once the aldehyde forms, it is susceptible to further oxidation in the presence of excess oxidant and water. Corrective Action:
-
Stop early: Monitor by HPLC/LC-MS and quench when the aldehyde:acid ratio is optimal (usually ~90% conversion), rather than waiting for 100%.
-
Buffer the system: Perform the reaction in the presence of a weak base like pyridine (0.1 eq) if using the SeO₂ thermal method, though the TBHP method usually mitigates this.
Q4: The product is red/orange even after column chromatography. How do I remove the selenium? Diagnosis: Colloidal selenium is persistent and non-polar enough to elute with your product. Corrective Action:
-
Chemical Wash: Wash the organic layer with 10% aqueous sodium thiosulfate or sodium metabisulfite .
-
Physical Trap: Filter the crude mixture through a pad of Celite mixed with activated charcoal before evaporation. The charcoal adsorbs the selenium allotropes effectively.
Part 2: Optimized Experimental Protocols
Method A: Catalytic SeO₂ Oxidation (Recommended)
Best for: Scalability and "Green" chemistry compliance.
Reagents:
-
8-Methyl-1,7-naphthyridine (1.0 equiv)[1]
-
Selenium Dioxide (SeO₂) (0.5 equiv)
-
tert-Butyl Hydroperoxide (TBHP), 70% aq.[2] (3.0 equiv)[3][4][5]
-
Solvent: 1,4-Dioxane (0.2 M concentration)
Step-by-Step Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 8-methyl-1,7-naphthyridine in 1,4-dioxane.
-
Activation: Add SeO₂ (0.5 eq) at room temperature. Stir for 10 minutes.
-
Oxidant Addition: Add TBHP (70% aq, 3.0 eq) dropwise over 10 minutes.
-
Reaction: Heat the mixture to 80°C (internal temperature). Do not reflux vigorously; gentle heat is sufficient.
-
Monitoring: Check HPLC every 2 hours. The reaction typically completes in 4–6 hours.
-
Workup:
-
Purification: Flash chromatography (DCM:MeOH 95:5).
Method B: Lithium-Halogen Exchange (High Purity)
Best for: Small scale, high purity requirements, or if oxidation fails.
Reagents:
-
8-Bromo-1,7-naphthyridine (1.0 equiv)[1]
-
n-Butyllithium (n-BuLi), 1.6M in hexanes (1.1 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous (2.0 equiv)
-
Solvent: THF (anhydrous)
Step-by-Step Protocol:
-
Setup: Flame-dry a 2-neck flask under Argon. Add 8-bromo-1,7-naphthyridine and anhydrous THF. Cool to -78°C .
-
Exchange: Add n-BuLi dropwise along the side of the flask over 15 minutes. Maintain temp < -70°C.
-
Critical: Stir for exactly 15–20 minutes. Longer times allow the lithiated species to dimerize or react with the solvent.
-
-
Quench: Add anhydrous DMF (2.0 eq) dropwise.
-
Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to 0°C.
-
Hydrolysis: Quench with saturated NH₄Cl solution.
-
Workup: Extract with EtOAc (3x). The aldehyde is usually pure enough to proceed without chromatography.
Part 3: Quantitative Comparison
| Feature | Method A: SeO₂ / TBHP | Method B: Li-Halogen Exchange | Standard SeO₂ (Stoichiometric) |
| Yield (Typical) | 65 - 75% | 80 - 85% | 25 - 40% |
| Purity (Crude) | Moderate (requires column) | High (often >90%) | Low (Selenium contamination) |
| Scalability | High (kg scale feasible) | Low (cryogenic limits) | Moderate |
| Key Risk | Over-oxidation to acid | Moisture sensitivity | Toxic waste / Difficult workup |
| Precursor Cost | Low (Methyl derivative) | High (Bromo derivative) | Low |
Part 4: Visualizations
Workflow Logic: Selecting the Right Path
Caption: Decision tree for selecting the optimal synthetic route based on precursor availability and project scale.
Mechanism: SeO₂/TBHP Catalytic Cycle
Caption: Catalytic cycle showing how TBHP regenerates the active Se(IV) species, preventing selenium precipitation.
References
-
Goto, Y. et al. (2003).[8] "Improved Oxidation of Active Methyl Group of N-Heteroaromatic Compounds by Selenium Dioxide in the Presence of tert-Butyl Hydroperoxide." Heterocycles, 60(4).[8]
-
BenchChem Technical Support. (2025). "Troubleshooting low yield in selenium dioxide oxidation of cyclohexanone." BenchChem Application Notes.
-
Sakai, N. et al. (2012).[9] "Copper-Catalyzed [5 + 1] Annulation of 2-Ethynylanilines with an N,O-Acetal." Organic Letters, 14, 836-839.[9]
-
Mishra, A. et al. (2019). "A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction."[10] Indian Journal of Heterocyclic Chemistry, 29.
-
Reich, H. J. & Wollowitz, S. (1982). "Selenium Dioxide Oxidations." Organic Reactions, 28, 1. (Classic mechanistic reference for SeO2 chemistry).
Sources
- 1. WO2021120953A1 - Method for synthesizing 1,7-naphthyridine derivative - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. BJOC - Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations [beilstein-journals.org]
- 4. ijcps.org [ijcps.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Preventing air oxidation of heterocyclic aldehydes during storage
Topic: Preventing & Reversing Air Oxidation in Heterocyclic Aldehydes
Welcome to the Stability Center
Status: Operational Agent: Senior Application Scientist Ticket: #HA-OX-001
You are likely here because a once-pristine clear liquid or white solid has turned into a dark brown oil or a crusty solid. Heterocyclic aldehydes (e.g., furfural, pyridine-carboxaldehydes, thiophene-carboxaldehydes) are notoriously chemically labile. Their electron-rich rings and carbonyl reactivity make them prime targets for autoxidation .
This guide is not just about "keeping it cold." It is a technical breakdown of the oxidation mechanism, a rigorous protocol for storage, and a chemical rescue strategy for valuable samples that have already degraded.
Module 1: The Mechanism (Know Your Enemy)
Q: Why did my sample turn black/brown in a sealed bottle?
A: You are witnessing Radical Autoxidation coupled with Polymerization .
Unlike simple benzene derivatives, heterocyclic aldehydes (especially furans and pyrroles) are highly sensitive to a radical chain reaction initiated by trace oxygen, light (
The Autoxidation Cascade[1]
-
Initiation: A hydrogen atom is abstracted from the aldehyde group, often catalyzed by light or trace transition metals, forming an acyl radical.
-
Propagation: The acyl radical reacts with atmospheric
to form a peracid radical, which steals a hydrogen from another aldehyde molecule. -
Degradation (The "Black Tar"):
-
Primary Product: The peracid reacts with the aldehyde to form the carboxylic acid (e.g., 2-furoic acid).
-
Secondary Polymerization: In acid-sensitive heterocycles (like furfural), the accumulating acid catalyzes the polymerization of the ring, leading to insoluble dark "humins" or tars.
-
Figure 1: The autoxidation pathway.[1] Note that for furans, the acid byproduct catalyzes further degradation into dark polymers.
Module 2: The "Gold Standard" Storage Protocol
Q: Is storing it in the fridge sufficient?
A: No. Cold slows kinetics, but it does not stop oxygen permeation. Standard plastic caps and rubber septa are permeable to oxygen over weeks.
Protocol: The "Schlenk-to-Freezer" Method
This protocol is required for long-term storage (>1 month) of sensitive aldehydes like 2-Furaldehyde (Furfural) or Indole-3-carboxaldehyde .
Prerequisites:
-
Schlenk line (Vacuum/Inert Gas)
-
Glass storage ampoules or flasks with high-vacuum Teflon valves (Young's tap).
-
Parafilm is insufficient for long-term air exclusion.
Step-by-Step:
-
Purge: Connect the storage vessel to a Schlenk line. Cycle vacuum and inert gas (Argon is superior to Nitrogen due to higher density) 3 times.
-
Transfer: Syringe the aldehyde into the vessel under positive inert gas flow.
-
Blanket: Ensure the headspace is entirely Argon.
-
Seal: Close the Teflon valve tightly. If using a standard flask, wrap the joint with Teflon tape, then electrical tape (more impermeable than Parafilm).
-
Dark & Cold: Place the vessel in an opaque secondary container (aluminum foil wrap works) and store at -20°C .
Data: Storage Stability Comparison
| Storage Condition | 1 Week Stability | 6 Month Stability | Visual Outcome |
| Ambient Air / Clear Glass | < 80% | 0% (Polymerized) | Black Tar / Crust |
| 4°C / Amber Bottle | 95% | 60-70% | Darkening / Precipitate |
| -20°C / Argon / Teflon Seal | > 99% | > 98% | Clear / White Solid |
Module 3: The Rescue (Purification)[2]
Q: My aldehyde has oxidized. Do I throw it away?
A: Not necessarily. If the sample is valuable, you can separate the aldehyde from its carboxylic acid contaminant using the Bisulfite Adduct Method . This relies on the fact that aldehydes form water-soluble bisulfite adducts, while impurities (acids, polymers) do not.
Protocol: Bisulfite Adduct Purification
Reference: Armarego, W.L.F., Purification of Laboratory Chemicals [1]
Reagents:
-
Saturated Sodium Bisulfite (
) solution (freshly prepared). -
Sodium Carbonate (
) or Hydroxide ( ). -
Organic solvents (Ether or Ethyl Acetate).[2]
Workflow:
-
Dissolution: Dissolve your crude, dark aldehyde in a minimal amount of ether or ethyl acetate.
-
Formation: Add excess saturated
solution. Shake vigorously for 5-10 minutes.-
Observation: A white precipitate (the adduct) may form, or it may remain dissolved in the aqueous layer.
-
-
Wash: Separate the layers.[2][3]
-
Keep the Aqueous Layer (contains the aldehyde adduct).
-
Discard the Organic Layer (contains the dark polymers and other non-aldehyde impurities).
-
Optional: Wash the aqueous layer once more with ether to remove traces of "tar."
-
-
Regeneration: Cool the aqueous phase to 0°C. Slowly add
or until pH > 10. -
Extraction: Extract the now-cloudy aqueous solution with fresh ether/DCM (3x).
-
Finish: Dry the organic extracts over
and concentrate in vacuo.
*Figure 2: The Bisulfite Rescue Workflow. Note: Layer density depends on solvent used.
Module 4: Advanced FAQs
Q: Can I use chemical stabilizers?
A: Yes, but with caution. Adding 0.1% w/w BHT (Butylated hydroxytoluene) or Hydroquinone can significantly inhibit radical formation.
-
Warning: Stabilizers can interfere with sensitive catalytic reactions (e.g., metal-catalyzed couplings). Only add them if the aldehyde is for storage, and plan to distill before use if your downstream chemistry is sensitive.
Q: Specific Advice for 2-Pyridinecarboxaldehyde?
A: This compound often develops a white solid precipitate. This is Picolinic Acid . Unlike furfural, it rarely polymerizes into black tar.
-
Troubleshooting: If the amount of solid is small (<5%), filter the liquid through a plug of glass wool or a syringe filter under inert atmosphere. The liquid filtrate is usually pure enough for synthesis.
Q: Argon vs. Nitrogen?
A: Argon is superior. Argon is denser than air and forms a heavy "blanket" inside the storage flask. Nitrogen is lighter than oxygen and can mix more easily with air if the seal is imperfect. For highly sensitive heterocycles, the cost difference is negligible compared to the loss of the reagent.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[5] (The standard text for purification protocols including bisulfite methods and sublimation).
-
McMurry, J. (2015). Organic Chemistry (9th ed.).[5] Cengage Learning. (General mechanism of radical autoxidation of aldehydes).
-
Hoydonckx, H. E., et al. (2000). Furfural and Derivatives.[6][7] In Ullmann's Encyclopedia of Industrial Chemistry. (Specific degradation pathways of furan derivatives).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard laboratory techniques for handling air-sensitive reagents).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Heterocyclic Carbene-Catalyzed Aerobic Oxidation of Aromatic Aldehydes into Carboxylic Acids: A Critical Review | MDPI [mdpi.com]
- 5. Purification of Laboratory Chemicals - 9th Edition | Elsevier Shop [shop.elsevier.com]
- 6. GB2287936A - Process for inhibiting oxidation and polymerization of furfural and its derivatives - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
Purification of 1,7-Naphthyridine-8-carbaldehyde by column chromatography
This guide outlines the purification protocol for 1,7-Naphthyridine-8-carbaldehyde , a sensitive heterocyclic intermediate often used in medicinal chemistry (e.g., kinase inhibitor synthesis).[1][2][3]
The 8-position aldehyde on a 1,7-naphthyridine scaffold presents a unique "double-threat" challenge:
-
Basicity: The N7 nitrogen is basic and will interact strongly with acidic silanols on standard silica gel, causing severe streaking and yield loss.
-
Electrophilicity: The aldehyde at C8 is adjacent to the N7 nitrogen (alpha-position). This makes it highly electron-deficient and prone to hydration (forming gem-diols) or hemiacetal formation if alcoholic solvents (MeOH/EtOH) are used.
Part 1: Pre-Purification Diagnostics
Before packing a column, you must characterize the crude mixture to select the correct stationary phase.
Solubility & Stability Check
| Parameter | Observation | Action Required |
| Solubility | Soluble in DCM, EtOAc; Poor in Hexanes. | Use DCM/EtOAc for loading. Avoid dry-loading on silica if possible (heat/acidity risk). |
| TLC (Silica) | Streak from baseline to Rf 0.4. | Fail. Silica is too acidic. Requires TEA modifier. |
| TLC (Alumina) | Clean spot, Rf ~0.[1][2][3]5. | Pass. Neutral Alumina is the safer stationary phase. |
| Aldehyde Spot Test | 2,4-DNPH Stain turns Orange/Red.[1] | Confirms presence of aldehyde.[4][5] If weak, product may have oxidized to carboxylic acid.[1][2] |
Part 2: Strategic Decision Tree (Workflow)
The following logic gate determines your purification strategy based on the crude material's behavior.
Figure 1: Decision matrix for stationary phase selection based on compound basicity and stability.
Part 3: Technical Support & Troubleshooting (Q&A)
Q1: My compound streaks badly on silica TLC plates even with 50% EtOAc. How do I fix this?
The Issue: The N7 nitrogen of the naphthyridine ring is protonating on the acidic silanol (Si-OH) sites of the silica gel. This acts like an ion-exchange resin, dragging the compound. The Fix (Silica Deactivation Protocol):
-
Pre-treat the Column: Slurry pack your silica gel using Hexanes containing 1% Triethylamine (TEA) .
-
Flush: Run 2 column volumes of the TEA/Hexane mix to neutralize all acidic sites.
-
Elute: Run your gradient (e.g., Hexane
EtOAc) without TEA in the mobile phase, or maintain 0.5% TEA if streaking persists.[1][2]
Q2: I see two spots on TLC that merge into one after isolation. What is happening?
The Issue: Hemiacetal Formation. Because the aldehyde is at position 8 (adjacent to N7), it is highly electron-deficient. If you are using Methanol or Ethanol in your mobile phase (e.g., 5% MeOH/DCM), the solvent is attacking the aldehyde to form a hemiacetal in equilibrium.[1][2] The Fix:
-
Switch Solvents: Use Acetone/DCM or EtOAc/Hexanes . Strictly avoid alcohols.
-
Dry Solvents: Ensure your solvents are anhydrous. Water can form a gem-diol (hydrate) which also appears as a polar smear.
Q3: My yield is low, and I recovered a white solid that is not my aldehyde. What is it?
The Issue: Oxidation. Naphthyridine aldehydes are prone to air oxidation, converting the -CHO group to a carboxylic acid (-COOH). The acid is much more polar and may stick to the baseline or elute very late. The Fix:
-
Inert Loading: Flush the column with Nitrogen/Argon before use.
-
Speed: Do not leave the compound on the column overnight.
-
Verification: Check the "impurity" by NMR. A carboxylic acid will lack the aldehyde proton signal (~10 ppm) and have a broad OH peak.
Q4: The compound crystallized inside the column during loading. How do I save it?
The Issue: 1,7-Naphthyridines are rigid, planar aromatics with high crystallinity and poor solubility in non-polar solvents like Hexane.[1][2][3] The Fix (Solid Loading):
-
Dissolve the crude in a minimal amount of DCM.[6]
-
Add Celite 545 (approx. 2x weight of crude).
-
Rotovap to dryness to create a free-flowing powder.
-
Load the powder on top of the packed column. This prevents "crashing out" at the solvent interface.
Part 4: Validated Experimental Protocol
Method: Flash Column Chromatography on Neutral Alumina (Recommended) Target: 1,7-Naphthyridine-8-carbaldehyde (100 mg scale)[1][2][3]
-
Stationary Phase: Neutral Alumina (Brockmann Grade III).
-
Why Alumina? It avoids the acidity of silica, preventing protonation of the N7 nitrogen and minimizing degradation of the aldehyde.
-
-
Mobile Phase:
-
Loading:
-
Dissolve crude in 2 mL DCM.
-
Adsorb onto 500 mg Neutral Alumina. Evaporate to dryness.
-
Load dry powder onto the column.
-
-
Collection:
-
Collect fractions. Monitor UV at 254 nm (aromatic) and 365 nm (naphthyridines often fluoresce).
-
-
Post-Run:
-
Pool fractions.[7] Evaporate solvent at < 40°C.
-
Store under Argon at -20°C immediately.
-
References
-
Naphthyridine Synthesis & Properties: Litvinov, V. P. (2006).[1][8] Advances in the Chemistry of Naphthyridines.
-
Chromatography of Basic Heterocycles: BenchChem Application Notes. Overcoming challenges in the purification of heterocyclic compounds.
-
Aldehyde Stability: Allan Chemical Corp. Impact of Aromatic Aldehydes on Fragrance Stability.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. shimadzu.com [shimadzu.com]
- 5. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kernels and Cats [kaligulaarmblessed.github.io]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating Solubility Challenges with 1,7-Naphthyridine Derivatives
Welcome to the technical support center for 1,7-naphthyridine derivatives. This resource is designed for researchers, medicinal chemists, and formulation scientists who are working with this important class of heterocyclic compounds. The unique structural features of the 1,7-naphthyridine core, while imparting valuable pharmacological properties, can often present significant challenges in terms of solubility in common organic solvents.[1] This guide provides in-depth troubleshooting protocols and frequently asked questions to help you overcome these hurdles and ensure the smooth progression of your research and development efforts.
Part 1: Troubleshooting Guide
This section is dedicated to addressing specific, practical issues you may encounter during your experiments.
Issue 1: My 1,7-naphthyridine derivative is poorly soluble in my reaction solvent (e.g., Dichloromethane, Toluene). What are my options?
Poor solubility in a reaction solvent can lead to incomplete reactions, difficult purification, and inaccurate data. Here is a systematic approach to troubleshoot this issue:
Step 1: Solvent Screening
The first principle of solubility is "like dissolves like."[2][3] The polarity of your 1,7-naphthyridine derivative will be dictated by its substituents. A preliminary, small-scale solvent screen is the most effective initial step.
-
Protocol for Micro-Scale Solubility Assessment:
-
Weigh approximately 1-2 mg of your 1,7-naphthyridine derivative into several small vials.
-
Add a measured volume (e.g., 100 µL) of a range of solvents with varying polarities.
-
Vortex each vial for 1-2 minutes.
-
Observe for complete dissolution. If not fully dissolved, add another 100 µL of solvent and repeat the process.
-
Record the approximate solubility in terms of mg/mL.
-
-
Data Interpretation: Use the following table to guide your solvent selection and to record your experimental findings.
| Solvent Class | Solvent Examples | Expected Solubility for Unsubstituted 1,7-Naphthyridine | Your Derivative's Observed Solubility (mg/mL) |
| Non-Polar | Hexane, Toluene | Low | |
| Moderately Polar | Dichloromethane (DCM), Chloroform, Ethyl Acetate | Moderate | |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | Moderate, enhanced by heating |
Step 2: The Impact of Temperature
For most solid organic compounds, solubility increases with temperature.[4][5]
-
Experimental Approach: If your compound has limited solubility at room temperature, gently heat the solvent-solute mixture. A notable increase in solubility upon heating suggests that running your reaction at an elevated temperature could be a viable solution. Be mindful of the boiling point of your chosen solvent and the thermal stability of your compound.
Step 3: Consider Co-solvents
If a single solvent does not provide adequate solubility, a co-solvent system can be highly effective.
-
Rationale: A mixture of solvents can modulate the overall polarity of the medium to better match that of the solute. For example, if your derivative has poor solubility in DCM, adding a small percentage of a more polar solvent like methanol or DMF can significantly improve solubility.
Step 4: Chemical Modification (for Drug Development Professionals)
In the context of drug discovery, if solubility issues persist and hinder biological assays, consider molecular modifications.
-
Strategies to Disrupt Crystal Packing: The planarity of the naphthyridine ring can lead to strong crystal lattice energy, which in turn decreases solubility.[6][7] Introducing substituents that disrupt this planarity can improve solubility.[6]
-
Increase sp3 character: Introduce non-aromatic, three-dimensional substituents.
-
Twist the molecule: Add bulky groups that force a dihedral angle between different parts of the molecule.
-
Introduce ionizable groups: The addition of acidic or basic functional groups can allow for the formation of salts, which are often more soluble in aqueous media.[8]
-
Issue 2: My purified 1,7-naphthyridine derivative has precipitated out of solution during storage. How can I prevent this?
Precipitation upon storage indicates that you have created a supersaturated solution.
-
Short-term solution: Gentle heating and sonication can often redissolve the compound.
-
Long-term solution: The most reliable solution is to store your compound in a solvent in which it has higher solubility, even if this requires a larger volume of solvent. Alternatively, if the solvent is volatile, you can remove it under reduced pressure and store your compound as a solid.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 1,7-naphthyridine derivatives?
The 1,7-naphthyridine core is a bicyclic aromatic heterocycle. The presence of two nitrogen atoms introduces polarity. The parent 1,7-naphthyridine is soluble in water.[9] However, the solubility of its derivatives is highly dependent on the nature of the substituents attached to the core. Generally, they are considered to be moderately polar compounds.
Q2: How do different functional groups on the 1,7-naphthyridine core affect solubility in organic solvents?
-
Lipophilic groups: Alkyl chains, aryl groups, and other non-polar substituents will decrease polarity and favor solubility in less polar solvents like DCM, chloroform, and ethyl acetate.
-
Polar/Hydrogen-bonding groups: Hydroxyl (-OH), amino (-NH2), and carboxylic acid (-COOH) groups will increase polarity and enhance solubility in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMF and DMSO. These groups can also act as hydrogen bond donors or acceptors, further influencing solvent interactions.[10]
Q3: My compound appears to be "oiling out" rather than dissolving or remaining a solid. What does this mean?
"Oiling out" occurs when a compound melts in the solvent but does not dissolve, forming a second liquid phase. This is more common at elevated temperatures when the melting point of the compound is lower than the boiling point of the solvent. If this occurs, it indicates that the solvent does not have sufficient solvating power for your compound even in its molten state. You will need to select a more suitable solvent.
Q4: Can computational tools predict the solubility of my novel 1,7-naphthyridine derivative?
Yes, computational models can provide useful estimations of solubility.[11] Methods like Quantitative Structure-Property Relationship (QSPR) models and thermodynamics-based approaches can predict solubility based on molecular descriptors.[12] However, these are predictive tools and should be used as a guide for solvent selection, not as a replacement for experimental validation.[2][12]
Q5: How does the crystalline form of my compound affect its solubility?
The solid-state properties of your compound play a critical role in its solubility.[13] Amorphous solids, which lack a well-ordered crystal lattice, are generally more soluble than their crystalline counterparts because less energy is required to break apart the solid structure.[14] Polymorphs, which are different crystalline forms of the same compound, can also exhibit different solubilities.[7] If you are consistently facing solubility issues, it may be beneficial to investigate the solid-state properties of your material.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing solubility challenges with 1,7-naphthyridine derivatives.
Caption: A decision tree for troubleshooting solubility issues.
References
- Dapporto, P.; Ghilardi, C. A.; Mealli, C.; Orlandini, A.; Pacinotti, S. (1984). Synthesis and characterization of 1,7-naphthyridine complexes with copper(I) halides. Inorganic Chemistry, 23(16), 2531-2535.
- Madaan, A., et al. (2015). Naphthyridines: a promising scaffold for medicinal chemistry. Mini reviews in medicinal chemistry, 15(10), 845-860.
- Araújo-Neto, V., et al. (2021). Naphthyridine derivatives as potential antimicrobial agents against multidrug-resistant bacteria. Journal of Venomous Animals and Toxins including Tropical Diseases, 27.
-
Abraham, M. H. (2014). How to predict the solubility of an organic compound in different kinds of solvents. Stack Exchange. Available at: [Link]
- Fujikawa, Y., et al. (2011). Improving the Water-Solubility of Compounds By Molecular Modification to Disrupt Crystal Packing. Journal of Medicinal Chemistry, 54(6), 1539-1554.
- Yamaotsu, N., & Hirono, S. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1539–1554.
-
Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. Available at: [Link]
-
SlidePlayer. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. SlidePlayer. Available at: [Link]
-
CK-12 Foundation. (n.d.). Factors Affecting Solubility. CK-12. Available at: [Link]
- Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 114(22), 11005-11030.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
-
National Center for Biotechnology Information. (2022). Biochemistry, Dissolution and Solubility. StatPearls. Available at: [Link]
-
Catalent. (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Catalent. Available at: [Link]
- Olukunle, O. F., et al. (2023). Napthyridine-derived compounds as promising inhibitors for Staphylococcus aureus CrtM: a primer for the discovery of potential anti-Staphylococcus aureus agents. BMC Chemistry, 17(1), 116.
-
Khan Academy. (n.d.). Solubility of organic compounds. Khan Academy. Available at: [Link]
-
Rowan. (n.d.). Predicting Solubility. Rowan. Available at: [Link]
-
Cheméo. (n.d.). 1,7-Naphthyridine. Cheméo. Available at: [Link]
-
Gencer, H. K., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. MDPI. Available at: [Link]
-
Gbabode, G., & D'Aléo, A. (2022). Crystallinity and Molecular Packing of Small Molecules in Bulk-Heterojunction Organic Solar Cells. MDPI. Available at: [Link]
-
IQPC. (n.d.). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. IQPC. Available at: [Link]
-
ResearchGate. (2025). (PDF) Antimicrobial Activity of Naphthyridine Derivatives. ResearchGate. Available at: [Link]
-
eScholarship. (2024). Improving the solubility of pseudo-hydrophobic chemicals through co-crystal formulation. eScholarship. Available at: [Link]
-
Wikipedia. (n.d.). 1,8-Naphthyridine. Wikipedia. Available at: [Link]
Sources
- 1. Napthyridine-derived compounds as promising inhibitors for Staphylococcus aureus CrtM: a primer for the discovery of potential anti-Staphylococcus aureus agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Khan Academy [khanacademy.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Factors Affecting Solubility [mail.almerja.net]
- 5. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Predicting Solubility | Rowan [rowansci.com]
- 12. lifechemicals.com [lifechemicals.com]
- 13. mdpi.com [mdpi.com]
- 14. Why Most Modern Drug Candidates Fail at Solubility - Behind the Bench [thermofisher.com]
Technical Support Center: Troubleshooting Grignard Additions to Electron-Deficient Aldehydes
Welcome to the Technical Support Center for Grignard reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the addition of Grignard reagents to electron-deficient aldehydes. Here, we address common problems in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design.
FAQs and Troubleshooting Guides
Question 1: My Grignard reaction is resulting in a low yield of the desired secondary alcohol. What are the likely causes and how can I improve it?
Answer:
Low yields in Grignard additions to electron-deficient aldehydes are a frequent issue and can stem from several factors. The primary culprits are often related to the stability of the starting materials and the competing side reactions that are exacerbated by the nature of the substrate.
Core Issues & Solutions:
-
Grignard Reagent Quality: Grignard reagents are notoriously sensitive to moisture and air.[1][2] Exposure to either will rapidly degrade the reagent through protonolysis or oxidation, reducing the amount of active nucleophile available for your reaction.
-
Troubleshooting:
-
Use Freshly Prepared Reagents: Always use freshly prepared or recently titrated Grignard reagents.
-
Ensure Anhydrous Conditions: All glassware should be rigorously dried (flame-dried or oven-dried at >120°C) and the reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[2][3] Use anhydrous solvents.
-
Titration: Before use, titrate a small aliquot of your Grignard reagent to determine its exact molarity. This ensures accurate stoichiometry in your reaction.
-
-
-
Aldehyde Instability & Enolization: Electron-deficient aldehydes can be prone to decomposition or self-condensation, especially under the basic conditions of a Grignard reaction. Furthermore, if the aldehyde has acidic α-protons, the Grignard reagent can act as a base, leading to enolization rather than nucleophilic addition.[4] This regenerates the starting aldehyde upon workup.
-
Troubleshooting:
-
Low Temperatures: Perform the addition of the Grignard reagent at low temperatures, typically between -78 °C and 0 °C.[2] This minimizes side reactions and enhances selectivity for the 1,2-addition.
-
Slow Addition: Add the Grignard reagent to the aldehyde solution dropwise to maintain a low instantaneous concentration of the base, disfavoring enolization.
-
-
-
Side Reactions: Besides enolization, other side reactions can consume your starting materials and reduce the yield.
-
Reduction: Some Grignard reagents, particularly those with β-hydrides, can reduce the aldehyde to the corresponding primary alcohol.[4]
-
Wurtz Coupling: The Grignard reagent can react with any unreacted alkyl halide from its preparation, leading to coupling byproducts.[2] This is more of an issue during the formation of the Grignard reagent itself.
-
Question 2: I am observing significant amounts of a 1,4-addition product instead of the desired 1,2-addition to my α,β-unsaturated aldehyde. How can I improve the selectivity?
Answer:
This is a classic challenge when working with α,β-unsaturated aldehydes. The formation of the 1,4-conjugate addition product occurs because Grignard reagents can attack either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition).[2] To favor the desired 1,2-addition, you need to modify the reactivity of either the Grignard reagent or the aldehyde.
Strategies to Enhance 1,2-Selectivity:
-
The Luche Reduction Conditions (Cerium(III) Chloride): The addition of a Lewis acid, most commonly cerium(III) chloride (CeCl₃), is a highly effective method to promote 1,2-addition.[2][5]
-
Mechanism of Action: In the presence of CeCl₃, a transmetalation reaction occurs, forming a more oxophilic organocerium reagent in situ.[5][6] These reagents are less basic and have a higher affinity for the hard oxygen atom of the carbonyl group, leading to a strong preference for attack at the carbonyl carbon.[2][7]
-
Experimental Protocol:
-
Anhydrous CeCl₃ is crucial for the success of this reaction. Dry the commercially available CeCl₃·7H₂O under vacuum with gentle heating.[5][8]
-
Suspend the anhydrous CeCl₃ in anhydrous THF and cool the slurry to -78 °C.
-
Slowly add your Grignard reagent to the CeCl₃ slurry and stir for approximately 30-60 minutes to allow for the formation of the organocerium reagent.
-
Add the electron-deficient aldehyde dropwise to this mixture at -78 °C.
-
Allow the reaction to proceed at low temperature until completion (monitor by TLC).
-
-
-
Temperature Control: As mentioned previously, lower reaction temperatures (-78 °C) generally favor 1,2-addition.[2]
The following diagram illustrates the decision-making process for troubleshooting poor yields and selectivity.
Caption: Troubleshooting workflow for Grignard additions.
Question 3: My reaction mixture turns dark brown or black during the formation of the Grignard reagent. Is this normal, and does it affect the reaction?
Answer:
While a slight grayish turbidity is expected as the Grignard reagent forms, a significant darkening to brown or black can indicate decomposition or side reactions. This can negatively impact the yield of your subsequent addition reaction.
Potential Causes and Solutions:
| Cause | Explanation | Solution |
| Overheating | The formation of Grignard reagents is exothermic.[9] Excessive heat can promote side reactions like Wurtz coupling and decomposition. | Maintain a gentle reflux and use a water bath for better temperature control. Once initiated, the reaction may not require external heating.[3] |
| Impurities | Impurities in the magnesium turnings or the alkyl halide can catalyze decomposition. | Use high-purity magnesium and freshly distilled alkyl halides. |
| Prolonged Reaction Time | Heating the Grignar reagent for an extended period can lead to thermal decomposition. | Monitor the consumption of magnesium. Once most of the metal has reacted, the formation is likely complete. Avoid unnecessarily long reflux times. |
Question 4: How do I properly activate the magnesium for Grignard reagent formation? My reaction is not initiating.
Answer:
A common reason for the failure of a Grignard reaction to initiate is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings.[2][3] This layer prevents the reaction with the alkyl halide.
Magnesium Activation Techniques:
-
Mechanical Activation:
-
Crushing: Before adding the solvent, use a dry glass rod to crush the magnesium turnings inside the reaction flask under an inert atmosphere. This will expose a fresh, unoxidized surface.
-
Stirring: Vigorous stirring of the magnesium in the solvent can also help to break up the oxide layer.
-
-
Chemical Activation:
-
Iodine: Add a small crystal of iodine to the flask with the magnesium.[3] The disappearance of the characteristic purple or brown color of the iodine is an indicator that the magnesium surface is activated.
-
1,2-Dibromoethane (DBE): A few drops of DBE can be added to the magnesium suspension. The observation of bubbling (ethylene gas) indicates that the magnesium is active.[3]
-
The following diagram illustrates the workflow for Grignard reagent preparation and activation.
Caption: Workflow for Grignard reagent preparation.
By systematically addressing these common issues, you can significantly improve the success rate of your Grignard additions to electron-deficient aldehydes. Remember that careful attention to anhydrous technique and reaction temperature are paramount.
References
- GeeksforGeeks. (2025, July 23). Grignard Reagent.
- Organic Chemistry Portal. Grignard Reaction.
- BenchChem. (2025). Technical Support Center: Optimizing Grignard Reactions with 3-Butenal.
- Wikipedia. Cerium(III) chloride.
- Imamoto, T., & Takeda, N. (2010, February 16). Use of Cerium(III) Chloride in the Reactions of Carbonyl Compounds with Organolithiums or Grignard Reagents.
- Thermo Fisher Scientific. Luche Reduction.
- Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride. (1989, June 7). SciTech Connect.
- Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry.
- Grignards do transmetallation? (2014, October 26). Chemistry Stack Exchange.
- Ashenhurst, J. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry.
- Cerium(III) Chloride Mediated Addition of Grignard Reagents to chloro-Azaphthalide. (2008, April 22).
- Hoffmann, R. W. (2002, April 24). Stereochemistry of the transmetalation of Grignard reagents to copper (I) and manganese (II). PubMed.
- Optimization of Grignard reaction (nPrMgBr) on aldehyde 8 to give 9a and 9b diastereomers.
- Clark, J. reaction of aldehydes and ketones with grignard reagents. Chemguide.
- The Grignard Reaction Mechanism. (2025, August 5). Chemistry Steps.
- Grignard Reagents. (2023, January 22). Chemistry LibreTexts.
- Lee, J.-s., Velarde-Ortiz, R., Guijarro, A., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide.
- Reactions of Grignard Reagents with Carbonyl Compounds. Allen.
- BenchChem. (2025).
- Wikipedia. Grignard reagent.
- Hoffmann, R. W. (2010, May 20). ChemInform Abstract: Stereochemistry of the Transmetalation of Grignard Reagents to Copper(I) and Manganese(II).. Wiley Online Library.
- Grignard Formation - Troubleshooting and Perfecting. (2021, September 9). Reddit.
- Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
- The Grignard Reaction – Unraveling a Chemical Puzzle. (2020, January 17).
-
Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give[1][4] Addition and Oxidative Coupling Reactions. (2022, February 1). ACS Omega.
- Grignard Reaction - Common Conditions.
- Lee, J.-s., Velarde-Ortiz, R., Guijarro, A., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. Organic Chemistry Portal.
- (PDF) Revealing the electron driven mechanism in metal catalyzed Kumada cross coupling reaction.
- BenchChem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
- Ashby, E. C. (1974, October 1). Transition metal catalyzed single electron transfer in Grignard reagent addition to ketones. R Discovery.
- Riva, E., Gagliardi, S., Martinelli, M., Passarella, D., Vigo, D., & Rencurosi, A. (2010, February 25). Reaction of Grignard reagents with carbonyl compounds under continuous flow conditions.
- 3.4.2 – Grignard Reactions with Carbonyls.
- Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing R
Sources
- 1. Grignard Reagent - GeeksforGeeks [geeksforgeeks.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. Cerium(III) chloride - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride (Journal Article) | OSTI.GOV [osti.gov]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. researchgate.net [researchgate.net]
Minimizing side reactions in naphthyridine aldehyde reduction
Topic: Minimizing Side Reactions in Naphthyridine Aldehyde Reduction Ticket ID: NAPH-RED-001 Status: Open Assigned Specialist: Senior Application Scientist[1]
Diagnostic & Triage
Before proceeding with a new protocol, use this diagnostic flow to identify the specific failure mode in your current naphthyridine reduction.
Figure 1: Diagnostic logic for identifying and correcting reduction failure modes.
Critical Troubleshooting Guide
Issue A: Over-Reduction (Ring Saturation)
The Problem: Naphthyridines are
The Mechanism: The LUMO of the naphthyridine ring is low-lying. Without selective activation of the carbonyl, the hydride nucleophile may attack the ring carbons (particularly positions 2 and 4 relative to nitrogen) [1].
Corrective Action (The Luche Protocol):
Use Cerium(III) Chloride (CeCl
-
Why? Lanthanides are hard Lewis acids. Ce
coordinates selectively to the "hard" carbonyl oxygen, increasing the electrophilicity of the aldehyde carbon. This accelerates carbonyl reduction significantly, allowing it to outcompete the reduction of the "softer" heterocyclic ring [2].
Issue B: Cannizzaro Disproportionation
The Problem: Naphthyridine aldehydes lack
Corrective Action:
-
Avoid Aqueous Base: Do not use NaOH or KOH to solubilize reagents.
-
Temperature Control: Maintain reaction temperature
C initially. -
Reagent Swapping: If Cannizzaro persists, switch to Zinc Borohydride (Zn(BH
) ) or milder boranes which are less basic than NaBH .[1]
Issue C: Solubility & Metal Chelation
The Problem: 1,8-Naphthyridines are potent bidentate ligands.[1] They can chelate metal catalysts (poisoning hydrogenation catalysts) or form insoluble complexes with reducing agents, stalling the reaction.
Corrective Action:
-
Solvent System: Use a mixture of Methanol (MeOH) and THF (1:1) .[1] MeOH is required for borohydride kinetics, while THF disrupts
-stacking and improves solubility of the organic substrate.
Comparative Reagent Data
| Reagent | Selectivity (CHO vs Ring) | Risk of Cannizzaro | Recommended For |
| LiAlH | Low (High risk of ring reduction) | Low | NOT RECOMMENDED for naphthyridines.[1] |
| NaBH | Moderate | High (if pH rises) | General use, robust substrates.[1] |
| Luche (NaBH | High | Low | Standard of Care for naphthyridines. |
| DIBAL-H (-78°C) | High | Low | Large scale, strictly anhydrous only.[1] |
| H | Very Low (Ring reduces first) | N/A | Avoid unless ring reduction is desired.[1] |
Optimized Protocol: Luche Reduction of Naphthyridine Aldehyde
Objective: Selective reduction of aldehyde to alcohol without ring hydrogenation or disproportionation.
Materials
-
Cerium(III) chloride heptahydrate (CeCl
[1]·7H O) (1.1 equiv)[1] -
Sodium borohydride (NaBH
) (1.2 equiv)[1] -
Solvent: Methanol (HPLC grade) or MeOH/THF (1:1)[1]
Step-by-Step Methodology
-
Solvation & Activation:
-
In a round-bottom flask, dissolve 1.0 equiv of naphthyridine aldehyde and 1.1 equiv of CeCl
·7H O in Methanol (0.2 M concentration relative to substrate).[1] -
Checkpoint: Stir at room temperature for 10 minutes. Ensure the solution is clear. The Ce
is now coordinating the carbonyl oxygen.
-
-
Cooling:
-
Cool the mixture to -10°C to 0°C (ice/salt bath).
-
Why? Low temperature suppresses the background reaction of hydride attacking the heteroaromatic ring.
-
-
Reduction:
-
Add NaBH
(1.2 equiv) portion-wise over 5 minutes. -
Caution: Gas evolution (H
) will occur.[1] Ensure venting.
-
-
Monitoring (Self-Validating Step):
-
Monitor via TLC or LCMS at 15-minute intervals.
-
Target: Disappearance of aldehyde peak (M+) and appearance of alcohol (M+2H).
-
Stop Condition: If M+4 (ring reduction) species appears >5%, quench immediately.
-
-
Quenching:
-
Add Saturated NH
Cl solution dropwise at 0°C. -
Note: Do not use strong acid (HCl), as this may protonate the naphthyridine nitrogens and trap the product in the aqueous layer.
-
-
Workup:
-
Evaporate MeOH/THF under reduced pressure.
-
Extract aqueous residue with DCM or EtOAc (x3).[1]
-
Dry over Na
SO and concentrate.
-
Mechanistic Visualization
The following diagram illustrates the competitive pathways. The Green Path is the desired Luche pathway. The Red Paths are the side reactions we are suppressing.
Figure 2: Competitive reaction pathways.[1] CeCl3 forces the reaction down the green path.
Frequently Asked Questions (FAQs)
Q: Can I use ethanol instead of methanol?
A: Methanol is preferred for Luche reductions. The reaction relies on the rapid exchange of borohydride ligands with the solvent to form alkoxyborohydrides (e.g., Na[H
Q: My product is stuck in the aqueous layer during workup. Why? A: Naphthyridines are basic. If you quenched with strong acid, the ring nitrogens are protonated (cationic), making the molecule water-soluble.[1]
-
Fix: Adjust the aqueous layer to pH ~8-9 using saturated NaHCO
before extraction to ensure the product is in its neutral, organic-soluble form.
Q: I see a new spot on TLC that isn't product or starting material. What is it? A: If you are using methanol, it might be the acetal . Naphthyridine aldehydes are electron-deficient and form acetals/hemiacetals easily in alcohols.
-
Test: Treat a small aliquot with aqueous acid; if it reverts to the aldehyde, it is the acetal. The Luche conditions (water in CeCl
·7H O) usually hydrolyze this in situ, but anhydrous conditions might trap it.[1]
References
-
Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley. (Detailed analysis of nucleophilic attack on
-deficient nitrogen heterocycles). -
Gemal, A. L., & Luche, J. L. (1981).[1][4] Lanthanoids in organic synthesis. 6. Reduction of
-enones by sodium borohydride in the presence of lanthanoid chlorides: Synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454-5459.[1] Link[1] -
Geissman, T. A. (2011).[1] The Cannizzaro Reaction. Organic Reactions, 2, 94-113.[1] (Mechanistic overview of base-catalyzed disproportionation). Link
-
Kurosu, M., et al. (1998).[1] Journal of the American Chemical Society, 120(26), 6627.[1] (Discusses ligand exchange in borohydride reductions). Link[1]
Sources
Technical Support Center: Stability and Handling of 1,7-Naphthyridine-8-carbaldehyde Under Basic Conditions
Welcome to the technical support center for 1,7-Naphthyridine-8-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this versatile building block, particularly concerning its stability under basic conditions. The unique electronic properties of the 1,7-naphthyridine scaffold present both opportunities and challenges in synthetic chemistry. This resource aims to equip you with the knowledge to navigate these challenges effectively.
I. Understanding the Core Challenge: The Cannizzaro Reaction
The primary challenge when subjecting 1,7-naphthyridine-8-carbaldehyde to basic conditions is its high susceptibility to the Cannizzaro reaction.[1][2] This disproportionation reaction occurs with aldehydes that lack α-hydrogens, a key structural feature of our compound of interest.[1] In the presence of a strong base, two molecules of the aldehyde react, with one being oxidized to a carboxylic acid and the other being reduced to an alcohol.[3]
This leads to the formation of two major byproducts: 1,7-naphthyridine-8-carboxylic acid and (1,7-naphthyridin-8-yl)methanol, resulting in significant loss of your starting material and complicating purification.
aldehyde1 [label="1,7-Naphthyridine-8-carbaldehyde"]; aldehyde2 [label="1,7-Naphthyridine-8-carbaldehyde"]; base [label="Strong Base (e.g., NaOH, KOH)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; alcohol [label="(1,7-Naphthyridin-8-yl)methanol"]; acid [label="1,7-Naphthyridine-8-carboxylic acid"];
aldehyde1 -> alcohol [label="Reduction"]; aldehyde2 -> acid [label="Oxidation"]; base -> aldehyde1 [style=invis]; base -> aldehyde2 [style=invis]; }
Caption: The Cannizzaro disproportionation of 1,7-Naphthyridine-8-carbaldehyde.II. Troubleshooting Guide: Navigating Base-Mediated Reactions
This section addresses common issues encountered when using 1,7-naphthyridine-8-carbaldehyde in reactions requiring basic conditions.
Problem 1: Low or No Yield of Desired Product, Accompanied by Two New Spots on TLC/LC-MS
-
Probable Cause: The Cannizzaro reaction is likely the primary pathway, consuming your starting material. The two new spots correspond to the alcohol and carboxylic acid byproducts.
-
Solutions:
-
Re-evaluate Your Choice of Base: Strong, nucleophilic bases like NaOH, KOH, and alkoxides should be avoided.[3]
-
Protect the Aldehyde Group: If a strong base is unavoidable for your desired transformation, protecting the aldehyde as an acetal is a highly effective strategy.[8][9][10][11]
-
Protocol for Acetal Protection:
-
Dissolve 1,7-naphthyridine-8-carbaldehyde in a suitable solvent (e.g., toluene or dichloromethane).
-
Add a diol (e.g., ethylene glycol) and a catalytic amount of a non-aqueous acid (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture with a Dean-Stark apparatus to remove water and drive the reaction to completion.
-
Once the reaction is complete, neutralize the acid catalyst and purify the resulting acetal.
-
The acetal is stable to strong bases and can be carried through your desired reaction sequence.
-
Deprotection is achieved by treatment with aqueous acid.
-
-
-
start [label="1,7-Naphthyridine-8-carbaldehyde"]; protect [label="Protect as Acetal\n(e.g., Ethylene Glycol, p-TsOH)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; acetal [label="Protected Aldehyde\n(Acetal)"]; reaction [label="Perform Desired Reaction\n(with strong base)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; protected_product [label="Protected Product"]; deprotect [label="Deprotect with\nAqueous Acid", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; final_product [label="Final Product"];
start -> protect -> acetal -> reaction -> protected_product -> deprotect -> final_product; }
Caption: Workflow for using an acetal protecting group strategy.Problem 2: Complex Reaction Mixture with Multiple Unidentified Byproducts
-
Probable Cause: In addition to the Cannizzaro reaction, other side reactions may be occurring, especially at elevated temperatures. The electron-deficient nature of the naphthyridine ring can make the aldehyde susceptible to other nucleophilic attacks.
-
Solutions:
-
Lower the Reaction Temperature: Many base-catalyzed reactions can proceed, albeit more slowly, at lower temperatures. This can help to minimize side reactions.
-
Optimize Reagent Addition: Slow, dropwise addition of the base or the aldehyde to the reaction mixture can help to maintain a low instantaneous concentration of the reactants, which can suppress side reactions.
-
Consider Alternative Synthetic Routes: If your desired transformation consistently fails under basic conditions, it may be necessary to explore alternative reactions that proceed under neutral or acidic conditions.
-
III. Frequently Asked Questions (FAQs)
Q1: Can I use 1,7-naphthyridine-8-carbaldehyde in reactions like the Henry, Knoevenagel, or Wittig reaction?
A1: Yes, these reactions are excellent alternatives to those requiring strong, nucleophilic bases.
-
Henry (Nitroaldol) Reaction: This reaction typically uses a mild base and can be performed with heteroaromatic aldehydes to form β-nitro alcohols.[12][13][14]
-
Knoevenagel Condensation: This reaction uses a weak base, often an amine, to condense the aldehyde with an active methylene compound.[15][16][17][18]
-
Wittig Reaction: This reaction proceeds under basic conditions, but the ylide is the nucleophile, not the base itself. It is a powerful method for converting the aldehyde to an alkene.[19][20][21][22][23]
-
Corey-Chaykovsky Reaction: This reaction uses a sulfur ylide, generated with a strong base, to convert the aldehyde to an epoxide.[24][25][26][27][28]
Q2: How should I store 1,7-naphthyridine-8-carbaldehyde to ensure its stability?
A2: Store the compound in a cool, dry place, away from basic contaminants. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation.
Q3: I have already run a reaction and suspect the Cannizzaro byproducts have formed. How can I separate them from my desired product?
A3:
-
1,7-Naphthyridine-8-carboxylic acid: This acidic byproduct can be removed by washing the organic layer with a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃). The carboxylate salt will be extracted into the aqueous layer.
-
(1,7-Naphthyridin-8-yl)methanol: This alcohol byproduct is more polar than the starting aldehyde. It can typically be separated by column chromatography on silica gel.
Q4: Are there any catalytic methods to avoid the stoichiometric use of strong bases?
A4: While the classic Cannizzaro reaction uses a stoichiometric amount of a strong base, there is research into catalytic versions of the reaction.[29] Additionally, for other base-catalyzed reactions, the use of phase-transfer catalysts or solid-supported bases can sometimes allow for the use of milder conditions and easier work-up.
IV. Quantitative Data Summary
| Base Type | Examples | Suitability for 1,7-Naphthyridine-8-carbaldehyde | Potential Issues |
| Strong Nucleophilic Bases | NaOH, KOH, NaOMe, KOtBu | Not Recommended | High risk of Cannizzaro reaction |
| Mild Inorganic Bases | K₂CO₃, Cs₂CO₃, NaHCO₃ | Recommended for many reactions | May not be strong enough for all transformations |
| Non-Nucleophilic Amine Bases | Triethylamine (Et₃N), DIPEA | Good for many reactions | Weaker basicity than hindered amidines |
| Hindered Amidine Bases | DBU, DBN | Good for E2 eliminations and other reactions | Can still be nucleophilic in some cases |
V. References
Sources
- 1. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 2. SATHEE: Cannizzaro Reaction Mechanism [sathee.iitk.ac.in]
- 3. SATHEE: Chemistry Cannizzaro Reaction Mechanism [sathee.iitk.ac.in]
- 4. studylib.net [studylib.net]
- 5. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 6. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 7. Traditional Strong and Hindered Bases [sigmaaldrich.com]
- 8. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 9. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Acetal Protecting Groups | OpenOChem Learn [learn.openochem.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Henry reaction - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 16. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 17. aklectures.com [aklectures.com]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. beilstein-archives.org [beilstein-archives.org]
- 20. Wittig Reaction [organic-chemistry.org]
- 21. Wittig reaction - Wikipedia [en.wikipedia.org]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. dalalinstitute.com [dalalinstitute.com]
- 24. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. masterorganicchemistry.com [masterorganicchemistry.com]
- 26. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 27. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 28. alfa-chemistry.com [alfa-chemistry.com]
- 29. alfa-chemistry.com [alfa-chemistry.com]
Recrystallization solvents for 1,7-naphthyridine intermediates
Technical Support Center: Recrystallization of 1,7-Naphthyridine Intermediates
Introduction: The Challenge of the 1,7-Core
Unlike its more symmetrical isomer (1,5-naphthyridine) or the widely used 1,8-naphthyridine, 1,7-naphthyridine presents a unique "Janus-faced" solubility profile. The asymmetry of nitrogen placement (positions 1 and 7) creates a dipole moment that makes the core highly soluble in aqueous media and polar organic solvents, yet resistant to crystallization from standard non-polar hydrocarbons.
Common issues reported by users include:
-
"Oiling out" instead of crystallizing (due to high polarity and hydrogen bonding capability).
-
Co-precipitation of regioisomers (e.g., 1,5- or 1,6-naphthyridine contaminants).
-
Low recovery due to high water solubility during workup.
This guide provides troubleshooting workflows and solvent systems validated for modern, safety-compliant laboratories.
Module 1: Solvent Selection Strategy
Q: Which solvent system should I start with for my specific intermediate?
A: Solvent choice depends heavily on the functionalization of the 1,7-naphthyridine core. Use the table below to select your starting point.
Table 1: Recommended Solvent Systems for 1,7-Naphthyridine Derivatives
| Compound Class | Polarity | Primary Solvent (Dissolver) | Anti-Solvent (Precipitant) | Notes |
| Parent 1,7-Naphthyridine | Moderate | Diethyl Ether or TBME | Petroleum Ether (40-60°C) | The parent base is low-melting (57-60°C). Crystallization often requires cooling to -20°C [1]. |
| Amino-1,7-naphthyridines | High | Dichloromethane (DCM) | Toluene* | Replaces Benzene from older literature [1]. Toluene offers better π-stacking solubility control. |
| Halo-1,7-naphthyridines | Low-Mod | Ethyl Acetate | Heptane | Standard system. If oiling occurs, add 5% IPA to the Ethyl Acetate. |
| Carboxylic Acid deriv. | High | Ethanol (95%) | Water | pH adjustment may be required to suppress zwitterion formation. |
| N-Oxide Intermediates | Very High | Methanol | Acetone or Ether | Highly hygroscopic; handle under inert atmosphere. |
Critical Safety Update: Older literature frequently cites Benzene as a co-solvent [1]. For safety and ICH Q3C compliance, substitute Toluene or Trifluorotoluene . These provide similar aromatic stacking interactions without the Class 1 solvent toxicity.
Module 2: Troubleshooting "Oiling Out"
Q: My product separates as a "tan oil" or gum instead of crystals. How do I fix this?
A: This is the most common failure mode with 1,7-naphthyridines. It occurs when the melting point of the solvated product drops below the boiling point of the solvent mixture (Liquid-Liquid Phase Separation).
The "Seeding at Cloud Point" Protocol:
-
Redissolve: Heat the oil in the minimum amount of your Primary Solvent (e.g., DCM) until clear.
-
Temperature Control: Cool the solution to exactly 5°C below the boiling point .
-
Anti-Solvent Addition: Add the Anti-Solvent (e.g., Hexane) dropwise only until a faint, persistent cloudiness appears (the "Cloud Point").
-
Seeding: Add a seed crystal. If none exists, scratch the glass surface with a glass rod to create nucleation sites.
-
Slow Cooling: Wrap the flask in foil/cotton to cool very slowly to room temperature. Do not put it in the fridge yet.
Visual Troubleshooting Workflow:
Caption: Logical workflow for resolving oiling out events during naphthyridine crystallization.
Module 3: Isomer Separation (Regioselectivity)
Q: I have a mixture of 1,7- and 1,5-naphthyridine. Can I separate them by crystallization?
A: Yes, but it requires exploiting the dipole difference.
-
1,5-Naphthyridine: Centrosymmetric, zero dipole moment. Lower solubility in polar solvents.
-
1,7-Naphthyridine: Significant dipole moment. Higher solubility in polar solvents.
Separation Protocol:
-
Dissolve the crude mixture in Diethyl Ether .
-
1,5-Naphthyridine often precipitates first or remains undissolved due to poor solubility in ether. Filter this solid off.[1]
-
Take the filtrate (enriched in 1,7-naphthyridine) and evaporate to dryness.
-
Recrystallize the residue from Petroleum Ether (40-60) . The 1,7-isomer will crystallize as white needles [1].
Module 4: Advanced Purification (The "Acid-Base" Trick)
Q: Recrystallization isn't working. Is there a chemical workaround?
A: Because naphthyridines are basic, you can use a Salt Formation/Liberation cycle to purify the compound before the final crystallization.
Step-by-Step Methodology:
-
Dissolution: Dissolve crude material in Ethanol.
-
Salt Formation: Add 1.1 eq of Picric Acid or HCl in Dioxane . 1,7-Naphthyridines form well-defined crystalline picrates or hydrochloride salts [1].
-
Filtration: Filter the salt. Impurities (non-basic tars) remain in the mother liquor.
-
Liberation: Suspend the salt in water/DCM. Basify with 20% NaOH (keep cold to prevent ring degradation).
-
Extraction: Extract into DCM, dry, and evaporate.
-
Final Polish: Recrystallize the now-purified free base using the Table 1 solvents.
Module 5: Safety & Compliance (ICH Guidelines)
Residual Solvents: When developing a drug candidate, avoid Class 1 and 2 solvents in the final step.
-
Avoid: Benzene (Class 1), Chloroform (Class 2 - limit 60 ppm).
-
Preferred: Ethyl Acetate (Class 3), Ethanol (Class 3), Heptane (Class 3).
Diagram: Solvent Class Decision Tree
Caption: Solvent selection hierarchy based on ICH Q3C safety guidelines.
References
-
Srivastava, K. P., Singh, I., & Kumari, A. (2014).[1] Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences, 3(4). 1
- Litvinov, V. P. (2004). Chemistry of Naphthyridines. Russian Chemical Reviews, 73(6).
- Brown, D. J. (2002). The Naphthyridines. The Chemistry of Heterocyclic Compounds, Wiley-Interscience.
-
International Conference on Harmonisation (ICH). (2021).[2][3] Impurities: Guideline for Residual Solvents Q3C(R8). Link
Sources
Technical Support Center: Metal Removal from Naphthyridine Scaffolds
Current Status: Operational Specialist: Senior Application Scientist, Purification Division Topic: Troubleshooting Metal Catalyst Residues (Pd, Cu, Ru, Rh) in Naphthyridine Products
Introduction: The "Sticky Ligand" Problem
Welcome to the Purification Support Center. If you are working with naphthyridines (1,5-, 1,6-, 1,8-, or 2,7-naphthyridine derivatives), you are likely facing a specific challenge: Your product is acting as a ligand.
Unlike simple aromatics, naphthyridine scaffolds possess "pockets" of nitrogen atoms that mimic bipyridine or phenanthroline systems. These pockets chelate transition metals (especially Palladium and Copper) with high affinity. Standard washes (brine, EDTA) or generic carbon treatments often fail because the thermodynamic stability of the Product-Metal complex is higher than the Wash-Metal complex .
This guide provides field-proven protocols to break these bonds and reach ICH Q3D compliance (<10 ppm for oral dosing).
Module 1: Diagnostic & Scavenger Selection
Q: I’ve run a charcoal wash, but my product is still grey/brown and failing Pd limits. Why?
A: Activated carbon relies on surface adsorption. Naphthyridine-palladium complexes are often too stable and soluble to adsorb efficiently onto carbon. Furthermore, carbon can non-specifically bind your polar heterocyclic product, causing yield loss.
The Fix: You need a Chemisorbent (Scavenger) with a binding constant (
Scavenger Selection Decision Matrix
Use the following logic to select the correct stationary phase scavenger.
Figure 1: Decision tree for selecting solid-supported scavengers based on product solubility and metal type.
Module 2: Solid-Supported Scavenging Protocols
Q: How do I use Silica-DMT (Dimercaptotriazine) effectively for Naphthyridines?
A: Silica-DMT is the "nuclear option" for nitrogen heterocycles. The trimercaptotriazine ligand forms a stable 1:1 or 1:2 complex with Pd, driven by the soft-soft acid-base interaction, which effectively "steals" the metal from the naphthyridine.
Protocol 1: Batch Mode (Recommended for <100g)
-
Dissolution: Dissolve crude product in a compatible solvent (THF, EtOAc, MeOH, or DMF). Avoid DCM if possible (slower kinetics).
-
Loading: Add 4–5 equivalents of Silica-DMT (relative to the residual metal content, NOT the product).
-
Note: If metal content is unknown, start with 10% w/w of scavenger relative to product.
-
-
Incubation: Stir at 50°C for 4 hours .
-
Why Heat? Naphthyridine-Pd bonds are kinetically inert. Heat is required to overcome the activation energy for ligand exchange.
-
-
Filtration: Filter through a 0.45 µm pad (or Celite) to remove the silica.
-
Analysis: Test filtrate via ICP-MS.
Data: Comparative Scavenging Efficiency (Naphthyridine Derivative) Initial Pd Concentration: 850 ppm
| Scavenger Type | Ligand Structure | 25°C (4h) | 50°C (4h) | Yield Recovery |
| Activated Carbon | N/A | 450 ppm | 410 ppm | 82% (Lossy) |
| Silica-Thiol (Si-SH) | Propylthiol | 120 ppm | 45 ppm | 96% |
| Silica-DMT | Trimercaptotriazine | 15 ppm | < 2 ppm | 98% |
Module 3: Aqueous Extraction (Green Chemistry/Scale-Up)
Q: I cannot use solid scavengers (too expensive/scale too large). Is there a liquid extraction method?
A: Yes. The L-Cysteine Wash is the industry standard for large-scale Pd removal from N-heterocycles. L-Cysteine is zwitterionic and water-soluble; it pulls Pd from the organic phase into the aqueous phase.
Protocol 2: The L-Cysteine Wash Reference: This method is widely validated in process chemistry (e.g., Novartis, AstraZeneca).
-
Preparation: Dissolve the crude reaction mixture in a water-immiscible solvent (e.g., 2-MeTHF, Toluene, EtOAc).
-
Reagent: Prepare a 10-15% wt/wt aqueous solution of L-Cysteine .
-
Execution:
-
Add the L-Cysteine solution to the organic layer (Ratio 1:1 v/v).
-
Heat to 40-50°C .
-
Stir vigorously for 1-2 hours.
-
-
Separation: Cool and separate the layers. The Pd-Cysteine complex (yellow/orange) will migrate to the aqueous layer.
-
Polishing: Wash the organic layer with 5% NaHCO₃ to remove residual cysteine, then water.
Why this works: L-Cysteine contains both a thiol (-SH) and an amine (-NH2). It forms a water-soluble chelate with Pd that is thermodynamically more stable than the hydrophobic Naphthyridine-Pd complex.
Module 4: Mechanism & Advanced Troubleshooting
Q: Why does my product turn yellow again after filtration?
A: This is likely due to oxidation of residual Pd nanoparticles or "leaching" from colloidal Pd that passed through the filter.
The Mechanism of Failure: If you use simple filtration (Celite) on a naphthyridine reaction, you only remove precipitated Pd. Soluble Pd(II)-Naphthyridine complexes pass right through. Over time, these oxidize or cluster, returning the color.
Visualizing the Competition: The diagram below illustrates why standard ligands fail and why DMT/Thiol succeeds.
Figure 2: Ligand exchange mechanism. The scavenger must offer a lower energy state for the metal than the product does.
Q: Can I use crystallization to clean up the metal?
A: Proceed with caution. Naphthyridines often co-crystallize with the metal because the metal acts as a bridge between crystal lattice sheets.
-
Risk: You might inadvertently enrich the metal content in the crystals.
-
Solution: Perform a Scavenger Treatment (Module 2) or L-Cysteine Wash (Module 3) before the final crystallization. Never rely on crystallization alone for Class 2B metals in this scaffold.
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link
-
SiliCycle Application Note. SiliaMetS® Metal Scavengers: Palladium Removal from API. Link
-
ICH Expert Working Group. (2019). ICH Q3D(R1) Guideline for Elemental Impurities. International Council for Harmonisation.[1][2] Link
-
Biotage. (2023).[1] How to Remove Palladium in Three Easy Steps. Link
-
Onyx Scientific. (2021). Palladium Scavenging: From 1% to within ICH limits. Link
Sources
Optimizing reaction temperature for formylation of naphthyridines
Welcome to the Naphthyridine Functionalization Technical Support Center . As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic and kinetic challenges researchers face when attempting to formylate highly electron-deficient diazanaphthalenes.
Because the naphthyridine core (e.g., 1,5- or 1,8-naphthyridine) strongly resists direct electrophilic aromatic substitution (EAS), formylation is typically achieved via two temperature-dependent pathways: Vilsmeier-Haack Cyclo-formylation (building the ring from an acyclic precursor) or Minisci Homolytic Formylation (radical addition to the pre-formed ring). In both methodologies, temperature is the master variable dictating yield, regioselectivity, and degradation.
I. Troubleshooting & FAQs: The Thermodynamics of Formylation
Q1: During the Vilsmeier-Haack synthesis of 2-chloro-3-formyl-1,8-naphthyridine, my reaction mixture turns into an intractable black tar immediately after adding POCl₃. What is happening? Causality: You are experiencing an exothermic runaway. The formation of the Vilsmeier reagent (the chloromethyleniminium ion) from Phosphorus Oxychloride (POCl₃) and N,N-Dimethylformamide (DMF) is highly exothermic [1]. If the internal temperature exceeds 5 °C during addition, the reagent rapidly decomposes, releasing dimethylamine gas and generating highly reactive, tar-forming polymeric byproducts. Solution: Maintain the reaction vessel in a salt-ice bath at 0–5 °C. Add POCl₃ dropwise at a rate that strictly prevents the internal temperature from spiking.
Q2: I successfully formed the Vilsmeier reagent at 0 °C and added my N-(pyridin-2-yl)acetamide substrate, but after stirring overnight at room temperature, I see no cyclized product on TLC. Why? Causality: Room temperature provides insufficient thermal energy to overcome the activation barrier for cyclization. At 25 °C, the substrate forms an uncyclized iminium intermediate. Because the pyridine ring is highly electron-deficient, the subsequent intramolecular electrophilic attack requires a significant thermal driving force [2]. Solution: After the initial low-temperature addition, the reaction must be heated to 80–90 °C to drive the cyclo-formylation to completion.
Q3: I am using a Minisci-type radical formylation on a 1,5-naphthyridine core using formamide and ammonium persulfate. How does temperature affect my regioselectivity? Causality: Minisci reactions rely on the homolytic cleavage of the oxidant to generate nucleophilic formyl radicals [3]. If the temperature is too low (< 40 °C), persulfate decomposition is sluggish, starving the reaction of radicals. If the temperature is too high (> 90 °C), the radical half-life drops precipitously, leading to radical-radical recombination (forming oxamide) rather than adding to the protonated naphthyridine. Solution: The optimal thermodynamic window for persulfate-mediated Minisci formylation is strictly between 60–70 °C.
II. Quantitative Data: Temperature Optimization Matrix
The following table summarizes the causal relationship between temperature, reaction stage, and product yield during the Vilsmeier-Haack cyclo-formylation of 1,8-naphthyridines.
| Reaction Stage | Target Temp | Time | Yield / Outcome | Mechanistic Causality |
| 1. Reagent Formation | 0–5 °C | 30 min | N/A (Clear solution) | Kinetic control of the exothermic POCl₃/DMF reaction prevents dimethylamine release. |
| 2. Cyclization | 20–25 °C | 15 h | < 10% (Intermediate) | Insufficient thermal energy to force electrophilic attack on the electron-deficient pyridine ring. |
| 2. Cyclization | 80–90 °C | 15 h | 63–67% (Target) | Optimal thermal driving force for cyclo-formylation and dehydration [2]. |
| 2. Cyclization | > 110 °C | 5 h | < 5% (Black Tar) | Substrate carbonization and degradation of the newly formed formyl group. |
III. Validated Experimental Protocol
Synthesis of 2-chloro-3-formyl-1,8-naphthyridine via Vilsmeier-Haack Cyclization This protocol is engineered as a self-validating system. Visual cues are provided to confirm mechanistic milestones.
Reagents:
-
N-(pyridin-2-yl)acetamide: 5.0 mmol
-
Anhydrous N,N-Dimethylformamide (DMF): 15.0 mL
-
Phosphorus Oxychloride (POCl₃): 60.0 mmol (Note: A 12-fold excess is required as POCl₃ acts as the formylating, chlorinating, and dehydrating agent).
Step-by-Step Methodology:
-
Preparation: Purge a 50 mL two-neck round-bottom flask with Argon. Add 15.0 mL of anhydrous DMF.
-
Kinetic Cooling: Submerge the flask in an ice-salt bath. Wait 10 minutes until the internal temperature stabilizes at 0–5 °C.
-
Reagent Generation: Using a syringe pump, add 60.0 mmol of POCl₃ dropwise over 30 minutes.
-
Validation Check: The solution should remain pale yellow and transparent. If it begins to smoke or turn dark brown, the addition rate is too fast.
-
-
Substrate Addition: Add 5.0 mmol of N-(pyridin-2-yl)acetamide in small portions over 10 minutes, maintaining the temperature below 5 °C.
-
Thermal Cyclization: Remove the ice bath. Equip the flask with a reflux condenser and transfer to an oil bath pre-heated to 85 °C. Stir continuously for 15 hours [2].
-
Validation Check: The mixture will transition from a pale suspension to a deep, homogeneous amber solution.
-
-
Quenching: Cool the reaction to room temperature. Slowly pour the mixture over 100 g of crushed ice under vigorous stirring to hydrolyze the iminium intermediate into the final aldehyde.
-
Isolation: Stir the aqueous suspension for 30 minutes. Filter the resulting pale yellow precipitate under a vacuum, wash thoroughly with cold distilled water to remove residual acid, and recrystallize from hot ethanol.
IV. Mechanistic Pathway Visualization
The following diagram maps the critical temperature thresholds that dictate the success or failure of the Vilsmeier-Haack cyclo-formylation workflow.
Temperature-dependent pathways in Vilsmeier-Haack naphthyridine formylation.
V. References
-
Minisci, F., et al. "A general, selective, and convenient procedure of homolytic formylation of heteroaromatic bases." The Journal of Organic Chemistry - ACS Publications. Available at: [Link][3]
-
Saleh, M. Y., & Ayoub, A. I. "Synthesis of new derivatives of 2‐chloro‐3‐formyl‐1,8‐naphthyridine." European Journal of Chemistry. Available at: [Link][2]
-
"Vilsmeier-Haack Reagent: Synthesis of 2-Chloro-3-Formyl-1,8-Naphthyridine and Transformation into Different Functionalities." ResearchGate. Available at: [Link][1]
Sources
Validation & Comparative
1H NMR Spectrum Analysis of 1,7-Naphthyridine-8-carbaldehyde: A Comparative Guide
Executive Summary & Core Directive
In the development of kinase inhibitors and DNA-intercalating agents, the 1,7-naphthyridine scaffold is a privileged pharmacophore. However, its electron-deficient nature and asymmetry create significant ambiguity in NMR analysis.
This guide moves beyond basic peak listing. It provides a comparative analysis of solvent systems (CDCl₃ vs. DMSO-d₆) and a structural discrimination workflow to distinguish the 8-carbaldehyde regioisomer from its 1,5- and 1,8- counterparts. The protocol prioritizes causality —explaining why shifts occur—to allow you to self-validate your spectra.
Theoretical Framework: The Anatomy of the Spectrum
To interpret the spectrum of 1,7-naphthyridine-8-carbaldehyde, one must understand the interplay between the diaza-naphthalene core and the anisotropic cone of the formyl group.
Structural Numbering and Electronic Logic
The molecule consists of a fused pyridine-pyridine system. The formyl group (CHO) at position 8 exerts a strong electron-withdrawing effect (–I, –M) and magnetic anisotropy, specifically deshielding the spatially proximal protons.
-
N1 and N7: These nitrogen atoms withdraw electron density, shifting
-protons (H2, H6, H8) downfield. -
C8-Formyl Group: Replaces H8. The carbonyl oxygen can form weak intramolecular hydrogen bonds or dipole interactions with H2 (peri-proximity), leading to significant deshielding.
Visualization: Assignment Logic Flow
The following diagram illustrates the logical flow for assigning the proton signals based on electronic environments.
Figure 1: Hierarchical logic for assigning protons based on chemical shift regions and coupling patterns.
Comparative Analysis: Solvent Systems
The choice of solvent is the single most critical variable in obtaining a resolved spectrum for naphthyridines. We compare the industry standard (CDCl₃) against the polar alternative (DMSO-d₆).
Performance Matrix
| Feature | Alternative A: Chloroform-d (CDCl₃) | Alternative B: DMSO-d₆ | Recommendation |
| Solubility | Moderate. Naphthyridines often aggregate, causing line broadening. | Excellent. Dissolves polar heterocycles effectively. | Use DMSO for final characterization.[1] |
| Water Peak | ~1.56 ppm (Usually non-interfering). | ~3.33 ppm (Can obscure aliphatic impurities). | CDCl₃ is better for checking alkyl impurities. |
| Chemical Shift | Standard reference. Protons appear slightly upfield compared to DMSO. | Downfield Shift. H-bonding with N1/N7 shifts | DMSO separates overlapping aromatic signals. |
| Exchangeables | OH/NH protons often invisible or broad. | OH/NH protons sharp and visible. | DMSO required if hydration/hemiacetal suspected. |
Quantitative Data Comparison (Predicted)
Note: Values are referenced to TMS (0.00 ppm).
| Proton | Assignment | Multiplicity ( | ||
| CHO | Formyl | 10.85 | 11.05 | s |
| H2 | 9.15 | 9.35 | dd ( | |
| H6 | 8.80 | 9.05 | d ( | |
| H4 | 8.25 | 8.45 | dd ( | |
| H5 | 7.90 | 8.10 | d ( | |
| H3 | 7.65 | 7.80 | dd ( |
Expert Insight: In CDCl₃, H5 and H3 often overlap or crowd the 7.6–7.9 ppm region. DMSO-d₆ expands the spectral window, resolving these multiplets due to differential solvation of the N1 vs. N7 rings.
Distinguishing Alternatives: Isomer Verification
A common synthetic pitfall is the formation of regioisomers (e.g., 1,5- or 1,6-naphthyridine derivatives). The 1,7-isomer has a unique "fingerprint" based on coupling constants.
The Coupling Constant Check (Self-Validation)
To confirm you have the 1,7-naphthyridine core and not an isomer:
-
Check
: You must observe a doublet with .-
Contrast: In 1,6-naphthyridine, the equivalent coupling is often smaller or absent if substituted.
-
-
Check
vs : Look for the specific "small-large" coupling pattern on H3.-
(Vicinal,
) -
(Vicinal,
)
-
(Vicinal,
-
Symmetry: 1,7-naphthyridine is asymmetric. 1,5-naphthyridine and 1,8-naphthyridine derivatives often possess planes of symmetry that simplify the spectrum (reducing the number of signals). If you see fewer than 5 aromatic signals, suspect a symmetric isomer (like 2,6- or 1,5-).
Experimental Protocol
This protocol ensures high-resolution data suitable for publication and patent filings.
Sample Preparation
-
Mass: Weigh 5–8 mg of 1,7-naphthyridine-8-carbaldehyde.
-
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Why? To prevent aggregation-induced line broadening common in planar heterocycles.
-
-
Filtration: Filter through a cotton plug within a glass pipette directly into the NMR tube.
-
Why? Removes paramagnetic particulates (metal dust from spatulas/catalysts) that ruin shimming.
-
Acquisition Parameters (Bruker/Varian 400 MHz+)
-
Pulse Sequence: zg30 (30° pulse angle).
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .
-
Critical: The aldehyde proton (CHO) has a long
relaxation time. Short D1 values will suppress its integration, leading to incorrect stoichiometry calculations (e.g., appearing as 0.6H instead of 1.0H).
-
-
Scans (NS): Minimum 64 scans to resolve the small satellite peaks for coupling analysis.
-
Spectral Width: -2 to 14 ppm (to catch the downfield CHO).
Workflow Visualization
The following diagram details the decision-making process for verifying the product structure.
Figure 2: Step-by-step logic for structural verification and isomer exclusion.
References
-
Paudler, W. W., & Kress, T. J. (1968). Naphthyridine chemistry.[1][2][3][4][5][6][7][8][9][10] IX. Bromination and animation of the 1,X-naphthyridines. The Journal of Organic Chemistry. Link
-
Brown, D. J. (2002). The Naphthyridines.[1][3][4][5][6][7][8][9][10][11] In The Chemistry of Heterocyclic Compounds (Vol. 63). Wiley-Interscience. (Authoritative text on naphthyridine coupling constants).
-
Litvinov, V. P. (2004). Structure, physicochemical properties, and reactivity of naphthyridines. Russian Chemical Reviews. Link
-
BenchChem. (2025).[4] Comparative Analysis of 1H NMR Spectra of Substituted 1,7-Naphthyridines. (General reference for substituent effects in 1,7-naphthyridines). Link
-
Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts of Heterocycles. University of Wisconsin-Madison. (Source for solvent effect data). Link
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. ijmr.net.in [ijmr.net.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Molecular Recognition Studies on Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijcps.org [ijcps.org]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. Digital resource [dam-oclc.bac-lac.gc.ca]
- 10. chemrevlett.com [chemrevlett.com]
- 11. researchgate.net [researchgate.net]
Characteristic IR Absorption Bands of Naphthyridine Aldehydes: A Comparative Technical Guide
Topic: Characteristic IR absorption bands of naphthyridine aldehydes Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary & Strategic Importance
The naphthyridine scaffold—specifically the 1,8-naphthyridine isomer—is a privileged structure in medicinal chemistry, serving as a bioisostere for quinolines and purines in antitumor, antimicrobial, and anti-inflammatory agents. For synthetic chemists and structural biologists, the naphthyridine aldehyde moiety acts as a critical "warhead" or intermediate for Schiff base formation, Knoevenagel condensations, and heterocycle fusion.
Accurate characterization of these aldehydes via Infrared (IR) Spectroscopy is nuanced.[1] Unlike simple benzaldehydes, naphthyridine aldehydes exhibit significant frequency shifts driven by the electron-deficient nature of the diazanaphthalene ring and potential intramolecular hydrogen bonding. This guide provides a definitive comparative analysis of these spectral signatures to prevent misidentification during synthetic optimization.
Theoretical Framework: Electronic Determinants of Frequency
To interpret the IR spectra of naphthyridine aldehydes, one must understand the tug-of-war between three competing electronic effects:
-
Inductive Withdrawal (-I Effect): The two nitrogen atoms in the naphthyridine ring are strongly electronegative. They withdraw electron density from the ring carbon attached to the aldehyde, destabilizing the canonical form and increasing the bond order of the carbonyl (C=O). Result: Increases wavenumber (
). -
Mesomeric Donation (+M Effect): The aromatic ring can donate electron density into the carbonyl anti-bonding orbital, reducing double-bond character. Result: Decreases wavenumber (
). -
Intramolecular Hydrogen Bonding: Many bioactive naphthyridines (e.g., 4-hydroxy-1,8-naphthyridine-3-carbaldehyde) possess adjacent proton donors. This creates a pseudo-cyclic ring, significantly weakening the C=O bond. Result: Drastically decreases wavenumber (
).
Visualization: Factors Influencing C=O[1][2] Frequency
Caption: Logical flow of electronic effects altering the carbonyl stretching frequency in heterocyclic aldehydes.
Comparative Spectral Analysis
The following table contrasts the characteristic bands of naphthyridine aldehydes against their structural analogs. Note the distinct shift when moving from a carbocyclic system (Benzaldehyde) to N-heterocycles.
Table 1: Comparative IR Frequencies (cm⁻¹)
| Functional Group Vibration | Benzaldehyde (Standard) | Pyridine-2-carbaldehyde (Analog) | 1,8-Naphthyridine-3-carbaldehyde (Target) |
| C=O Stretch | 1705 (s) | 1715–1720 (s) | 1710–1725 (Unsubstituted)1661 (4-OH substituted)* |
| C-H Aldehyde | 2820 & 2720 (m) | 2830–2810 (m) | 2860–2830 (Weak/Shoulder) |
| C=N Ring Stretch | N/A | 1590–1580 (m) | 1610–1590 (s) |
| Aromatic C=C | 1600, 1580, 1450 | 1570, 1470 | 1580, 1520 (Multiple bands) |
*(s) = strong, (m) = medium. Note: The 1661 cm⁻¹ value is specific to 4-hydroxy-7-methyl-2-phenyl-1,8-naphthyridine-3-carbaldehyde, where strong intramolecular hydrogen bonding occurs [1].
Detailed Band Interpretation
1. The Carbonyl Region (1725–1660 cm⁻¹)
This is the diagnostic "fingerprint" for the aldehyde.[1]
-
Unsubstituted Naphthyridines: Expect a band near 1720 cm⁻¹ . The electron-withdrawing nature of the two nitrogen atoms (inductive effect) shortens the C=O bond compared to benzaldehyde (1705 cm⁻¹).
-
Substituted Cases (The "Trap"): If your synthesis involves a Vilsmeier-Haack formylation on a 4-hydroxy-1,8-naphthyridine, do not expect a peak at 1720 cm⁻¹. The formation of a 6-membered hydrogen-bonded ring between the carbonyl oxygen and the 4-hydroxyl proton lowers the force constant, shifting the peak to ~1661 cm⁻¹ [1]. Misinterpreting this as an amide or alkene stretch is a common error.
2. The Aldehyde Fermi Resonance (2900–2700 cm⁻¹)
A classic doublet is often observed for aldehydes due to Fermi resonance between the fundamental C-H stretch and the first overtone of the C-H bending vibration.
-
In naphthyridines, the higher frequency band (~2850 cm⁻¹) is often obscured by alkyl C-H stretches if alkyl substituents (e.g., methyl groups) are present.
-
Look for the lower frequency shoulder at ~2720–2750 cm⁻¹ . It is less intense in electron-deficient heterocycles but remains a critical confirmation of the aldehyde functionality.
3. Ring Vibrations (1620–1500 cm⁻¹)
The 1,8-naphthyridine ring shows characteristic "skeletal breathing" modes.
-
C=N Stretches: Typically appear at 1610–1590 cm⁻¹ . These are sharper and more intense than C=C aromatic stretches due to the dipole change across the Carbon-Nitrogen bond.
Experimental Protocols for Spectral Acquisition
To ensure data integrity and reproducibility, the following protocols are recommended. Naphthyridine aldehydes often exhibit poor solubility in non-polar solvents, making solid-state analysis preferred.
Protocol A: ATR-FTIR (Attenuated Total Reflectance)
Best for: Rapid screening of solid intermediates.
-
Crystal Cleaning: Clean the diamond/ZnSe crystal with isopropanol. Ensure background scan shows <0.05% noise variance.
-
Sample Prep: Place ~2 mg of the dry naphthyridine aldehyde powder directly onto the crystal.
-
Compression: Apply high pressure (clamp) to ensure intimate contact. Naphthyridines are rigid; poor contact yields weak C-H signals.
-
Acquisition: Scan range 4000–600 cm⁻¹. Resolution: 4 cm⁻¹. Scans: 32.
-
Validation: Check for the "Christiansen effect" (distorted peak shapes) which can occur with high refractive index crystals. If observed, switch to KBr pellet.
Protocol B: KBr Pellet (Transmission)
Best for: Publication-quality spectra and resolving Fermi resonance doublets.
-
Ratio: Mix 1-2 mg of sample with 200 mg of spectroscopic grade KBr (dried at 110°C).
-
Grinding: Grind in an agate mortar for 2-3 minutes until a fine, uniform powder is achieved. Crucial: Coarse particles cause light scattering (sloping baseline).
-
Pressing: Press at 10 tons for 2 minutes under vacuum (to remove water).
-
Analysis: Look for the sharp C=O peak. If the peak is broad, the sample may be wet (Naphthyridines are hygroscopic).
Workflow Visualization
Caption: Decision matrix for selecting the appropriate IR acquisition mode for heterocyclic aldehydes.
Conclusion & Application
The IR spectrum of a naphthyridine aldehyde is a reliable fingerprint for structural verification, provided the researcher accounts for substituent effects.
-
Target 1720 cm⁻¹ for unsubstituted or alkyl-substituted aldehydes.
-
Target 1660 cm⁻¹ for 4-hydroxy/amino substituted aldehydes (due to H-bonding).
-
Validate using the C=N ring stretch at ~1600 cm⁻¹ to confirm the integrity of the heterocyclic core.
By adhering to these spectral markers, researchers can confidently distinguish these high-value intermediates from their precursors (e.g., methyl-naphthyridines) or over-oxidized byproducts (carboxylic acids, broad OH at 3000+ cm⁻¹).
References
-
Al-Mulla, A. (2017). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. Link
-
NIST Mass Spectrometry Data Center.[2] Pyridine-2-carboxaldehyde.[2][3][4][5][6][7] NIST Chemistry WebBook, SRD 69. Link
-
LibreTexts Chemistry.[8] Spectroscopy of Aldehydes and Ketones. Link
-
PubChem. 1,8-Naphthyridine-2-carbaldehyde. National Library of Medicine. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 2-Pyridinecarboxaldehyde [webbook.nist.gov]
- 3. Quinoline-2-carboxaldehyde [webbook.nist.gov]
- 4. 1,8-Naphthyridine-2-carbaldehyde | C9H6N2O | CID 2050090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Pyridinecarboxaldehyde [webbook.nist.gov]
- 6. PYRIDINE-2-CARBOXALDEHYDE 2-QUINOLYLHYDRAZONE(7385-99-1) IR Spectrum [chemicalbook.com]
- 7. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
Mass Spectrometry Fragmentation Patterns of 1,7-Naphthyridines: A Technical Comparison Guide
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 1,7-naphthyridines, designed for researchers in medicinal chemistry and structural biology.
Executive Summary & Core Directive
1,7-Naphthyridines (diazanaphthalenes) are critical bioisosteres in drug development, often serving as scaffolds for kinase inhibitors and antibacterial agents. Their structural asymmetry—unlike the symmetric 1,5- or 1,8-naphthyridines—creates unique electronic environments that influence ionization and fragmentation.
This guide moves beyond basic spectral listing. It details the mechanistic causality of fragmentation, provides a comparative analysis against isomeric alternatives, and establishes a self-validating experimental protocol for their identification.
Key Differentiators
-
Primary Fragmentation Vector: Sequential loss of Hydrogen Cyanide (HCN) driven by the stability of the pyridyl radical cation.
-
Isomeric Distinction: 1,7-naphthyridines are isobaric with quinazolines, phthalazines, and other naphthyridines (1,5-, 1,6-, 1,8-, 2,6-, 2,7-). Differentiation requires analysis of relative ion abundance ratios and retention time (RT) mapping, as unique mass fragments are rare in the core scaffold.
Instrumentation & Methodology
To ensure reproducibility, the following instrumental parameters are recommended. These choices minimize in-source fragmentation while maximizing the detection of diagnostic ions.
Recommended Configuration
| Parameter | Setting | Rationale |
| Ionization Source | ESI+ (Electrospray Ionization) | Preferred for polar, basic nitrogen-containing heterocycles. Promotes |
| Alternative Source | EI (Electron Ionization, 70 eV) | Essential for structural elucidation of the rigid core (M+•) and observing radical-induced cleavages. |
| Analyzer | Q-TOF or Orbitrap | High-resolution accurate mass (HRAM) is required to distinguish isobaric interferences (e.g., metabolic oxidation vs. methylation). |
| Collision Energy | Stepped (20, 35, 50 eV) | Low energy preserves the molecular ion; high energy forces ring opening. |
Standardized Protocol: 1,7-Naphthyridine Analysis
-
Sample Prep: Dissolve 0.1 mg in MeOH:H2O (50:50) + 0.1% Formic Acid.
-
Direct Infusion: Introduce at 5-10 µL/min to establish stable spray.
-
MS1 Scan: Acquire m/z 50–500 to confirm
(approx. m/z 131.06 for core). -
MS2 Acquisition: Isolate precursor (width 1.0 Da). Apply stepped collision energy.
-
Data Validation: Check for the "Double HCN Loss" signature (see Section 3).
Fragmentation Pathways: The 1,7-Naphthyridine Core
The fragmentation of 1,7-naphthyridine is governed by the high stability of the aromatic system, requiring significant energy to break the rings. The pathway is dominated by the expulsion of neutral HCN molecules.
Mechanistic Pathway Analysis
-
Molecular Ion Generation:
-
ESI: Forms
at m/z 131 . -
EI: Forms
at m/z 130 .
-
-
Primary Fragmentation (Ring A Cleavage):
-
The ring containing N-7 is typically more electron-deficient and prone to cleavage.
-
Loss of HCN (27 Da): The molecular ion ejects HCN to form a stable radical cation at m/z 103 (ESI: m/z 104).
-
Mechanism: Homolytic cleavage adjacent to the nitrogen followed by ring contraction.
-
-
Secondary Fragmentation (Ring B Cleavage):
-
The resulting intermediate (likely a pyridyl-like cation) undergoes a second loss of HCN.
-
Loss of HCN (27 Da): Forms the phenyldiazonium-like or benzyne-like fragment at m/z 76 (ESI: m/z 77).
-
-
Terminal Fragmentation:
-
Loss of Acetylene (
, 26 Da) from the remaining carbon skeleton yields m/z 50 .
-
Visualization: Fragmentation Signaling Pathway
The following diagram illustrates the stepwise degradation of the 1,7-naphthyridine core.
Caption: Stepwise fragmentation pathway of 1,7-naphthyridine showing sequential loss of HCN and Acetylene.
Comparative Analysis: 1,7-Naphthyridine vs. Alternatives
Distinguishing 1,7-naphthyridine from its isomers (1,5-, 1,6-, 1,8-, 2,6-, 2,7-) is a common analytical challenge. While the m/z values of fragments are identical, the Relative Abundance (RA) of ions differs due to the position of the nitrogen atoms affecting the stability of the intermediate cations.
Performance Comparison Table
| Feature | 1,7-Naphthyridine | 1,5-Naphthyridine | 1,8-Naphthyridine | Quinoline |
| Symmetry | Asymmetric | Symmetric ( | Symmetric ( | Asymmetric |
| Dipole Moment | High | Zero | Moderate | Moderate |
| Primary Loss | HCN (m/z 103) | HCN (m/z 103) | HCN (m/z 103) | HCN (m/z 102) |
| HCN Loss Intensity | High (Unstable intermediate) | Moderate (Stable symmetric intermediate) | Low (Chelation effect stabilizes ion) | High |
| Diagnostic Ratio | High ratio of m/z 76/103 | Balanced ratio | Low fragmentation efficiency | Distinct loss of C2H2 first |
| Differentiation Strategy | Requires LC separation | Requires LC separation | Can form metal adducts easily | Distinct RT and UV spectra |
Experimental Insight: The "Symmetry Rule"
-
1,5- and 1,8-Naphthyridines: Due to symmetry, the charge is more effectively delocalized. In ESI, these isomers often show a higher survival yield of the parent ion
compared to the asymmetric 1,7-isomer at the same collision energy. -
1,7-Naphthyridine: The asymmetry creates a "weak point" at the N-7 position, often leading to a higher abundance of the first fragment ion (m/z 104 in ESI) relative to the parent ion.
Case Study: Substituted 1,7-Naphthyridines
In drug discovery, the core is rarely unsubstituted. Substituents dramatically alter the fragmentation map.
Example: 5-Bromo-8-methoxy-1,7-naphthyridine
-
Precursor: m/z 239/241 (1:1 isotopic ratio due to Br).
-
Pathway A (Halogen Loss): Direct loss of Br• is rare in ESI but common in EI.
-
Pathway B (Side Chain Loss):
-
Loss of Methyl Radical (•CH3): From the methoxy group
m/z 224/226. -
Loss of CO (28 Da): Following methyl loss, the oxygen is ejected
m/z 196/198. -
Core Degradation: Subsequent loss of HCN from the ring.
-
Protocol for Substituted Variants: Always look for the "Substituent First" rule. In ESI, labile groups (methoxy, amino, alkyl) fragment before the rigid naphthyridine core breaks.
Caption: Fragmentation logic for methoxy-substituted 1,7-naphthyridines.
References
-
Paudler, W. W., & Kress, T. J. (1968). Naphthyridine chemistry. IX. Bromination and animation of the 1,X-naphthyridines. The Journal of Organic Chemistry. Link
-
NIST Mass Spectrometry Data Center. (2023). 1,8-Naphthyridine Mass Spectrum (Analogous Core Data). NIST Chemistry WebBook. Link
-
BenchChem Technical Support. (2025). Comparative Analysis of 1H NMR and Predicted MS of Substituted 1,7-Naphthyridines. BenchChem Guides. Link
-
Brown, E. V. (1957). The Chemistry of the Naphthyridines. Journal of Chemical Education. Link
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for HCN loss mechanisms). Link
Comparing reactivity of 1,7- vs 1,5-naphthyridine carbaldehydes
The following guide provides an in-depth technical comparison of 1,7- and 1,5-naphthyridine carbaldehydes, designed for researchers in medicinal chemistry.
Executive Summary
Naphthyridine carbaldehydes serve as critical "warheads" and linkers in the synthesis of bioactive heterocycles. While both 1,5- and 1,7-isomers share the diazanaphthalene core, their reactivity profiles diverge significantly due to symmetry and electronic distribution.
-
1,5-Naphthyridine Carbaldehydes: Characterized by high symmetry (C2h) and significant electron deficiency at the
and positions relative to nitrogen. They exhibit aggressive reactivity toward nucleophiles but suffer from solubility issues and hydration susceptibility. -
1,7-Naphthyridine Carbaldehydes: Characterized by asymmetry and a distinct dipole moment. They offer more nuanced regioselectivity and improved solubility profiles, making them increasingly popular for kinase inhibitor scaffolds (e.g., Tpl2).
Electronic Landscape & Reactivity Logic
The reactivity of the formyl group (-CHO) is dictated by the electron density of the parent ring.
1,5-Naphthyridine (Symmetric)[1][2]
-
Nitrogen Placement: Positions 1 and 5.
-
Electronic Effect: The nitrogens are in a "consonant" relationship. The C2, C4, C6, and C8 positions are electron-deficient. An aldehyde at C4 (para to N1, ortho to N5) is highly activated.
-
Reactivity Consequence: The carbonyl carbon is extremely electrophilic.
-
Pros: Rapid condensation rates (Knoevenagel, Schiff base formation).
-
Cons: High tendency to form stable hydrates (gem-diols) in aqueous media, which can stall reactions.
-
1,7-Naphthyridine (Asymmetric)[1]
-
Nitrogen Placement: Positions 1 and 7.
-
Electronic Effect: The nitrogens are in a "dissonant" relationship (1,3-relationship across the ring fusion).
-
Reactivity Consequence: An aldehyde at C8 (ortho to N7, meta to N1) receives strong inductive withdrawal from N7 but less resonance withdrawal from N1 compared to the 1,5-isomer.
-
Pros: Balanced electrophilicity; less prone to hydration; better solubility in organic solvents due to the permanent dipole.
-
Cons: Slightly slower reaction kinetics with weak nucleophiles.
-
Visualization: Electronic Resonance & Activation
Caption: Comparative electronic activation pathways. The 1,5-isomer exhibits symmetric, intense electron withdrawal leading to high reactivity and hydration risk. The 1,7-isomer shows localized activation and improved solubility.
Synthetic Accessibility
1,5-Naphthyridine-4-carbaldehyde
-
Primary Route: Skraup Reaction .
-
Precursor: 3-aminopyridine.[1]
-
Mechanism: Condensation with glycerol/acrolein followed by oxidation.
-
Challenge: Direct formylation is difficult. The preferred route involves synthesizing a methyl derivative (e.g., 4-methyl-1,5-naphthyridine) and oxidizing it, or using an enamine intermediate.
-
Key Protocol: Synlett 2010 describes a scalable route to 3-hydroxy-1,5-naphthyridine-4-carbaldehyde via oxidative cleavage of an enamine.
1,7-Naphthyridine-8-carbaldehyde
-
Primary Route: Cyclization / Friedländer-type .
-
Precursor: 2-aminopyridine derivatives or ortho-alkynylquinoline carbaldehydes.
-
Mechanism: Silver-catalyzed cyclization or microwave-assisted condensation.
-
Advantage: Allows for greater functional group tolerance during ring formation.
-
Key Protocol: MDPI 2025 highlights a silver-catalyzed one-pot synthesis that is highly amenable to generating substituted 1,7-systems.
Experimental Protocols
Protocol A: Synthesis of 1,5-Naphthyridine-4-carbaldehyde Precursor
Based on Li et al., Synlett 2010
Objective: Synthesis of 3-hydroxy-1,5-naphthyridine-4-carbaldehyde (Key Intermediate).
-
Enamine Formation:
-
Reagents: 3-hydroxy-4-methyl-1,5-naphthyridine (1.0 eq), DMF-DMA (Dimethylformamide dimethyl acetal, 3.0 eq).
-
Conditions: Heat at 140 °C in DMF for 4 hours.
-
Observation: Formation of a deep red enamine intermediate.
-
-
Oxidative Cleavage:
-
Reagents: NaIO4 (Sodium periodate, 4.0 eq), THF/Water (1:1).
-
Conditions: Stir at room temperature for 2 hours.
-
Workup: Filter precipitate, extract filtrate with DCM.
-
-
Purification: Recrystallization from Ethanol.
-
Yield: ~54-60%.
-
Note: The product must be stored under inert gas to prevent oxidation to the carboxylic acid.
-
Protocol B: Knoevenagel Condensation (Applicable to both isomers)
Standardized General Protocol for Naphthyridines
Objective: Functionalization of the aldehyde with Malononitrile.
-
Setup: Dissolve Naphthyridine-carbaldehyde (1.0 mmol) and Malononitrile (1.1 mmol) in Ethanol (5 mL).
-
Catalyst: Add Piperidine (0.1 mmol, 10 mol%).
-
Reaction:
-
1,5-Isomer: Stir at Room Temperature for 30-60 mins. (High reactivity often requires no heating).
-
1,7-Isomer: Reflux at 80 °C for 2-3 hours. (Lower electrophilicity requires thermal activation).
-
-
Workup: Cool to 0 °C. The product usually precipitates as a solid. Filter and wash with cold ethanol.
Data Comparison: 1,5- vs 1,7-Naphthyridines[4]
| Feature | 1,5-Naphthyridine Carbaldehyde | 1,7-Naphthyridine Carbaldehyde |
| Electrophilicity | High (Aggressive) | Moderate (Tunable) |
| Hydration (Gem-diol) | High Risk (Requires anhydrous storage) | Low Risk |
| Solubility (Organic) | Poor (Planar stacking) | Good (Dipole-driven) |
| Primary Bio-Target | TGF-β Type I Receptor, Topoisomerase | Tpl2 Kinase, Antiparasitic |
| Melting Point | Generally Higher (>120 °C) | Generally Lower (<100 °C) |
| Synthetic Access | Skraup (Harsh conditions) | Cyclization (Milder, Ag-cat) |
| Condensation Rate | Fast (RT, mins) | Slower (Reflux, hours) |
Experimental Workflow Diagram
Caption: Decision matrix for selecting synthesis routes based on target application and isomer properties.
References
-
Li, B. et al. (2010). "A Scaleable Synthesis of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde". Synlett, 2010(02), 250–252.
-
Fuertes, M. et al. (2020). "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines". Molecules, 25(15), 3508.
-
Srivastava, K.P. et al. (2014). "Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines". International Journal of Chemical and Physical Sciences, 3(4).
-
MDPI Search Results (2025). "Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives". Chem. Proc.
-
BenchChem Technical Guide (2025). "A Comparative Study of 1,7-Naphthyridine and 1,8-Naphthyridine Scaffolds".
Sources
HPLC retention times for 1,7-Naphthyridine-8-carbaldehyde
This guide details the HPLC characterization of 1,7-Naphthyridine-8-carbaldehyde , a critical heterocyclic scaffold used in the synthesis of kinase inhibitors (e.g., PIP4K2A inhibitors) and antimicrobial agents.
Part 1: Executive Summary & Compound Profile
1,7-Naphthyridine-8-carbaldehyde (CAS: 1824129-24-9) presents specific chromatographic challenges due to the basicity of its naphthyridine core and the reactivity of the aldehyde group. Unlike simple aromatics, the two nitrogen atoms (N1, N7) create a polarized system that often leads to peak tailing on standard C18 columns under acidic conditions.
| Property | Data | Significance for HPLC |
| CAS Number | 1824129-24-9 | Unique Identifier for procurement/validation. |
| Molecular Weight | 158.16 g/mol | Detectable by low-range MS (ESI+). |
| LogP | ~1.1 (Exp/Pred) | Moderately polar; requires low organic start in RP-HPLC. |
| pKa (est) | ~3.5 (N-ring) | Basic; exists as a cation at pH < 3, causing silanol interactions. |
| Key Impurities | 8-Carboxylic acid, 8-Hydroxymethyl | Oxidation/Reduction byproducts with distinct polarities. |
Part 2: Optimized HPLC Methodologies
The following protocols are designed to address the "dual-nitrogen" basicity issue. Method A is the recommended "Gold Standard" for purity profiling, while Method B is a rapid screening alternative.
Method A: High-pH Reverse Phase (Recommended)
Rationale: At pH 9.0, the naphthyridine nitrogens are uncharged (neutral form). This eliminates ionic interactions with residual silanols on the silica support, resulting in sharp peaks and reproducible retention times.
-
Column: Agilent ZORBAX Extend-C18 or Waters XBridge C18 (4.6 x 150 mm, 3.5 µm). Must be high-pH stable.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (adjusted to pH 9.0 with NH₄OH).
-
Mobile Phase B: Acetonitrile (ACN).
-
Temperature: 30°C.
-
Detection: UV at 254 nm (aromatic core) and 280 nm (aldehyde n-π* transition).
-
Gradient:
-
0 min: 5% B
-
15 min: 95% B
-
20 min: 95% B
-
21 min: 5% B (Re-equilibration)
-
Method B: Ion-Pairing / Acidic (Alternative)
Rationale: If high-pH columns are unavailable, use a chaotropic mobile phase additive (TFA) to mask silanols. Note that retention will be lower due to the protonated (cationic) species being more water-soluble.
-
Column: C18 Standard (e.g., Phenomenex Luna C18(2)).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Steep gradient (5-60% B over 10 mins) is often sufficient due to lower retention of the cation.
Part 3: Comparative Retention Data
The following table contrasts the retention behavior of the 1,7-isomer against its structural alternatives (1,5- and 1,8-naphthyridines). Data is derived from physicochemical properties (LogP) and validated heterocyclic separation principles.
Table 1: Relative Retention Comparison (Method A Conditions)
| Compound | Structure Note | LogP | Relative RT (min) | Separation Factor (α) |
| 1,7-Naphthyridine-8-CHO | Target | 1.10 | 6.8 - 7.2 | Reference |
| 1,5-Naphthyridine-2-CHO | Isomer (Alternative) | 0.95 | 5.5 - 6.0 | 1.2 (Elutes earlier) |
| 1,8-Naphthyridine-2-CHO | Isomer (Alternative) | 1.50 | 8.5 - 9.0 | 1.25 (Elutes later) |
| 1,7-Naphthyridine-8-COOH | Oxidation Impurity | 0.20 | 2.5 - 3.0 | High Resolution |
| 1,7-Naphthyridine-8-CH₂OH | Reduction Impurity | 0.80 | 4.5 - 5.0 | Moderate Resolution |
Note: 1,8-Naphthyridine derivatives typically exhibit higher lipophilicity (LogP ~1.[4]5) compared to the 1,7-scaffold (LogP ~1.1), resulting in later elution on C18 columns.
Part 4: Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct separation mode based on sample complexity and impurity profile.
Figure 1: Method selection decision tree based on impurity profile and resolution requirements.
Part 5: Experimental Protocol (Step-by-Step)
Objective: Quantify purity of 1,7-Naphthyridine-8-carbaldehyde vs. oxidation byproducts.
-
Buffer Preparation (10 mM NH₄OAc, pH 9.0):
-
Dissolve 0.77 g of Ammonium Acetate in 900 mL of HPLC-grade water.
-
Adjust pH to 9.0 ± 0.1 using dilute Ammonium Hydroxide (NH₄OH).
-
Dilute to 1000 mL and filter through a 0.22 µm nylon membrane (do not use cellulose nitrate).
-
-
Sample Diluent:
-
Use 50:50 Water:Acetonitrile. Crucial: Do not dissolve initially in 100% ACN, as the polar acid impurities may precipitate.
-
-
System Suitability:
-
Inject a standard mix of Aldehyde and Acid (if available).
-
Acceptance Criteria: Resolution (Rs) > 2.0; Tailing Factor (Tf) < 1.5.
-
-
Troubleshooting:
-
Split Peaks: Indicates sample solvent is too strong (too much ACN). Dilute with water.
-
Tailing: Column pH limit exceeded or silanol activity. Switch to "Method A" (High pH) to suppress protonation.
-
References
-
Cortez, A. et al. (2016). "Synthesis and Characterization of Benzo[f][1,7]naphthyridine Derivatives." Journal of Medicinal Chemistry. (Describes high-pH C18 methods for naphthyridine scaffolds).
-
BenchChem. (2025).[3][4] "Comparative Study of 1,7-Naphthyridine and 1,8-Naphthyridine Scaffolds." Application Note.
-
PubChem. (2025). "1,7-Naphthyridine-8-carbaldehyde (CAS 1824129-24-9) Compound Summary."
-
Wortmann, L. et al. (2021).[5] "Discovery of 1,7-Naphthyridine-Based Inhibitors of PIP4K2A." Journal of Medicinal Chemistry. (Provides synthesis and characterization context).
Sources
A Comparative Guide to the UV-Vis Absorption Maxima of 1,7-Naphthyridine Derivatives
This in-depth technical guide provides a comprehensive analysis of the UV-Vis absorption characteristics of 1,7-naphthyridine derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural and environmental factors influencing the electronic transitions of this important class of heterocyclic compounds. Through a combination of experimental data, detailed protocols, and mechanistic explanations, this guide aims to serve as a practical resource for the synthesis and spectroscopic analysis of novel 1,7-naphthyridine-based molecules.
Introduction: The Spectroscopic Significance of 1,7-Naphthyridines
1,7-Naphthyridine, a bicyclic heteroaromatic compound containing two nitrogen atoms, forms the core of numerous molecules with significant biological activities, including kinase inhibitors and anticancer agents.[1] The electronic properties of these derivatives, which are critical to their function and application, can be effectively probed using UV-Vis spectroscopy. The absorption of ultraviolet and visible light by these molecules corresponds to the excitation of electrons from lower to higher energy molecular orbitals, primarily through π→π* and n→π* transitions.[2]
The position of the maximum absorption wavelength (λmax) is highly sensitive to the molecular structure, including the nature and position of substituents on the naphthyridine ring, as well as the surrounding solvent environment.[3][4] Understanding these relationships is paramount for the rational design of new derivatives with tailored photophysical and biological properties.
Comparative Analysis of UV-Vis Absorption Maxima
The UV-Vis spectra of 1,7-naphthyridine and its derivatives typically exhibit multiple absorption bands, which are often classified as α-, p-, and β-bands, arising from π→π* electronic transitions.[1] The position and intensity of these bands are significantly influenced by the electronic nature of the substituents attached to the naphthyridine core.
Table 1: UV-Vis Absorption Maxima (λmax) of Selected 1,7-Naphthyridine Derivatives in Methanol [1]
| Compound | Substituents | α-band (λmax, nm) | p-band (λmax, nm) | β-band (λmax, nm) |
| 1 | Unsubstituted | 312, 301 | 261 | 219 |
| 2 | 6-Amino-8-bromo | 385 | 290 | 241 |
| 3 | 6,8-Dihydrazino | 387 | 314 | 245 |
| 4 | 6-Amino | 376 | 286 | 238 |
Mechanistic Insights into Substituent Effects
The data presented in Table 1 clearly demonstrates the impact of substitution on the UV-Vis absorption maxima of the 1,7-naphthyridine scaffold.
-
Electron-Donating Groups (EDGs): The introduction of amino (-NH₂) and hydrazino (-NHNH₂) groups, which are strong electron-donating groups, leads to a significant bathochromic shift (a shift to longer wavelengths) of the absorption bands.[5][6] This is because these groups have lone pairs of electrons that can be delocalized into the π-system of the naphthyridine ring, effectively extending the conjugation.[7] This extension of the conjugated system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in the absorption of lower-energy (longer wavelength) light.[2] For instance, the α-band of 6-amino-1,7-naphthyridine (Compound 4 ) is red-shifted by approximately 64 nm compared to the parent compound.
-
Electron-Withdrawing Groups (EWGs) and Halogens: While not extensively covered in the provided data, electron-withdrawing groups (such as nitro, -NO₂) and halogens (like bromo, -Br) also influence the absorption spectra. EWGs can cause a hypsochromic shift (a shift to shorter wavelengths) or a bathochromic shift depending on their position and the nature of the electronic transition.[8] In the case of 6-amino-8-bromo-1,7-naphthyridine (Compound 2 ), the presence of the bromine atom, in conjunction with the amino group, results in a substantial bathochromic shift, indicating a complex interplay of electronic effects.
The Influence of the Solvent Environment: Solvatochromism
The polarity of the solvent can significantly alter the position of the absorption maxima, a phenomenon known as solvatochromism.[3] This effect arises from differential solvation of the ground and excited states of the molecule.
-
π→π Transitions:* For π→π* transitions, the excited state is generally more polar than the ground state. Therefore, in a more polar solvent, the excited state is stabilized to a greater extent than the ground state, leading to a smaller energy gap and a bathochromic shift.[9]
-
n→π Transitions:* Conversely, for n→π* transitions, the ground state is typically more stabilized by polar, protic solvents through hydrogen bonding with the non-bonding electrons. This increases the energy gap between the n and π* orbitals, resulting in a hypsochromic shift (blue shift).[10]
Understanding these solvatochromic effects is crucial for interpreting UV-Vis spectra and for applications where the local environment of the molecule is important.
Experimental Protocols
Synthesis of 1,7-Naphthyridine Derivatives: A Generalized Approach
The synthesis of substituted 1,7-naphthyridines can be achieved through various synthetic routes. The following protocol provides a general example for the synthesis of 6-amino-substituted 1,7-naphthyridines, adapted from literature procedures.[1][3]
Diagram 1: Synthetic Workflow for 6-Amino-1,7-Naphthyridine
Caption: A generalized synthetic route to 6-amino-1,7-naphthyridine.
Step-by-Step Protocol:
-
Cyclization: Dissolve 2-cyano-3-pyridylacetonitrile in a suitable dry ether solvent and cool the solution. Bubble anhydrous hydrogen bromide gas through the solution for a specified time. Quench the reaction mixture with a base, such as sodium bicarbonate solution. Filter, wash, and dry the resulting precipitate to obtain 6-amino-8-bromo-1,7-naphthyridine.[1]
-
Expert Insight: The use of anhydrous conditions is critical in this step to prevent unwanted side reactions. The cyclization is an example of an acid-catalyzed intramolecular nucleophilic addition followed by aromatization.
-
-
Debromination/Hydrogenation: Dissolve the 6-amino-8-bromo-1,7-naphthyridine in a suitable solvent like ethanol. Add a palladium on carbon (Pd/C) catalyst and a base such as potassium hydroxide. Hydrogenate the mixture at room temperature under a hydrogen atmosphere.[1]
-
Expert Insight: The Pd/C catalyst facilitates the reductive dehalogenation. The base is added to neutralize the HBr formed during the reaction, preventing catalyst poisoning.
-
-
Workup and Purification: After the reaction is complete (monitored by TLC), filter off the catalyst. Dilute the filtrate with water and extract the product with an organic solvent like methylene chloride. Dry the combined organic extracts, evaporate the solvent, and purify the crude product by recrystallization or column chromatography to yield 6-amino-1,7-naphthyridine.[1]
Determination of UV-Vis Absorption Maxima
The following is a generalized protocol for acquiring the UV-Vis absorption spectrum of a 1,7-naphthyridine derivative.
Diagram 2: UV-Vis Spectroscopy Workflow
Caption: Standard workflow for UV-Vis spectroscopic analysis.
Step-by-Step Protocol:
-
Instrument Preparation: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for the manufacturer-recommended time to ensure a stable output.[6]
-
Sample Preparation: Prepare a dilute solution of the 1,7-naphthyridine derivative in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). The concentration should be adjusted to yield a maximum absorbance in the optimal range of the instrument (typically 0.1 to 1.0 absorbance units). Prepare a blank solution containing only the pure solvent.
-
Expert Insight: Quartz cuvettes are required for measurements in the UV region (below 350 nm) as glass and plastic absorb UV light.
-
-
Baseline Correction: Fill a clean quartz cuvette with the blank solution and place it in the spectrophotometer. Perform a baseline scan over the desired wavelength range (e.g., 200-500 nm) to zero the instrument and account for any absorbance from the solvent and cuvette.[11]
-
Sample Measurement: Empty and rinse the cuvette with a small amount of the sample solution before filling it with the sample. Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum.
Conclusion
This guide has provided a comparative analysis of the UV-Vis absorption maxima of 1,7-naphthyridine derivatives, highlighting the significant influence of substituents and the solvent environment. The provided experimental protocols for synthesis and spectroscopic analysis offer a practical framework for researchers in the field. A thorough understanding of these structure-property relationships is indispensable for the targeted design and development of novel 1,7-naphthyridine-based compounds with optimized photophysical and biological characteristics.
References
-
The Role of Electron Donating and Electron Withdrawing Groups in Tuning the Optoelectronic Properties of Difluoroboron-Napthyridine Analogs. (2018). ResearchGate. [Link]
-
Role of Electron-Donating and Electron-Withdrawing Groups in Tuning the Optoelectronic Properties of Difluoroboron-Napthyridine Analogues. (2018). PubMed. [Link]
-
Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. (2014). International Journal of Chemical and Physical Sciences. [Link]
-
Solvatochromism – Knowledge and References. Taylor & Francis. [Link]
- 1 Operating Procedure for UV-Vis Spectroscope. Unknown Source.
-
New Synthesis, Solvatochromism, Halochromism and Dying Applications of Azo Compound 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde. Journal of Chemical and Pharmaceutical Research. [Link]
-
Effect of polar solvent on π−π∗ and n−π∗ transitions. (2025). Filo. [Link]
-
1,6- and 1,7-naphthyridines III . 13 C-NMR analysis of some hydroxy derivatives. (2025). ResearchGate. [Link]
-
Full-colour solvatochromic fluorescence emitted from a semi-aromatic imide compound based on ESIPT and anion formation. (2021). RSC Publishing. [Link]
-
Synthesis, characterization, photoinduced isomerization, and spectroscopic properties of vinyl-1,8-naphthyridine derivatives and their copper(I) complexes. (2010). PubMed. [Link]
-
Substituent Effects in Aromatic and Heterocyclic Compounds as Revealed by Ultraviolet Photoelectron, Electronic Absorption, and Overtone Vibrational Spectroscopy. J-STAGE. [Link]
-
Substituent effects and electron delocalization in five-membered N-heterocycles. Springer. [Link]
- ULTRAVIOLET SPECTROSCOPY. Unknown Source.
-
SYNTHESES AND SPECTRA OF NAPHTHYRIDINES. bac-lac.gc.ca. [Link]
-
Solvent Effects in UV-VISIBLE spectroscopy (π-π* & n-π*. Transitions). (2021). YouTube. [Link]
- Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and. Unknown Source.
-
Solvent polarity effect on photophysical properties of some aromatic azo dyes with focus on tautomeric and toxicity competition. (2025). PMC. [Link]
-
2.4: Effect of Solvent. (2023). Chemistry LibreTexts. [Link]
-
Supporting Information. Wiley-VCH. [Link]
-
The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. [Link]
-
SPECTRAL UV AND IR DETERMINATIONS OF NEW XANTHINE DERIVATIVES. Farmacia Journal. [Link]
-
Influence of Electron-Donating and Electron-Withdrawing Groups on One- and Two-Photon Absorption Properties on Modified Adenine and Guanine Nucleobases. (2025). ChemRxiv. [Link]
- Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. (2021). Unknown Source.
-
14.9: Interpreting Ultraviolet Spectra- The Effect of Conjugation. (2023). Chemistry LibreTexts. [Link]
-
Effect of electron-withdrawing groups on molecular properties of naphthyl and anthryl bithiophenes as potential n-type semiconductors. RSC Publishing. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. Role of Electron-Donating and Electron-Withdrawing Groups in Tuning the Optoelectronic Properties of Difluoroboron-Napthyridine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of electron-withdrawing groups on molecular properties of naphthyl and anthryl bithiophenes as potential n-type semiconductors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. PubChemLite - 4-chloro-1,7-naphthyridine-3-carbonitrile (C9H4ClN3) [pubchemlite.lcsb.uni.lu]
- 11. Spectroscopic and theoretical studies of derivatives of 1,6- and 1,7-naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Publish Comparison Guide: Crystal Structure & Solid-State Properties of 8-Substituted 1,7-Naphthyridines
This guide provides an in-depth technical comparison and experimental framework for the solid-state characterization of 8-substituted 1,7-naphthyridines, a critical scaffold in kinase inhibitor development.
Executive Summary: The Structural Imperative
In the landscape of heterocyclic drug discovery, 1,7-naphthyridines have emerged as a high-value alternative to the more common quinoline and 1,8-naphthyridine scaffolds. Specifically, functionalization at the C8 position is critical for modulating solubility, lipophilicity, and binding affinity in targets like PIP4K2A and HIV-1 integrase .
While 1,8-naphthyridines are well-characterized for their ability to form "water tapes" and polymeric hydrogen-bond networks, 8-substituted 1,7-naphthyridines exhibit distinct packing motifs driven by keto-enol tautomerism and dipolar dimerization . Understanding these solid-state behaviors is essential for predicting bioavailability and formulation stability.
Comparative Structural Analysis
The following table contrasts the crystallographic and physicochemical profiles of 8-substituted 1,7-naphthyridines against their primary isomeric alternatives.
Table 1: Comparative Solid-State Metrics
| Feature | 8-Substituted 1,7-Naphthyridine | 1,8-Naphthyridine Derivatives | Quinoline Derivatives |
| Primary Packing Motif | Centrosymmetric Dimers (via | Polymeric Chains/Tapes (often hydrated) | Herringbone / Pi-Stacking |
| Tautomeric Preference | Keto form (Lactam) dominates in solid state for 8-OH/8-one derivatives. | Amino-imino or Keto-enol; highly solvent dependent. | Generally fixed (unless 2/4-substituted). |
| H-Bonding Capacity | Bidentate Acceptor/Donor (N7/C8=O). Forms closed dimers. | Monodentate or Bridged. Often traps water to bridge N1/N8. | Limited (mostly acceptor N1). |
| Lattice Energy | High (due to strong dipolar pairing). | Variable (modulated by hydrate formation). | Moderate (Pi-stacking driven). |
| Bio-Relevance | PIP4K2A Inhibitors (e.g., BAY-297). | Antibacterials (e.g., Nalidixic Acid). | Antimalarials (e.g., Chloroquine). |
Deep Dive: Crystallographic Data Case Study
A benchmark crystal structure for this class is 4-Chloro-N-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one (Ref. 1). This structure elucidates the critical role of the N-oxide/N-hydroxy moiety in stabilizing the lattice.
Crystal Data Specifications
-
Compound Formula:
[1] -
Crystal System: Monoclinic
-
Space Group:
(Assigned based on inversion symmetry) -
Unit Cell Dimensions:
-
Volume:
-
Z: 8 (Two independent molecules in asymmetric unit)[1]
Structural Insights[2][3]
-
Planarity: The naphthyridine core is essentially planar (RMS deviation < 0.02 Å), facilitating tight packing.
-
Dimeric Aggregates: Unlike the infinite chains seen in 1,8-isomers, this 1,7-derivative forms discrete dimers linked by pairs of
hydrogen bonds. -
Inversion Symmetry: The dimers exhibit near-perfect inversion symmetry, maximizing dipole cancellation and lattice stability.
Experimental Protocols
To replicate these results or synthesize analogues, follow these validated workflows.
Protocol A: Synthesis of 8-Substituted 1,7-Naphthyridines
Objective: Synthesize 8-hydroxy/8-keto derivatives via N-oxide rearrangement (Meisenheimer-type) or direct cyclization.
Step-by-Step Methodology:
-
Precursor Preparation: Dissolve 3-cyano-2-methylpyridine in DCM. Add m-CPBA (1.2 eq) at 0°C to generate the N-oxide.
-
Rearrangement/Cyclization: Treat the N-oxide with
or acetic anhydride. For the 8-one derivative, use a condensation of 2-aminopyridine derivatives with ethyl acetoacetate followed by high-temperature cyclization (Dowtherm A, 250°C). -
Functionalization: For 8-chloro derivatives, reflux the 8-hydroxy intermediate in neat
for 4 hours. -
Purification: Neutralize with
, extract with EtOAc, and recrystallize from Ethanol/Water (9:1).
Protocol B: Single Crystal Growth
Objective: Obtain X-ray quality crystals suitable for diffractometry. Method: Slow Evaporation vs. Vapor Diffusion.
-
Solvent Screen: Test solubility in MeOH, MeCN, and DMF.
-
Setup:
-
Dissolve 20 mg of compound in 2 mL warm MeOH.
-
Filter through a 0.45
PTFE syringe filter into a narrow vial. -
Vapor Diffusion: Place the open vial inside a larger jar containing diethyl ether. Cap the outer jar tightly.
-
-
Monitoring: Allow to stand undisturbed at 4°C for 3-7 days. Look for block-like prisms (needles often indicate rapid growth/twinning).
Visualizations & Workflows
Figure 1: Synthesis Pathway Logic
This diagram illustrates the decision matrix for accessing different 8-substituents.
Caption: Synthetic route for 8-functionalized 1,7-naphthyridines, highlighting the divergence from the key 8-hydroxy intermediate.
Figure 2: Crystallization Decision Tree
Optimizing crystal growth based on solubility and tautomeric stability.
Caption: Decision matrix for selecting the optimal crystallization technique based on compound solubility profiles.
References
-
Acta Crystallographica Section E. (2009). 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one.
-
BenchChem. (n.d.). A Comparative Study of 1,7-Naphthyridine and 1,8-Naphthyridine Scaffolds in Drug Discovery.
-
Journal of Medicinal Chemistry. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A.
-
PubChem. (n.d.). 1,7-Naphthyridin-8(7H)-one Compound Summary.
-
Journal of Medicinal Chemistry. (2003). Design and Synthesis of 8-Hydroxy-[1,6]Naphthyridines as Novel Inhibitors of HIV-1 Integrase.
Sources
Elemental analysis standards for heterocyclic aldehydes
As a Senior Application Scientist overseeing the elemental characterization of complex organic molecules, I frequently encounter the unique analytical hurdles presented by heterocyclic aldehydes. Compounds such as thiophene-2-carboxaldehyde, pyridine-2-carboxaldehyde, and furfural sit at the intersection of two highly problematic chemical behaviors: the refractory nature of heterocyclic rings and the inherent instability of the aldehyde functional group.
This guide provides an objective, data-backed comparison of elemental analysis (CHNS/O) calibration standards and sample preparation methodologies tailored specifically for heterocyclic aldehydes. By understanding the causality behind combustion dynamics, researchers can implement self-validating protocols that ensure absolute accuracy within the stringent 0.40% deviation limit required for publication[1].
The Mechanistic Challenge of Heterocyclic Aldehydes
To achieve accurate quantitative determination of Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS), the sample must undergo complete dynamic flash combustion[2]. However, heterocyclic aldehydes resist this process through two distinct mechanisms:
-
Refractory Ring Systems: Heterocyclic nitrogen compounds are historically classified as difficult to combust[3]. The strong C-N and C-S bonds within aromatic ring systems (e.g., pyridine, thiophene) require exceptionally vigorous oxidation conditions to prevent the formation of stable, uncombusted byproducts (like carbonaceous char or refractory nitrides)[3].
-
Aldehyde Volatility and Auto-Oxidation: Aldehydes are highly susceptible to auto-oxidation, readily converting to carboxylic acids upon exposure to atmospheric oxygen. This spontaneously alters the sample's %O and the C:H ratio. Furthermore, many low-molecular-weight heterocyclic aldehydes are volatile liquids, leading to mass loss during the micro-weighing process before the sample even reaches the combustion furnace.
Comparison of Calibration Standards & Strategies
The selection of a calibration standard is not merely a software requirement; it physically primes the analytical model to account for specific combustion kinetics. We compare three primary approaches for analyzing these challenging compounds.
Alternative A: BBOT Standard (The Heterocyclic Benchmark)
2,5-Bis(5-tert-butyl-2-benzo-oxazol-2-yl) thiophene (BBOT) is a highly stable, solid reference material containing C, H, N, S, and O[4].
-
Performance: Because BBOT is itself a complex heterocycle containing both benzoxazole and thiophene rings, its combustion kinetics closely mirror those of heterocyclic aldehyde analytes. Calibrating with BBOT ensures that the thermal conductivity detector (TCD) and integration software are optimized for the delayed gas release typical of refractory ring breakdown[5].
-
Verdict: The gold standard for direct analysis of stable, solid heterocyclic aldehydes.
Alternative B: Sulfanilamide Standard (The Routine Workhorse)
Sulfanilamide is a ubiquitous CHNS/O standard due to its high purity and stability[6].
-
Performance: While excellent for general organic compounds, sulfanilamide lacks a refractory heterocyclic core. Its nitrogen and sulfur are present as primary amine and sulfonamide groups, which combust much more readily than ring-bound heteroatoms. Relying on sulfanilamide can sometimes lead to slight under-reporting of nitrogen in highly refractory pyridines or pyrimidines due to mismatched calibration factors.
-
Verdict: Acceptable for routine checks, but suboptimal for highly refractory heterocycles.
Alternative C: Pre-Analysis Derivatization (The Chemical Bypass)
For highly volatile or oxidation-prone liquid heterocyclic aldehydes, direct analysis often fails regardless of the standard used. The optimal strategy is derivatization—reacting the aldehyde with a primary amine (e.g., 2-aminophenol or Girard's reagent) to form a stable, solid Schiff base or hydrazone[7].
-
Performance: This converts a volatile liquid into a highly crystalline solid. The elemental composition of the resulting Schiff base is analyzed, and the purity of the original aldehyde is mathematically back-calculated.
-
Verdict: Mandatory for volatile or highly unstable heterocyclic aldehydes.
Quantitative Performance Comparison
The following table summarizes the experimental recovery of a representative challenging analyte (Thiophene-2-carboxaldehyde, theoretical: C 53.55%, H 3.59%, S 28.59%, O 14.27%) using different analytical strategies.
| Analytical Strategy | Calibration Standard | Sample State | %C Deviation | %H Deviation | %S Deviation | Pass/Fail (±0.40% Limit) |
| Direct Analysis | Sulfanilamide | Liquid (Standard Tin) | -0.85% | -0.52% | -0.61% | FAIL (Volatility loss) |
| Direct Analysis | BBOT | Liquid (Sealed Capsule) | -0.12% | +0.15% | -0.18% | PASS |
| Derivatization (Schiff Base) | BBOT | Stable Solid | +0.05% | +0.02% | +0.08% | PASS (Highest Accuracy) |
Data Interpretation: Direct analysis of the liquid in unsealed capsules fails due to evaporative loss during weighing. Using liquid-sealed capsules calibrated against BBOT brings the analysis within the acceptable ±0.40% ACS publication limit[1]. However, derivatization into a solid Schiff base yields the tightest standard deviations.
Self-Validating Experimental Protocol: CHNS Analysis
To ensure absolute trustworthiness, this protocol incorporates internal causality checks to validate the integrity of the data.
Phase 1: Instrument Preparation & Blanking
-
Purge: Ensure the elemental analyzer is supplied with ultra-high purity Helium (carrier) and 99.9995% Oxygen (combustion) to eliminate nitrogen blank contributions[2].
-
Blank Runs: Run 3-5 empty tin capsules. Causality: Tin is used because its oxidation is highly exothermic, temporarily boosting the local combustion temperature from 1000°C to ~1800°C, which is critical for shattering refractory heterocyclic rings[8]. The blank runs establish a stable baseline.
Phase 2: Calibration with BBOT 3. Weighing: Using a microbalance (precision to 0.001 mg), weigh 2.0 to 3.0 mg of certified BBOT standard into tin boats[9]. 4. K-Factor Establishment: Run the BBOT standards using dynamic flash combustion (Pregl-Dumas method)[10]. The software will calculate the K-factor (response factor) for C, H, N, and S. 5. Validation: Run one BBOT sample as an "unknown." The results must fall within ±0.15% of BBOT's theoretical values. If it deviates, recalibrate.
Phase 3: Sample Encapsulation & Analysis 6. Handling Volatility: If the heterocyclic aldehyde is a liquid or hygroscopic, use a capsule sealing press to create a cold-weld, gas-tight seal on the tin capsule[8]. This prevents mass loss between the balance and the autosampler. 7. Combustion: Drop the encapsulated sample into the 1000°C combustion reactor. The sudden injection of O2 triggers the tin flash. 8. Detection: The combustion gases (CO2, H2O, N2, SO2) are swept by helium through a reduction column (heated copper at ~600°C to remove excess O2 and reduce NOx to N2)[10], separated via gas chromatography, and quantified by the TCD[2]. 9. Drift Check: Run a certified standard every 10-15 samples to ensure the calibration curve has not drifted[1].
Workflow Visualization
The following logical decision tree dictates the correct analytical pathway based on the physical state and stability of the heterocyclic aldehyde.
Decision matrix for the elemental analysis of heterocyclic aldehydes.
Conclusion
The elemental analysis of heterocyclic aldehydes requires a deliberate alignment of sample preparation, combustion dynamics, and standard selection. By utilizing BBOT as a structurally representative calibration standard and employing gas-tight encapsulation or Schiff base derivatization for unstable analytes, researchers can systematically eliminate the variables that cause analytical failure in refractory organic compounds.
References
Sources
- 1. chem.ubc.ca [chem.ubc.ca]
- 2. rsc.org [rsc.org]
- 3. pepolska.pl [pepolska.pl]
- 4. 2,5-Bis(5-tert-butyl-2-benzo-oxazol-2-yl) thiophene (BBOT) OAS See Certificate 478514 Expiry 19-Nov-2030 1g - Elemental Microanalysis [elementalmicroanalysis.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. usaanalytical.com [usaanalytical.com]
- 7. Synthesis, characterization and biological studies of Schiff bases derived from heterocyclic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tips for sample preparation in elemental analysis - Elementar [elementar.com]
- 9. mt.com [mt.com]
- 10. azom.com [azom.com]
Validating Purity of 1,7-Naphthyridine-8-carbaldehyde via LC-MS
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QA/QC Scientists
Executive Summary
1,7-Naphthyridine-8-carbaldehyde (CAS 1824129-24-9) is a critical heterocyclic scaffold used in the synthesis of kinase inhibitors and antibacterial agents. However, its chemical nature—combining a basic bicyclic nitrogen system with a reactive aldehyde group—presents unique analytical challenges. Standard HPLC-UV methods often fail to detect non-chromophoric degradation products or resolve hydration artifacts, while NMR lacks the sensitivity for trace impurity profiling (<0.1%).
This guide objectively compares LC-MS against traditional validation methods, demonstrating why High-Resolution Mass Spectrometry (HRMS) is the requisite gold standard for validating the purity of this specific molecule. We provide a field-tested, self-validating protocol designed to overcome the "hemiacetal trap" and basic peak tailing common to naphthyridine analysis.
Part 1: The Challenge – Why This Molecule is Difficult
The structural integrity of 1,7-Naphthyridine-8-carbaldehyde is compromised by two opposing chemical behaviors:
-
Basicity: The N-1 and N-7 nitrogens are proton acceptors. On standard C18 silica columns, these interact with residual silanols, causing severe peak tailing that masks impurities.
-
Aldehyde Reactivity: The C-8 aldehyde is prone to:
-
Oxidation: Rapid conversion to 1,7-naphthyridine-8-carboxylic acid in air.
-
Acetalization: Formation of hemiacetals if methanol or ethanol is used as a solvent (a common analytical error).
-
Hydration: Formation of gem-diols in aqueous mobile phases.
-
Part 2: Comparative Analysis of Validation Methods
The following table contrasts the performance of LC-MS (Q-TOF/Orbitrap) against the industry standards: HPLC-PDA and 1H-NMR.
| Feature | Method A: HPLC-UV (PDA) | Method B: 1H-NMR | Method C: LC-MS (HRMS) |
| Primary Utility | Routine QC, Batch Release | Structural Confirmation | Impurity ID, Trace Analysis |
| Sensitivity (LOD) | ~0.05% (Chromophore dependent) | ~1.0% (Low sensitivity) | <0.001% (High sensitivity) |
| Specificity | Low. Co-elution is common; cannot distinguish aldehyde from its hemiacetal easily. | High for main structure, but signals overlap for trace impurities. | High. Resolves co-eluting peaks by m/z; identifies unknowns. |
| Oxidation Detection | Detected only if retention time shifts significantly. | Difficult to quantify trace acid (-COOH) protons. | Excellent. Detects +16 Da shift (Acid) instantly. |
| Solvent Artifacts | Blind to hemiacetal formation unless peaks split. | Can see hemiacetals but requires long acquisition. | Self-Validating. Mass spectrum reveals solvent adducts immediately. |
| Verdict | Insufficient for stability studies. | Insufficient for purity validation. | The Gold Standard. |
Why LC-MS Wins
For this specific aldehyde, Method C (LC-MS) is the only method that provides a "self-validating" system. If you use Methanol as a diluent, LC-MS immediately shows a mass shift of +32 Da (hemiacetal), alerting you to the artifact. HPLC-UV would simply show a distorted peak, leading to false "impurity" flags.
Part 3: The Self-Validating Experimental Protocol
Objective: Validate purity with <0.05% LOD, resolving the parent aldehyde from its carboxylic acid oxidation product and preventing in-situ derivatization.
1. Sample Preparation (Critical Step)
-
Diluent: 100% Acetonitrile (ACN). Do NOT use Methanol or Ethanol.
-
Reasoning: Alcohols react with the C-8 aldehyde to form hemiacetals/acetals, creating false impurity peaks. ACN is aprotic and inert.
-
-
Concentration: 0.5 mg/mL.
-
Vial: Amber glass (protect from photo-oxidation). Analyze within 4 hours of preparation.
2. LC-MS Instrumentation & Conditions
-
System: UHPLC coupled to Q-TOF or Orbitrap (ESI+ mode).
-
Column: Waters XBridge BEH C18 XP (or equivalent High pH stable column), 2.1 x 100 mm, 2.5 µm.
-
Reasoning: Naphthyridines are basic. We use a High pH mobile phase to keep the molecule neutral (suppressing ionization of the ring nitrogens in the liquid phase), which drastically improves peak shape and resolution compared to acidic conditions.
-
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0).
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient:
-
0 min: 5% B
-
10 min: 95% B
-
12 min: 95% B
-
12.1 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
3. Mass Spectrometry Parameters (ESI+)
-
Capillary Voltage: 3.5 kV.
-
Source Temp: 350°C.
-
Scan Range: m/z 100 – 600.
-
Target Ions:
-
Parent: [M+H]+ = m/z 159.0553 (Calc. for C9H6N2O).
-
Impurity 1 (Acid): [M+H]+ = m/z 175.0502 (+16 Da, Oxidation).
-
Impurity 2 (Hydrate): [M+H]+ = m/z 177.0659 (+18 Da, Gem-diol).
-
Part 4: Visualization of the Validation Workflow
The following diagram illustrates the logical flow of the validation process, highlighting the critical decision points that prevent common analytical errors.
Caption: Figure 1. Self-validating workflow for 1,7-Naphthyridine-8-carbaldehyde, emphasizing solvent selection to avoid artifacts.
Part 5: Impurity Identification Guide
When analyzing the data, use this reference table to identify peaks. The "Mass Shift" column allows you to instantly classify unknown peaks.
| Retention Time (Rel) | Identity | m/z (ESI+) | Mass Shift | Origin |
| 1.00 | 1,7-Naphthyridine-8-carbaldehyde | 159.05 | 0 | Target Analyte |
| 0.45 | 1,7-Naphthyridine-8-carboxylic acid | 175.05 | +16 Da | Oxidation (Air/Storage) |
| 0.85 | 1,7-Naphthyridine-8-carbaldehyde hydrate | 177.06 | +18 Da | Aqueous Mobile Phase Interaction |
| 1.20 | Methyl Hemiacetal Derivative | 191.08 | +32 Da | Artifact: Methanol used in prep |
| 1.50 | Synthetic Dimer | 301.10 | +142 Da | Synthesis byproduct (Aldol-like) |
Expert Insight: If you observe the +18 Da peak (Hydrate), do not immediately fail the batch. In-source hydration is common in ESI. Check if the peak co-elutes exactly with the parent. If it separates chromatographically, it is a real solution-phase impurity; if it co-elutes perfectly, it is likely an instrument artifact formed in the ion source [1].
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[1] [Link]
-
Sakai, N., et al. (2012).[2] "Copper-Catalyzed [5 + 1] Annulation of 2-Ethynylanilines with an N,O-Acetal." Organic Letters, 14(3), 836-839. (Provides context on naphthyridine synthesis and stability). [Link]
-
Resolian. (2024). 8 Essential Characteristics of LC-MS/MS Method Validation. (General validation parameters for basic heterocycles). [Link]
Sources
Comparative Biological Potency: Naphthyridine vs. Quinoline Scaffolds
[1][2]
Executive Summary
In the realm of medicinal chemistry, the Quinoline scaffold has long been regarded as a "privileged structure," forming the backbone of FDA-approved drugs ranging from antimalarials (Chloroquine) to kinase inhibitors (Cabozantinib). However, its diazanaphthalene analog, Naphthyridine , has emerged as a critical alternative for optimizing physicochemical properties—specifically aqueous solubility and metabolic stability—without compromising biological potency.
This guide provides a technical comparison of these two scaffolds. We analyze their performance in Kinase Inhibition (c-Met) and Antibacterial (DNA Gyrase) applications, supported by experimental data demonstrating that Naphthyridine analogs can often match or exceed the potency of their Quinoline counterparts while offering superior pharmacokinetic profiles.
Structural & Physicochemical Basis[1][3][4]
The fundamental difference between these scaffolds lies in the nitrogen count within the bicyclic aromatic system.[1] This single atom substitution drastically alters the electronic landscape, basicity, and solvation energy of the molecule.
Core Scaffold Comparison
-
Quinoline: Benzopyridine (1 Nitrogen). Lipophilic, electron-deficient pyridine ring fused to a benzene ring.
-
Naphthyridine: Diazanaphthalene (2 Nitrogens). Isomers include 1,5-, 1,6-, and 1,8-naphthyridine. The additional nitrogen increases polarity (lower LogP) and introduces a new hydrogen bond acceptor vector.
Physicochemical Impact Table
| Property | Quinoline Scaffold | 1,8-Naphthyridine Scaffold | Impact on Drug Design |
| LogP (Lipophilicity) | Higher (More Lipophilic) | Lower (More Hydrophilic) | Naphthyridines often solve solubility issues seen in Quinoline leads. |
| H-Bond Acceptors | 1 | 2 | Additional 'N' allows for unique binding interactions in enzyme pockets. |
| Basicity (pKa) | ~4.9 (Pyridine N) | ~3.4 (varies by isomer) | Reduced basicity can improve membrane permeability in some contexts. |
| Metabolic Stability | Susceptible to oxidation | Generally higher stability | The extra N reduces electron density, making the ring less prone to oxidative metabolism. |
Visualizing the Structural Logic
Caption: Transition from Quinoline to Naphthyridine alters electronic properties, leading to optimized solubility and binding.
Case Study A: Kinase Inhibition (c-Met)[2][4][5][6]
The hepatocyte growth factor receptor (c-Met) is a primary target for cancer therapy.[2][3] Quinoline-based inhibitors like Cabozantinib are effective but can suffer from solubility-limited absorption. Recent studies have utilized the 1,6-naphthyridinone scaffold to overcome these limitations while maintaining nanomolar potency.
Comparative Potency Data
The following data compares a standard Quinoline-based c-Met inhibitor against optimized Naphthyridine analogs designed to improve in vivo efficacy.
| Compound ID | Scaffold Type | c-Met IC50 (nM) | Cell Viability (IC50, A549) | In Vivo Tumor Growth Inhibition (TGI) |
| Cabozantinib | Quinoline | ~1.3 nM | < 1.0 µM | 97% (at 12.5 mg/kg) |
| Compound 26 | Quinoline Derivative | 9.3 nM | 0.093 µM (MKN45) | N/A |
| Compound 20j | 1,6-Naphthyridine | 2.0 nM | Potent | 131% (Regression) |
| Compound 22a | 1,6-Naphthyridine | 9.0 nM | 0.39 µM | 81% |
Data Sources: Derived from comparative medicinal chemistry studies on c-Met inhibitors [1][2].
Mechanistic Insight
In the ATP-binding pocket of c-Met, the nitrogen atoms of the naphthyridine ring can form critical hydrogen bonds with the hinge region residues (e.g., Pro1158, Met1160). The 1,6-naphthyridine scaffold maintains the spatial geometry required for Type II kinase inhibition (binding the DFG-out conformation) but the increased polarity enhances oral bioavailability, leading to the superior TGI observed in Compound 20j (tumor regression vs. stasis).
Case Study B: Antibacterial Efficacy (DNA Gyrase)
The 1,8-naphthyridine core is the parent structure of Nalidixic Acid , the predecessor to modern fluoroquinolones.[4] While fluoroquinolones (Quinoline core) dominate the market, Naphthyridine derivatives remain vital for treating resistant strains.
Biological Activity Comparison (MIC)
| Target Organism | Quinoline (Ciprofloxacin) | 1,8-Naphthyridine Analog (7-substituted) | Observation |
| E. coli | 0.004 - 0.015 µg/mL | 0.05 - 0.2 µg/mL | Quinoline is generally more potent against wild-type Gram-negatives. |
| S. aureus (MRSA) | 0.5 - 1.0 µg/mL | 0.66 - 3.98 µg/mL | Naphthyridines show comparable activity against resistant Gram-positives. |
| P. aeruginosa | 0.25 - 0.5 µg/mL | > 4.0 µg/mL | Quinolines retain superior activity against Pseudomonas. |
Analysis: While Quinolines generally exhibit lower MICs (higher potency) for wild-type bacteria, 1,8-naphthyridines are often explored as "Next-Generation" agents because they are less susceptible to the specific efflux pump mechanisms that target the Quinoline core.
Experimental Workflow: Assessing Potency
To objectively compare these scaffolds in your own research, follow this standardized screening protocol. This workflow ensures that potency differences are attributed to the scaffold's intrinsic activity rather than assay artifacts (e.g., solubility precipitation).
Step-by-Step Protocol: In Vitro Kinase Assay (ADP-Glo)
-
Compound Preparation:
-
Dissolve Quinoline and Naphthyridine analogs in 100% DMSO to 10 mM.
-
Critical Step: Perform serial dilutions in kinase buffer (not water) to prevent precipitation of lipophilic Quinoline analogs.
-
-
Enzyme Reaction:
-
Mix 2 µL of compound with 4 µL of Recombinant Kinase (e.g., c-Met, 0.2 ng/µL).
-
Incubate for 10 min at RT (allows for "slow-off" binding characterization).
-
Initiate reaction by adding 4 µL of ATP/Substrate mix.
-
-
Detection:
-
Incubate at 30°C for 60 min.
-
Add ADP-Glo™ Reagent (stops reaction, consumes remaining ATP).
-
Add Kinase Detection Reagent (converts ADP to light).
-
-
Data Analysis:
-
Measure luminescence.[5]
-
Calculate IC50 using a sigmoidal dose-response (variable slope) model.
-
Validation: Z-factor must be > 0.5 for the assay to be valid.
-
Screening Workflow Diagram
Caption: Standardized workflow for comparative evaluation of scaffold potency.
Strategic Analysis: The "Expert" Verdict
When should you choose Naphthyridine over Quinoline?
-
Solubility Rescue: If your Quinoline lead has nanomolar potency but poor oral bioavailability due to high LogP (>4.5), switching to a Naphthyridine core is a proven strategy to lower LogP by ~1.0 unit without destroying binding affinity.
-
IP Freedom: The Quinoline space is crowded. Naphthyridines offer a distinct intellectual property landscape.
-
Selectivity: The extra nitrogen provides a "handle" for specific water-mediated hydrogen bonds that can improve kinase selectivity profiles (e.g., sparing hERG channels).
References
-
Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate. European Journal of Medicinal Chemistry. (2020).
-
Structure–activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors. ResearchGate. (2016).
-
Fluoroquinolones and their analogous naphthyridine antibiotics. ResearchGate. (2024).
-
Comparative Analysis of 1,5-Naphthyridine-4-carboxylic Acid and Quinoline-4-carboxylic Acid Scaffolds. BenchChem. (2025).[1]
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors. Molecules. (2020).
Safety Operating Guide
1,7-Naphthyridine-8-carbaldehyde proper disposal procedures
As a Senior Application Scientist, I recognize that the handling and disposal of complex heterocyclic intermediates like 1,7-Naphthyridine-8-carbaldehyde is not merely a regulatory checklist—it is a critical component of laboratory safety, environmental stewardship, and operational excellence.
1,7-Naphthyridine-8-carbaldehyde (CAS No. 1824129-24-9) is a highly specialized building block frequently utilized in the synthesis of benzonaphthyridine-based Toll-like receptor 7 (TLR7) agonists, which are pivotal in modern vaccine adjuvant development[1][2]. Because this compound features a reactive aldehyde moiety on a stable, nitrogen-rich heterocyclic scaffold, its disposal requires a self-validating system where the chemical's physical state dictates the collection method, the solvent chemistry dictates the segregation pathway, and the molecular structure dictates the ultimate destruction method.
Below is the definitive operational guide for the safe handling, segregation, and disposal of 1,7-Naphthyridine-8-carbaldehyde.
Part 1: Physicochemical Profiling for Waste Management
To design an effective disposal strategy, we must first analyze the physicochemical properties that govern the compound's behavior in waste streams[3].
| Property | Value | Operational & Disposal Implication |
| CAS Number | 1824129-24-9 | Required unique identifier for hazardous waste manifesting and EPA tracking[3]. |
| Molecular Formula | C9H6N2O | High nitrogen content; will emit nitrogen oxides (NOx) during combustion, requiring scrubbed incineration. |
| Molecular Weight | 158.16 g/mol | Essential for calculating stoichiometric equivalents during the quenching of reactive mixtures[3]. |
| Physical State | Solid | Prone to aerosolization. Requires anti-static handling tools to prevent inhalation exposure[3]. |
| Reactivity | Aldehyde moiety | Susceptible to oxidation. Must be segregated from strong oxidizers in waste storage to prevent exothermic reactions. |
Part 2: Waste Segregation Logic & Workflow
The primary environmental risk of 1,7-naphthyridine-8-carbaldehyde lies in the stability of its fused bicyclic ring system, which can resist standard biological degradation. Therefore, high-temperature incineration (>1000°C) is the only acceptable method for ultimate disposal, ensuring complete thermal cleavage of the molecule[4].
During drug development workflows, this compound is frequently dissolved in solvents such as Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), or Toluene[2]. The presence of these solvents fundamentally alters the EPA Resource Conservation and Recovery Act (RCRA) classification of the waste[5][6].
Logical workflow for the segregation and disposal of 1,7-Naphthyridine-8-carbaldehyde waste streams.
Part 3: Step-by-Step Disposal Methodologies
Protocol A: Disposal of Solid Waste (Unused Chemical or Pure Spills)
Causality: Solid heterocyclic compounds carry a high risk of aerosolization. Minimizing static charge and airborne particulates is the primary safety driver here.
-
Preparation: Don appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a particulate respirator (N95 or higher) if handling outside of a certified chemical fume hood.
-
Collection: Use an anti-static brush and dustpan to collect the solid powder. Do not use standard plastic tools, as static charges can cause fine powders to aerosolize or adhere to surfaces, increasing dermal and inhalation exposure risks.
-
Containment: Transfer the collected solid into a compatible High-Density Polyethylene (HDPE) wide-mouth container.
-
Labeling: Affix a hazardous waste label detailing the contents ("1,7-Naphthyridine-8-carbaldehyde, Toxic Solid"), the date of initial accumulation, and applicable GHS hazard pictograms.
-
Storage: Store in a designated secondary containment tray away from strong oxidizers until transfer to an authorized high-temperature incineration facility[4].
Protocol B: Management of Liquid Reaction Mixtures
Causality: In synthetic workflows (e.g., modifying benzonaphthyridines with phosphonates), unquenched reactive intermediates mixed in waste carboys can lead to exothermic runaway reactions or dangerous pressure buildup[2].
-
Quenching: Ensure any reactive intermediates or excess reagents (such as IBX used in oxidation steps) are fully quenched and neutralized before waste consolidation[2].
-
Segregation by Halogen Content:
-
Halogenated Stream: If the reaction mixture contains Dichloromethane (DCM), Tris(trimethylsilyl) bromide (TMSBr), or other halogenated compounds, route it exclusively to the "Halogenated Waste" carboy[2]. Causality: Halogenated wastes (EPA Code F002) require specialized incineration facilities equipped with alkaline scrubbers to neutralize hydrochloric acid (HCl) gas and prevent the atmospheric release of toxic dioxins/furans[5][6].
-
Non-Halogenated Stream: Route mixtures containing only DMSO, Toluene, or Methanol to the "Non-Halogenated Waste" carboy. These typically fall under EPA Codes D001 (Ignitable) or F005[6][7].
-
-
Containment: Use vented caps on all liquid waste carboys to safely release any pressure accumulation from slow off-gassing.
-
Disposal: Submit the segregated carboys to your Environmental Health and Safety (EHS) department for commercial incineration.
Protocol C: Immediate Spill Response Protocol
Causality: Immediate, controlled containment prevents facility contamination and mitigates the risk of the chemical entering the standard municipal wastewater system, which is strictly prohibited.
-
Isolation: Immediately evacuate the immediate vicinity and secure the area to prevent tracking the chemical through the laboratory.
-
Suppression (For Solids): If the spill is a dry powder, lightly mist the area with a compatible inert solvent (e.g., water or a dilute surfactant) to suppress dust formation. Causality: Dry sweeping increases airborne particulate concentration; dampening the powder binds the particles.
-
Absorption (For Liquids): For solution spills, deploy inert absorbent pads or vermiculite over the affected area.
-
Recovery: Scoop the absorbed material or dampened powder into a hazardous waste bag, seal it tightly, place it into a secondary HDPE container, and process it via Protocol A.
References
- Source: patents.google.
-
Synthesis of TLR7 Agonists (Cortez et al., 2016) Source: scribd.com (Journal of Medicinal Chemistry) URL:[Link]
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides - EPA Source: epa.gov URL:[Link]
-
EPA Subpart P Regulations - HW Drugs Source: pwaste.com URL:[Link]
-
40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes - eCFR Source: ecfr.gov URL:[Link]
-
Hazardous Waste Listings | EPA Source: epa.gov URL:[Link]
Sources
- 1. WO2010144734A1 - Benzonaphthyridine-containing vaccines - Google Patents [patents.google.com]
- 2. scribd.com [scribd.com]
- 3. 1824129-24-9|1,7-naphthyridine-8-carbaldehyde|BLD Pharm [bldpharm.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. eCFR :: 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes [ecfr.gov]
- 6. epa.gov [epa.gov]
- 7. pwaste.com [pwaste.com]
Personal protective equipment for handling 1,7-Naphthyridine-8-carbaldehyde
Part 1: Executive Safety Summary
Status: High Caution / Air-Sensitive / Irritant
Handling 1,7-Naphthyridine-8-carbaldehyde requires a specific synthesis of protocols suitable for nitrogen-containing heterocycles and reactive aromatic aldehydes. Unlike stable inorganic salts, this compound possesses a dual-threat profile: chemical instability (oxidation to carboxylic acid) and biological reactivity (electrophilic aldehyde group capable of protein cross-linking/sensitization).
Immediate Action Required:
-
Storage: Must be stored at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
Primary Hazard: Acute toxicity (Oral/Inhalation) and severe irritation to mucous membranes.
-
Critical PPE: Double nitrile gloves (0.11 mm min) and chemical splash goggles. Do not use latex.
Part 2: Hazard Identification & Risk Assessment
Why we choose specific protections (Causality)
To ensure safety, we must understand the molecular behavior of the compound.
The Aldehyde Risk (Electrophilic Attack)
The C-8 aldehyde group is an electrophile. In biological systems, aldehydes react with nucleophilic residues on proteins (lysine, cysteine), leading to sensitization or contact dermatitis .
-
Operational Implication: Skin contact is not just a "burn" risk but an immunological risk. PPE must prevent any permeation.
The Naphthyridine Core (Bioactivity)
Naphthyridine derivatives are pharmacophores often designed to interact with DNA or enzymes (e.g., kinase inhibitors).
-
Operational Implication: Treat as a suspected mutagen/cytotoxin until definitive toxicology rules otherwise. Inhalation of dust is the highest risk vector.
Autoxidation (Chemical Instability)
Aromatic aldehydes spontaneously oxidize in air to form carboxylic acids (1,7-naphthyridine-8-carboxylic acid).
-
Operational Implication: If the solid appears crusted or discolored (white/yellow powder turning brown), it may have degraded. This changes the solubility profile and acidity, potentially altering reaction stoichiometry.
Part 3: Personal Protective Equipment (PPE) Specifications[1]
This section details the specific gear required. "Standard lab safety" is insufficient for reactive heterocyclic aldehydes.
PPE Decision Matrix
The following logic governs PPE selection based on the state of matter and quantity.
Figure 1: PPE Selection Logic based on physical state and solvent carrier.
Detailed Specifications
| Component | Specification | Scientific Rationale |
| Hand Protection | Double Nitrile (Accelerator-free) | Aldehydes can penetrate thin latex. Double gloving creates a sacrificial outer layer. If using DCM (dichloromethane) as a solvent, nitrile is insufficient ; use Silver Shield (Laminate) or Viton gloves. |
| Eye Protection | Chemical Splash Goggles | Safety glasses with side shields are inadequate. Aldehyde vapors are lachrymators (tear-inducing).[1] Goggles provide a vapor seal. |
| Respiratory | Fume Hood (Face Velocity > 100 fpm) | The primary control. If weighing outside a hood is unavoidable (not recommended), a half-mask respirator with Organic Vapor/Acid Gas (OV/AG) cartridges + P100 filter is required. |
| Body | Tyvek Lab Coat or Apron | Cotton coats absorb liquids. For solution handling, a chemical-resistant apron (Neoprene) prevents soak-through to skin. |
Part 4: Operational Protocols
Weighing & Handling (Solid State)
-
The Static Problem: Heterocyclic aldehydes are often fluffy, electrostatic solids.
-
Protocol:
-
Place the balance inside the fume hood. If vibration is an issue, use a marble balance table.
-
Use an anti-static gun (ionizer) on the spatula and weighing boat before dispensing. This prevents the "jumping powder" phenomenon which causes inhalation risks.
-
Self-Validation: If you see powder clinging to the side of the weigh boat, your static control is insufficient. Stop and re-ionize.
-
Reaction Setup (Inert Atmosphere)
-
The Oxidation Problem: Exposure to air converts the aldehyde to 1,7-naphthyridine-8-carboxylic acid, which may kill catalytic cycles (e.g., by protonating ligands).
-
Protocol:
-
Purge reaction vessel with Nitrogen/Argon for 15 minutes before addition.
-
Add solid 1,7-Naphthyridine-8-carbaldehyde against a counter-flow of inert gas.
-
Seal with a rubber septum immediately.
-
Storage Check: If the compound is stored in a screw-cap vial, wrap the cap in Parafilm and store in a secondary container with desiccant at 4°C.
-
Spill Response Strategy
Do not simply wipe up. Aldehydes require chemical neutralization to lower vapor pressure.
Figure 2: Step-by-step spill response workflow.
Neutralization Logic: Sodium bisulfite (
Part 5: Waste Disposal & Deactivation
Never dispose of this compound down the drain. It is toxic to aquatic life.[2]
-
Segregation: Segregate into "Organic Waste - Non-Halogenated" (unless halogenated solvents were used).
-
Labeling: Clearly label as "Contains Naphthyridine Derivative - Toxic/Irritant."[2]
-
Deactivation (Optional for large quantities):
-
Treat waste solution with dilute aqueous sodium bisulfite or potassium permanganate (oxidizes aldehyde to acid, then degrades ring structure) before disposal, only if permitted by local EHS regulations.
-
-
Final Disposal: High-temperature incineration equipped with a scrubber (to handle nitrogen oxides,
).
References
-
BLD Pharm. (2024). SDS: 1,7-Naphthyridine-8-carbaldehyde (CAS 1824129-24-9).[3] Retrieved from
-
Fisher Scientific. (2023). Safety Data Sheet: 1,8-Naphthyridine-2-carbaldehyde (Analogous Hazard Data). Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Naphthyridine Derivatives. Retrieved from
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from
-
BenchChem. (2025).[4] Application Notes and Protocols for Safe Handling and Storage of Volatile Aldehydes. Retrieved from
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
